EG00229 trifluoroacetate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O5S3.C2HF3O2/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9;3-2(4,5)1(6)7/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20);(H,6,7)/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQBITUOSRZDTG-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N7O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EG00229 Trifluoroacetate: A Technical Guide on its Mechanism of Action in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EG00229 is a small molecule antagonist originally designed to inhibit the interaction between Vascular Endothelial Growth Factor A (VEGF-A) and its co-receptor, Neuropilin-1 (NRP1).[1][2] By targeting the CendR binding pocket on the NRP1 b1 domain, EG00229 was developed as a potential anti-angiogenic and anti-tumor agent.[3][4] It effectively attenuates VEGF-A-induced signaling in endothelial cells, inhibiting cell migration and receptor phosphorylation.[1][5] However, recent research has uncovered a paradoxical, agonistic function. Independently of VEGF-A, EG00229 can directly bind to NRP1 and trigger a distinct signaling cascade that increases vascular permeability.[3][6] This dual mechanism, acting as both a context-dependent antagonist and agonist, presents critical implications for its therapeutic development. This document provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action
EG00229 exhibits a dual mechanism of action centered on its interaction with the NRP1 receptor in endothelial cells.
Antagonistic Action: Inhibition of VEGF-A Signaling
In the presence of VEGF-A, EG00229 functions as a competitive inhibitor.[3] NRP1 acts as a co-receptor for VEGF-A165, enhancing its binding to the primary signaling receptor, VEGFR2.[1][7] This NRP1/VEGFR2 complex formation is crucial for robust downstream signaling that promotes endothelial cell proliferation, migration, and angiogenesis.[1]
EG00229 was specifically designed to bind to the VEGF-A binding pocket within the b1 domain of NRP1.[1][2] By occupying this site, it prevents the C-terminal domain of VEGF-A165 from binding to NRP1, thereby disrupting the formation of the ternary signaling complex.[4][7] The direct consequence is an attenuation of VEGF-A-mediated downstream signals, including reduced tyrosine phosphorylation of VEGFR2 and a subsequent decrease in endothelial cell migration.[1][5]
Agonistic Action: Induction of Vascular Permeability
Unexpectedly, studies have demonstrated that EG00229 can induce acute vascular leakage on its own, independent of VEGF-A, VEGFR1, and VEGFR2.[3][6] This effect is not an off-target phenomenon, as it requires the expression of its intended target, NRP1.[8]
Upon binding to NRP1, EG00229 initiates a distinct intracellular signaling cascade. This pathway involves the rapid phosphorylation and activation of SRC family kinases (SFK) and, subsequently, the p38 MAP kinase (p38).[3][6] Activation of the SFK-p38 axis leads to the rearrangement of endothelial cell junctions, specifically affecting proteins like VE-cadherin (CDH5), which culminates in increased paracellular permeability and vascular leakage.[6] This finding reveals that ligand binding to the NRP1 CendR pocket can trigger intrinsic signaling events even in the absence of a VEGF co-receptor.
Quantitative Data Summary
The biological activity of EG00229 has been quantified across several key experimental endpoints in endothelial and other relevant cell types.
| Parameter | Description | Value/Result | Cell Type | Reference |
| Binding Inhibition | IC50 for the inhibition of biotinylated VEGF-A binding to NRP1. | 8 µM | In vitro assay | [9] |
| Receptor Phosphorylation | Maximum inhibition of VEGF-A-induced VEGFR2 tyrosine phosphorylation. | 34% inhibition at 100 µM | HUVECs | [1] |
| Vascular Permeability | Fold increase in microvessel permeability from baseline after treatment. | ~3-fold increase | Ex vivo mouse retina | [3] |
| Cell Migration | Attenuation of VEGF-A-induced cell migration. | Dose-dependent inhibition observed. | HUVECs | [1][5] |
| Cell Viability | Reduction in cell viability. | Dose-dependent reduction observed. | A549 Lung Carcinoma | [2][5] |
| Kinase Activation | Peak phosphorylation of p38 and SFK after treatment. | Peak activation observed at 5-15 minutes. | hCMEC/D3 | [3] |
Key Experimental Protocols
The following sections detail the methodologies used to elucidate the mechanism of action of EG00229.
Ex Vivo Retinal Vascular Permeability Assay
This assay measures the leakage of fluorescent dye from microvessels in a whole, perfused mouse retina, providing a physiologically relevant model of vascular barrier function.
-
Tissue Preparation: Immediately following euthanasia, mouse eyes are enucleated and dissected in an artificial cerebrospinal fluid (aCSF) solution to isolate the retina.
-
Cannulation and Perfusion: The retinal artery is cannulated with a fine glass micropipette. The retina is then perfused with aCSF at a constant pressure.
-
Baseline Measurement: The perfusate is switched to one containing a fluorescent tracer (e.g., 1 mg/mL sulforhodamine B). The baseline integrity of the vasculature is recorded for several minutes using time-lapse confocal microscopy to ensure no leakage.
-
Treatment: The perfusate is switched to one containing the experimental compound (e.g., 10 µM EG00229 or 10 ng/mL VEGF164) plus the fluorescent tracer.
-
Data Acquisition: Real-time images are captured every 30-60 seconds for the duration of the experiment (e.g., 30 minutes).
-
Analysis: The extravasation of the fluorescent dye from the vessel lumen into the surrounding retinal tissue is quantified. The rate of increase in fluorescence intensity outside the vessel is calculated and normalized to the baseline to determine the fold change in permeability.[3]
In Vitro Endothelial Monolayer Permeability Assay
This assay assesses the integrity of a cultured endothelial cell barrier on a semi-permeable membrane.
-
Cell Culture: Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or similar primary endothelial cells are seeded onto the apical side of a porous Transwell insert and cultured until a confluent monolayer is formed.
-
Treatment: The culture medium is replaced with fresh medium containing the test compounds (e.g., EG00229, VEGF164) or a vehicle control. Cells are incubated for a specified period.
-
Permeability Measurement: A fluorescent tracer dye (e.g., FITC-dextran) is added to the apical chamber of the Transwell insert.
-
Sampling and Analysis: At various time points, samples are collected from the basolateral (lower) chamber. The fluorescence intensity of these samples is measured using a plate reader. The rate of dye flux across the monolayer is calculated to determine the permeability coefficient.[3]
Immunoblotting for Kinase Activation
This technique is used to detect and quantify the phosphorylation state of key signaling proteins.
-
Cell Culture and Treatment: Confluent endothelial cells (e.g., hCMEC/D3) are serum-starved and then treated with EG00229 for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-p38, anti-phospho-SRC).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The membrane is stripped and re-probed with antibodies for the total forms of the proteins (e.g., anti-total p38, anti-total SRC) to serve as loading controls. Band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated.[3]
Conclusion and Implications
EG00229 trifluoroacetate (B77799) presents a complex pharmacological profile. As designed, it effectively functions as an antagonist of the VEGF-A/NRP1 axis, demonstrating clear anti-migratory and anti-angiogenic potential in vitro.[1][5] This antagonistic activity supports its development for cancer therapies where it can inhibit tumor angiogenesis and potentially enhance the efficacy of cytotoxic agents.[3][4]
However, the discovery of its agonistic function—the ability to independently activate an NRP1-SFK-p38 signaling pathway to increase vascular permeability—is a critical finding.[3][6] This action could be detrimental in contexts where vascular barrier integrity is paramount, such as in ischemic diseases or certain ocular conditions.[3] The dual nature of EG00229 underscores the complexity of targeting NRP1 and highlights that inhibiting a ligand-receptor interaction may not simply block signaling but can also initiate novel, unforeseen cellular responses. Future drug development efforts targeting NRP1 must carefully consider the potential for both antagonistic and agonistic effects to ensure therapeutic safety and efficacy.
References
- 1. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Endothelial Neuropilin-1: a multifaced signal transducer with an emerging role in inflammation and atherosclerosis beyond angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. biorxiv.org [biorxiv.org]
- 7. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Interaction of EG00229 Trifluoroacetate with Neuropilin-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the binding characteristics of the small molecule antagonist, EG00229 trifluoroacetate, to its target, Neuropilin-1 (NRP1). The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers in the fields of oncology, angiogenesis, and drug development.
The Binding Site of EG00229 on Neuropilin-1
EG00229 is a selective antagonist of Neuropilin-1 (NRP1), a co-receptor for vascular endothelial growth factor A (VEGF-A) that plays a critical role in angiogenesis, tumor progression, and immune regulation.[1][2] Structural and biochemical studies have elucidated the precise binding location of EG00229 on NRP1, providing a molecular basis for its inhibitory activity.
1.1. Localization to the b1 Domain:
EG00229 binds to the b1 domain of the extracellular region of NRP1.[2][3][4] This is the same binding pocket that recognizes the C-terminal region of VEGF-A, specifically the portion encoded by exon 8.[3][4] By occupying this site, EG00229 competitively inhibits the interaction between VEGF-A and NRP1.[5] This inhibitory action is specific, as EG00229 does not affect the binding of VEGF-A to its primary signaling receptors, VEGFR-1 and VEGFR-2.[5]
1.2. Key Molecular Interactions:
The binding of EG00229 to the NRP1 b1 domain is characterized by a series of specific molecular interactions. X-ray crystallography studies of the EG00229-NRP1 b1 complex (PDB ID: 3I97) have provided a detailed view of this interaction at a resolution of 2.9 Å.[1][6]
The arginine moiety of EG00229 fits into the binding pocket, with its guanidinium (B1211019) group forming key hydrogen bonds.[1] The carboxylate group of the ligand also forms crucial interactions within the pocket.[4] Molecular dynamics simulations and crystallographic data have identified several key amino acid residues in the NRP1 b1 domain that are critical for the binding of EG00229. These include:
-
Hydrogen Bonds: T316, P317, D320, S346, T349, and Y353 are involved in forming hydrogen bonds with the ligand.[7]
-
Other Interactions: Residues such as Y297 and W301 also contribute to the binding affinity.[7]
Mutagenesis studies have confirmed the importance of these residues in the binding of both VEGF-A and EG00229 to the NRP1 b1 domain.[2][4]
Quantitative Binding Data
The inhibitory potency of EG00229 has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the compound's efficacy in displacing VEGF-A from NRP1.
| Assay Description | Cell Line/System | IC50 Value (µM) | Reference |
| Inhibition of biotinylated VEGF-A (bt-VEGF-A) binding to purified NRP1 b1 domain | Cell-free assay | 3 | [5] |
| Inhibition of 125I-VEGF-A binding to NRP1 | Porcine Aortic Endothelial (PAE) cells expressing NRP1 (PAE/NRP1) | 8 | [2][5] |
| Inhibition of 125I-VEGF-A binding to NRP1 | Human Umbilical Vein Endothelial Cells (HUVECs) | 23 | [5] |
| Inhibition of VEGF-A binding to NRP1 | A549 (lung carcinoma) and DU145 (prostate carcinoma) cells | Similar potency to PAE/NRP1 cells | [5] |
Experimental Protocols
The characterization of the EG00229-NRP1 interaction has been accomplished through a combination of biophysical, biochemical, and cell-based assays.
3.1. X-ray Crystallography:
To determine the three-dimensional structure of the EG00229-NRP1 complex, the following general steps were employed:
-
Protein Expression and Purification: The human NRP1 b1 domain (residues 273–427) was expressed and purified.[1]
-
Crystallization: The purified NRP1 b1 domain was co-crystallized with EG00229.
-
Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals, and the structure was solved and refined to a resolution of 2.9 Å.[1][6] The atomic coordinates and structure factors were deposited in the Protein Data Bank under the accession code 3I97.[6]
3.2. Competitive Binding Assays:
These assays were used to quantify the ability of EG00229 to inhibit the binding of VEGF-A to NRP1.
-
Cell-Based Assay:
-
Porcine Aortic Endothelial (PAE) cells engineered to express NRP1 (PAE/NRP1) were cultured in 24-well plates.[2]
-
Cells were incubated with increasing concentrations of EG00229 (0.1–100 µM).[2]
-
A constant concentration of radiolabeled 125I-VEGF-A165 (0.1 nM) was then added.[2]
-
Nonspecific binding was determined in the presence of a 100-fold excess of unlabeled VEGF-A.[2]
-
After incubation, the cells were washed, and the bound radioactivity was measured to determine the IC50 value.[2]
-
-
Cell-Free Assay:
-
Microtiter plates were coated with the purified recombinant NRP1 b1 domain.[2]
-
The plates were incubated with a constant concentration of biotinylated VEGF-A165 (0.25 nM) in the presence of varying concentrations of EG00229.[2]
-
The amount of bound biotinylated VEGF-A was detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.[2]
-
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy was utilized to confirm that EG00229 binds to the same site on the NRP1 b1 domain as a peptide fragment of VEGF-A.[2][4]
-
Protein Labeling: The NRP1 b1 domain was isotopically labeled with 15N.[4]
-
NMR Spectra Acquisition: Two-dimensional 1H-15N HSQC NMR spectra of the 15N-labeled NRP1 b1 domain were recorded in the absence and presence of saturating concentrations of EG00229.[4]
-
Chemical Shift Perturbation Mapping: Ligand-induced chemical shift changes in the protein's backbone amide signals were monitored to identify the residues in the binding interface.[4]
Signaling Pathways and Functional Consequences
The binding of EG00229 to NRP1 disrupts the formation of the NRP1/VEGF-A/VEGFR2 ternary complex, leading to the attenuation of downstream signaling pathways that are crucial for angiogenesis and cell migration.
4.1. Inhibition of VEGFR2 Phosphorylation:
By preventing the interaction of VEGF-A with NRP1, EG00229 reduces the VEGF-A-induced tyrosine phosphorylation of VEGFR2 in Human Umbilical Vein Endothelial Cells (HUVECs).[4] This indicates a dampening of the primary signaling cascade initiated by VEGF-A.
4.2. Attenuation of Cell Migration:
EG00229 has been shown to attenuate VEGF-A-induced migration of HUVECs, a key process in the formation of new blood vessels.[4]
4.3. Anti-Tumor and Immune Modulatory Effects:
In addition to its anti-angiogenic effects, EG00229 has demonstrated anti-tumor activity by reducing the viability of A549 lung carcinoma cells and enhancing the efficacy of chemotherapeutic agents.[4] Furthermore, it has been shown to block pro-tumorigenic M2 polarization in glioma-associated microglia and macrophages and to reduce the production of Transforming Growth Factor Beta (TGFβ) in regulatory T-cells.[1]
Visualizations
The following diagrams illustrate the key concepts described in this guide.
Caption: EG00229 competitively binds to the NRP1 b1 domain, blocking VEGF-A interaction and subsequent signaling.
Caption: Workflow for determining the IC50 of EG00229 using a competitive cell-based binding assay.
References
- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rcsb.org [rcsb.org]
- 7. Molecular basis of the new COVID-19 target neuropilin-1 in complex with SARS-CoV-2 S1 C-end rule peptide and small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Role of EG00229 Trifluoroacetate in Inhibiting Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors are key regulators of this process, making them prime targets for anti-cancer therapies. Neuropilin-1 (NRP1) acts as a co-receptor for VEGF-A, enhancing its pro-angiogenic signaling. EG00229 trifluoroacetate (B77799) is a small molecule antagonist of NRP1, designed to disrupt the VEGF-A/NRP1 interaction and thereby inhibit tumor angiogenesis. This technical guide provides an in-depth overview of the mechanism of action, anti-angiogenic effects, and relevant experimental protocols for EG00229 trifluoroacetate. It also explores the compound's impact on key signaling pathways and its paradoxical effect on vascular permeability.
Introduction
This compound is a specific inhibitor of the interaction between VEGF-A and its co-receptor, Neuropilin-1 (NRP1)[1][2]. By binding to the b1 domain of NRP1, the same site as VEGF-A, EG00229 competitively inhibits the formation of the VEGF-A/NRP1 complex[3][4][5]. This disruption leads to the attenuation of downstream signaling cascades that are crucial for endothelial cell migration, proliferation, and survival – all key events in angiogenesis[3][6]. This guide will detail the quantitative effects of EG00229, provide protocols for key experiments, and visualize the underlying molecular pathways.
Quantitative Data on the Anti-Angiogenic Effects of this compound
The anti-angiogenic activity of EG00229 has been quantified in various in vitro assays. The following tables summarize the key findings.
| Parameter | Cell Line/System | IC50 Value | Reference |
| Inhibition of biotinylated VEGF-A binding to NRP1 | Cell-free assay | 8 µM | [2] |
| Inhibition of 125I-VEGF-A165 binding | PAE/NRP1 cells | 3 µM | [3] |
| Inhibition of 125I-VEGF-A165 binding | Human Umbilical Vein Endothelial Cells (HUVECs) | 23 µM | [3] |
| Table 1: In vitro binding inhibition data for this compound. |
| Assay | Cell Line | Concentration of EG00229 | Observed Effect | Reference |
| VEGF-A-induced VEGFR2 Phosphorylation | HUVECs | Not specified | Attenuated phosphorylation | [3][6] |
| VEGF-A-induced Cell Migration | HUVECs | Not specified | Significant reduction | [3][6] |
| Cell Viability | A549 lung carcinoma cells | Not specified | Significant reduction | [3][6] |
| Chemosensitization | A549 lung carcinoma cells | Not specified | Enhanced cytotoxic effects of paclitaxel (B517696) and 5-fluorouracil | [3][4][6] |
| Table 2: In vitro functional effects of this compound. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key assays used to evaluate the anti-angiogenic properties of EG00229.
Aortic Ring Assay
This ex vivo assay provides a model of angiogenesis in a tissue context.
Objective: To assess the effect of EG00229 on microvessel sprouting from aortic explants.
Materials:
-
Thoracic aorta from a rat or mouse
-
Collagen gel or Matrigel
-
Endothelial cell basal medium (EBM) supplemented with serum and growth factors
-
This compound
-
VEGF-A (as a positive control)
-
Microscope with imaging capabilities
Protocol:
-
Aseptically dissect the thoracic aorta and remove surrounding fibro-adipose tissue.
-
Slice the aorta into 1-2 mm thick rings.
-
Embed the aortic rings in a collagen gel or Matrigel matrix in a 24-well plate.
-
Allow the matrix to polymerize at 37°C.
-
Add EBM supplemented with desired concentrations of EG00229, VEGF-A, or vehicle control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Replace the medium every 2-3 days with fresh medium containing the respective treatments.
-
Monitor microvessel outgrowth from the aortic rings daily using a microscope.
-
After a set period (e.g., 7-14 days), quantify the extent of angiogenesis by measuring the length and number of microvessels.
Endothelial Cell Migration Assay (Transwell Assay)
This in vitro assay measures the chemotactic migration of endothelial cells.
Objective: To quantify the inhibitory effect of EG00229 on VEGF-A-induced endothelial cell migration.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Endothelial cell growth medium (EGM)
-
Endothelial cell basal medium (EBM) with reduced serum (e.g., 0.5% FBS)
-
VEGF-A
-
This compound
-
Calcein AM or other fluorescent dye for cell staining
Protocol:
-
Culture HUVECs to 80-90% confluency.
-
Starve the cells in EBM with 0.5% FBS for 4-6 hours.
-
In the lower chamber of the 24-well plate, add EBM containing VEGF-A as a chemoattractant, along with different concentrations of EG00229 or vehicle control.
-
Harvest the starved HUVECs and resuspend them in EBM with 0.5% FBS.
-
Add the HUVEC suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C for 4-6 hours to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye (e.g., Calcein AM).
-
Quantify the number of migrated cells by fluorescence microscopy or a plate reader.
Signaling Pathways Modulated by this compound
EG00229 exerts its anti-angiogenic effects by modulating key signaling pathways downstream of the VEGF receptors.
Inhibition of the VEGF/NRP1/VEGFR2 Signaling Pathway
The primary mechanism of action of EG00229 is the disruption of the VEGF-A/NRP1 interaction, which subsequently dampens VEGFR2 signaling.
Modulation of TGF-β Signaling
Recent studies suggest that EG00229 can also modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway. NRP1 can act as a co-receptor for TGF-β, and by blocking this interaction, EG00229 may reverse certain immune-suppressive phenotypes mediated by TGF-β[2].
Paradoxical Activation of Pro-permeability Signaling
Interestingly, recent findings indicate that EG00229 can, under certain conditions, increase vascular permeability. This effect is independent of VEGFR1 and VEGFR2 but requires NRP1 and involves the activation of p38 MAP kinase and SRC family kinases[1]. This highlights a complex and context-dependent role for EG00229.
In Vivo Anti-Tumor Activity
Conclusion
This compound is a promising small molecule inhibitor of tumor angiogenesis that targets the VEGF-A/NRP1 interaction. Its ability to attenuate VEGFR2 signaling, inhibit endothelial cell migration, and reduce tumor cell viability underscores its therapeutic potential. While its paradoxical effect on vascular permeability warrants further investigation, the existing data strongly support the continued exploration of EG00229 and its analogs as anti-cancer agents. The detailed experimental protocols and an understanding of the complex signaling pathways modulated by this compound, as outlined in this guide, will be invaluable for researchers in the field of oncology and drug development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]
- 5. Synchronous inhibition of mTOR and VEGF/NRP1 axis impedes tumor growth and metastasis in renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of EG00229 Trifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EG00229 trifluoroacetate (B77799), a selective antagonist of Neuropilin-1 (NRP1), is emerging as a significant modulator of the immune response. By inhibiting the binding of key ligands to NRP1, this small molecule disrupts critical signaling pathways that govern the function of various immune cells. This technical guide provides an in-depth analysis of the current understanding of the impact of EG00229 trifluoroacetate on immune cells, with a particular focus on macrophages and regulatory T cells. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in immunology and drug development.
Introduction
Neuropilin-1 (NRP1) is a transmembrane receptor involved in a diverse range of physiological and pathological processes, including angiogenesis, neuronal guidance, and, increasingly recognized, immune regulation. This compound has been identified as a potent antagonist of NRP1, primarily by inhibiting the binding of Vascular Endothelial Growth Factor-A (VEGF-A) to its b1 domain on NRP1.[1] This antagonism has downstream consequences on immune cell function, positioning this compound as a tool for investigating and potentially targeting immune-related diseases. This guide explores the multifaceted effects of this compound on key players of the immune system.
Quantitative Data Summary
The following table summarizes the available quantitative data on the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (VEGF-A binding to NRP1 b1 domain) | 3 µM | Purified NRP1 b1 domain | [1] |
| IC50 (125I-VEGF-A binding to PAE/NRP1 cells) | 8 µM | Porcine Aortic Endothelial (PAE) cells expressing NRP1 | [1] |
| IC50 (VEGF-A binding to HUVECs) | 23 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
Impact on Macrophage Polarization
EG00229 has been shown to block the pro-tumorigenic M2 polarization of glioma-associated microglia and macrophages.[2] This suggests a role for NRP1 in skewing macrophages towards an anti-inflammatory and pro-tumoral phenotype, which can be counteracted by EG00229.
Experimental Protocol: Macrophage Polarization Assay
This protocol outlines a general method for assessing the effect of this compound on macrophage polarization in vitro.
3.1.1. Cell Culture and Differentiation
-
Culture human or murine monocytic cell lines (e.g., THP-1 or RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) in appropriate media.
-
For THP-1 cells, induce differentiation into M0 macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
-
For BMDMs, differentiate bone marrow progenitor cells with M-CSF (20 ng/mL) for 7 days.
3.1.2. M1 and M2 Polarization
-
Following differentiation, polarize M0 macrophages towards the M1 phenotype by stimulating with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.
-
Polarize M0 macrophages towards the M2 phenotype by stimulating with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24-48 hours.
-
To test the effect of this compound, pre-treat M0 macrophages with varying concentrations of the compound (e.g., 1-50 µM) for 1-2 hours before adding the polarizing cytokines.
3.1.3. Analysis of Macrophage Polarization Markers
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86, iNOS) and M2 markers (e.g., CD163, CD206, Arginase-1) for analysis.
-
Quantitative PCR (qPCR): Extract RNA and perform qPCR to measure the gene expression of M1 and M2 markers.
-
ELISA: Collect cell culture supernatants to measure the secretion of M1 cytokines (e.g., TNF-α, IL-6, IL-12) and M2 cytokines (e.g., IL-10, TGF-β).
Logical Workflow for Macrophage Polarization Experiment
Impact on Regulatory T Cells (Tregs) and TGF-β Signaling
While direct quantitative data for this compound on Tregs is limited, studies on the closely related and more potent NRP1 antagonist, EG01377, have shown a reduction in Transforming Growth Factor-beta (TGF-β) production by Tregs.[3] Furthermore, EG00229 has been documented to reverse an immune phenotype by blocking the canonical TGF-β signaling pathway.[3] This suggests that this compound likely impairs the immunosuppressive function of Tregs by interfering with TGF-β signaling.
Experimental Protocol: Treg Suppression Assay
This protocol provides a framework for evaluating the effect of this compound on the suppressive function of regulatory T cells.
4.1.1. Isolation of T Cells
-
Isolate human or murine CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Further isolate CD4+CD25+ regulatory T cells (Tregs) and CD4+CD25- responder T cells (Tconv).
4.1.2. Co-culture and Proliferation Measurement
-
Label responder T cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture CFSE-labeled Tconv cells with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv) in the presence of T cell activators (e.g., anti-CD3/CD28 beads or antibodies).
-
Add different concentrations of this compound to the co-cultures.
-
After 3-5 days, assess the proliferation of Tconv cells by measuring the dilution of the CFSE dye using flow cytometry.
4.1.3. Cytokine Analysis
-
Collect supernatants from the co-cultures and measure the concentration of TGF-β and other relevant cytokines (e.g., IL-10, IFN-γ) using ELISA.
Signaling Pathway: NRP1 and TGF-β in Tregs
This compound is hypothesized to inhibit Treg function by blocking NRP1, which in turn interferes with the TGF-β signaling cascade.
Impact on Dendritic Cells
The role of NRP1 on dendritic cells (DCs) is an active area of research. While specific data on the effect of this compound on DC maturation and function is not yet available, the expression of NRP1 on these potent antigen-presenting cells suggests a potential for modulation.
Experimental Protocol: Dendritic Cell Maturation Assay
This protocol can be used to investigate the influence of this compound on DC maturation.
5.1.1. Generation of Dendritic Cells
-
Generate monocyte-derived DCs (mo-DCs) by culturing human or murine monocytes with GM-CSF (50 ng/mL) and IL-4 (20 ng/mL) for 5-7 days.
5.1.2. Maturation and Treatment
-
Induce DC maturation by treating with a maturation stimulus such as LPS (100 ng/mL) for 24 hours.
-
Treat DCs with various concentrations of this compound prior to or concurrently with the maturation stimulus.
5.1.3. Analysis of Maturation Markers
-
Flow Cytometry: Analyze the surface expression of maturation markers such as CD80, CD86, CD83, MHC Class II, and CCR7.
-
Mixed Lymphocyte Reaction (MLR): Co-culture treated DCs with allogeneic T cells and measure T cell proliferation to assess the antigen-presenting capacity of the DCs.
-
Cytokine Production: Measure the levels of cytokines such as IL-12, IL-23, and IL-10 in the culture supernatant by ELISA.
Conclusion
This compound demonstrates significant immunomodulatory potential through its antagonism of the NRP1 receptor. The available evidence strongly points to its ability to inhibit the pro-tumoral M2 polarization of macrophages and to interfere with the immunosuppressive functions of regulatory T cells via the TGF-β signaling pathway. While further research is required to fully elucidate its effects on dendritic cells and to obtain more detailed quantitative data across all immune cell types, this compound stands as a valuable pharmacological tool for dissecting the role of NRP1 in immunity and as a potential lead compound for the development of novel immunotherapies. This guide provides a foundational resource to aid researchers in designing and interpreting experiments aimed at further unraveling the complex interplay between this compound and the immune system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EG 00229 | CAS 1018927-63-3 | EG00229 | Tocris Bioscience [tocris.com]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Blocking M2 Macrophage Polarization with EG00229 Trifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function of EG00229 trifluoroacetate (B77799) in blocking M2 macrophage polarization. It consolidates key experimental findings, details relevant methodologies, and visualizes the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development exploring the therapeutic potential of modulating macrophage function.
Introduction to M2 Macrophage Polarization and Neuropilin-1
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. One major polarization state is the alternatively activated or "M2" phenotype, which is generally associated with anti-inflammatory responses, tissue repair, and tumor progression. Key inducers of M2 polarization include cytokines such as Interleukin-4 (IL-4), IL-13, and Transforming Growth Factor-beta (TGF-β).
Neuropilin-1 (NRP1) is a transmembrane co-receptor that has been identified as a significant regulator of M2 macrophage polarization.[1][2] NRP1 expression is notably higher in M2 macrophages compared to their pro-inflammatory M1 counterparts.[1] Emerging evidence indicates that targeting NRP1 can modulate macrophage phenotype, presenting a promising strategy for therapeutic intervention in diseases where M2 macrophages play a pathological role, such as cancer.
EG00229 trifluoroacetate is a small molecule antagonist of Neuropilin-1, specifically inhibiting the binding of ligands to the NRP1 b1 CendR binding pocket.[3] This guide focuses on the role of EG00229 in impeding M2 macrophage polarization.
This compound's Efficacy in Modulating Macrophage Polarization
EG00229 has been shown to effectively shift the phenotype of macrophages from a pro-tumorigenic M2 state towards an anti-tumorigenic M1 state. This is evidenced by changes in the expression of key macrophage polarization markers.
Table 1: Effect of Neuropilin-1 Depletion on Macrophage Polarization Markers in Glioma-Associated Microglia and Macrophages (GAMs) [1]
| Marker | Cell Type | Condition | Relative Expression (Quantification) | Change with Nrp1 Depletion |
| CD86 (M1 Marker) | Host-derived Microglia | Wild-type Nrp1 | ~1.0 | - |
| Host-derived Microglia | Nrp1 Knockout | ~2.5 | Increased | |
| Donor-derived BMDMs | Wild-type Nrp1 | ~1.2 | - | |
| Donor-derived BMDMs | Nrp1 Knockout | ~2.0 | Increased | |
| CD206 (M2 Marker) | Host-derived Microglia | Wild-type Nrp1 | ~1.0 | - |
| Host-derived Microglia | Nrp1 Knockout | ~0.4 | Decreased | |
| Donor-derived BMDMs | Wild-type Nrp1 | ~1.1 | - | |
| Donor-derived BMDMs | Nrp1 Knockout | ~0.6 | Decreased |
Note: This data is from a study using a genetic knockout model of Nrp1, which functionally mimics the pharmacological inhibition by EG00229. BMDMs refer to Bone Marrow-Derived Macrophages.
Signaling Pathways Involved in EG00229-Mediated Inhibition of M2 Polarization
EG00229's mechanism of action in blocking M2 polarization is primarily through its antagonism of NRP1, which disrupts key signaling pathways, particularly the TGF-β pathway.
TGF-β Signaling Pathway
NRP1 acts as a co-receptor for TGF-β, enhancing its signaling cascade.[4][5] TGF-β is a potent inducer of M2-like macrophage polarization. By binding to NRP1, EG00229 can interfere with the formation of the TGF-β receptor complex, thereby inhibiting the downstream phosphorylation of SMAD2/3 and the subsequent transcription of M2-associated genes. One study demonstrated that EG00229 reverses the anti-inflammatory M2 shift in microglia, and this effect is mimicked by a TGF-β receptor 1 (TβR1) inhibitor, strongly implicating the TGF-β pathway.[4]
Crosstalk with IL-4/STAT6 Signaling
While the direct interaction of NRP1 with the canonical IL-4/STAT6 M2 polarization pathway is less defined, there is potential for crosstalk. STAT6 is a key transcription factor activated by IL-4 and IL-13, leading to the expression of M2 marker genes.[6] Given that both TGF-β and IL-4 pathways converge on promoting an M2 phenotype, the inhibition of one pathway by EG00229 may indirectly influence the other. Further research is needed to fully elucidate the interplay between NRP1 antagonism and STAT6 activation in macrophages.
Experimental Protocols
The following are generalized protocols for in vitro macrophage polarization and assays to assess the effect of EG00229. Specific concentrations and incubation times may require optimization depending on the cell type and experimental conditions.
In Vitro M2 Macrophage Polarization
This protocol outlines the differentiation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to an M2 phenotype, with the inclusion of EG00229 treatment.
Materials:
-
Bone marrow cells from mice
-
DMEM or RPMI-1640 medium with 10% FBS and penicillin/streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Recombinant murine IL-4
-
Recombinant murine TGF-β1
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates
Procedure:
-
Differentiation of Bone Marrow-Derived Macrophages (BMDMs):
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in complete medium supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into M0 macrophages. Replace the medium every 2-3 days.
-
-
M2 Polarization and EG00229 Treatment:
-
Plate the differentiated M0 macrophages at a suitable density (e.g., 1 x 10^6 cells/mL) in new culture plates.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induce M2 polarization by adding recombinant IL-4 (e.g., 20 ng/mL) and/or TGF-β1 (e.g., 10 ng/mL) to the culture medium.
-
Incubate the cells for 24-48 hours.
-
Quantification of M2 Polarization Markers
1. Quantitative Real-Time PCR (qRT-PCR) for M2 Marker Gene Expression:
-
Markers: Arg1 (Arginase-1), Mrc1 (CD206), Il10 (Interleukin-10).
-
Procedure:
-
Lyse the treated macrophages and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using specific primers for the target M2 marker genes and a housekeeping gene (e.g., Gapdh) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
2. Flow Cytometry for Cell Surface Marker Expression:
-
Marker: CD206.
-
Procedure:
-
Harvest the treated macrophages by gentle scraping.
-
Stain the cells with a fluorescently labeled anti-CD206 antibody.
-
Analyze the cells using a flow cytometer to quantify the percentage of CD206-positive cells and the mean fluorescence intensity.
-
3. ELISA for Cytokine Secretion:
-
Marker: IL-10.
-
Procedure:
4. Arginase Activity Assay:
-
Marker: Arginase-1 activity.
-
Procedure:
-
Lyse the treated macrophages.
-
Measure the conversion of L-arginine to urea (B33335) using a colorimetric assay.[9][10][11] The amount of urea produced is indicative of arginase activity.
-
Experimental Workflow Diagram
Conclusion
This compound demonstrates significant potential as an inhibitor of M2 macrophage polarization by targeting Neuropilin-1. Its ability to disrupt TGF-β signaling provides a clear mechanism for its action. The experimental protocols and analytical methods outlined in this guide offer a framework for further investigation into the therapeutic applications of EG00229 in diseases driven by M2-polarized macrophages. Further research is warranted to fully delineate its effects and to translate these findings into clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Neuropilin1 Expression Acts as a Prognostic Marker in Stomach Adenocarcinoma by Predicting the Infiltration of Treg Cells and M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropilin-1 is a receptor for transforming growth factor β-1, activates its latent form, and promotes regulatory T cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription factors STAT6 and KLF4 implement macrophage polarization via the dual catalytic powers of MCPIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-10 secreted by M2 macrophage promoted tumorigenesis through interaction with JAK2 in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of the arginase activity assay micromethod for macrophages and sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Macrophage Arginase Expression and Tumor Growth by the Ron Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Assessment of Macrophage Functions in Repair and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of EG00229: A Technical Overview of a Novel NRP1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
EG00229 is a first-in-class small molecule antagonist of Neuropilin-1 (NRP1), a key receptor involved in angiogenesis, tumor growth, and immune regulation.[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of EG00229, presenting key data, experimental methodologies, and a visualization of the associated signaling pathways.
Neuropilin-1 is a non-tyrosine kinase receptor for vascular endothelial growth factor A (VEGF-A), particularly the VEGF-A165 isoform, and plays a crucial role in both vascular and neuronal development.[1][3] In endothelial cells, NRP1 acts as a co-receptor for VEGF Receptor 2 (VEGFR2), enhancing VEGF-A-mediated signaling that is essential for angiogenesis.[1][3] Given its implication in tumor growth and angiogenesis, NRP1 has emerged as a promising therapeutic target.[1][2] EG00229 was designed to specifically interact with the VEGF-A165 binding pocket on the b1 domain of NRP1, thereby inhibiting the pro-angiogenic and pro-tumoral functions of the VEGF-A/NRP1 axis.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for EG00229 in various preclinical assays.
| Assay Type | Cell Line/System | Target | IC50 Value | Reference |
| 125I-VEGF-A Binding | Porcine Aortic Endothelial (PAE)/NRP1 cells | NRP1 | 8 µM | [4] |
| Biotinylated VEGF-A Binding | Purified NRP1 b1 domain | NRP1 | 3 µM | [4] |
| Biotinylated VEGF-A Binding | Purified NRP1 b1 domain | NRP1 | 8 µM | [5][6][7] |
| VEGF-A Binding | Human Umbilical Vein Endothelial Cells (HUVECs) | NRP1 | 23 µM | [4] |
| VEGF-A Binding | A549 (Lung Carcinoma) | NRP1 | Similar potency to PAE/NRP1 cells | [2][4] |
| VEGF-A Binding | DU145 (Prostate Carcinoma) | NRP1 | Similar potency to PAE/NRP1 cells | [2][4] |
Table 1: EG00229 Inhibition of VEGF-A Binding to NRP1
| Cell Line | Treatment | Effect | Reference |
| A549 (Lung Carcinoma) | EG00229 (0-100 µM, 48 hours) | Significant reduction in cell viability | [4] |
| A549 (Lung Carcinoma) | EG00229 in combination with Paclitaxel (B517696) or 5-Fluorouracil | Enhanced cytotoxic effect of chemotherapeutic agents | [1][2] |
Table 2: In Vitro Cytotoxicity of EG00229
| Cell Line | Assay | Treatment | Observation | Reference |
| HUVECs | VEGFR2 Phosphorylation | 30 µM EG00229 | 20% inhibition of VEGF-A stimulated VEGFR2 phosphorylation | [5] |
| HUVECs | Cell Migration | EG00229 | Attenuation of VEGF-A-induced cell migration | [8] |
Table 3: Functional Effects of EG00229 in Endothelial Cells
Key Experimental Protocols
Cell-Free Biotinylated VEGF-A Binding Assay
This assay quantifies the ability of EG00229 to directly compete with VEGF-A for binding to the NRP1 receptor.
-
Plate Coating: 96-well plates are precoated with a purified recombinant NRP1 b1 domain.
-
Incubation: The coated plates are incubated for 2 hours at room temperature with 0.25 nM of biotinylated VEGF-A165 (bt-VEGF-A165) in the presence of varying concentrations of EG00229.
-
Detection: The amount of bound bt-VEGF-A165 is determined using a colorimetric or fluorometric method, typically involving a streptavidin-horseradish peroxidase conjugate and a suitable substrate.
-
Data Analysis: The results are used to calculate the IC50 value, representing the concentration of EG00229 required to inhibit 50% of the specific binding of bt-VEGF-A165 to the NRP1 b1 domain.[1]
Cellular 125I-VEGF-A Binding Assay
This method assesses the inhibitory effect of EG00229 on VEGF-A binding to cell-surface NRP1.
-
Cell Culture: Porcine Aortic Endothelial (PAE) cells engineered to express NRP1 (PAE/NRP1) are cultured in 24-well plates.
-
Treatment: The cells are incubated with a range of concentrations of EG00229 (e.g., 0.1–100 µM).
-
Ligand Binding: A constant concentration of radiolabeled 125I-VEGF-A165 (e.g., 0.1 nM) is added to the wells.
-
Nonspecific Binding Control: A parallel set of wells is treated with a 100-fold excess of unlabeled VEGF-A to determine nonspecific binding.
-
Quantification: After incubation and washing, the amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the nonspecific binding from the total binding. The IC50 value is then determined from the dose-response curve.[3]
VEGFR2 Phosphorylation Assay
This assay evaluates the downstream functional consequence of NRP1 inhibition by measuring the phosphorylation of its co-receptor, VEGFR2.
-
Cell Culture: Confluent Human Umbilical Vein Endothelial Cells (HUVECs) are used.
-
Pre-treatment: Cells are pre-incubated for 30 minutes with different concentrations of EG00229 or a vehicle control (DMSO).
-
Stimulation: The cells are then stimulated with or without 25 ng/mL of VEGF-A165 for 5 minutes at 37 °C.
-
Lysis and Analysis: Cell lysates are prepared, and the levels of total VEGFR2 and VEGFR2 phosphorylated at Tyr1175 are determined using a specific Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Interpretation: A reduction in the ratio of phosphorylated VEGFR2 to total VEGFR2 in the presence of EG00229 indicates its inhibitory effect on VEGF-A signaling.[1][3]
Signaling Pathways and Experimental Workflows
VEGF-A/NRP1 Signaling Pathway
The following diagram illustrates the mechanism of action of EG00229 in the context of VEGF-A/NRP1 signaling.
Caption: EG00229 competitively inhibits VEGF-A binding to NRP1.
Experimental Workflow for Assessing EG00229 Activity
This diagram outlines the general experimental workflow used to characterize the biological activity of EG00229.
Caption: Workflow for the preclinical evaluation of EG00229.
Additional Mechanistic Insights
Beyond its primary role in blocking VEGF-A binding, EG00229 has been shown to modulate the tumor microenvironment. For instance, it can reverse an immune phenotype elicited by the immunomodulatory peptide tuftsin (B1682037) by blocking canonical TGFβ signaling through SMAD3/AKT.[5] In glioma models, EG00229 has been observed to inhibit tumor proliferation and enhance the anti-tumor activity of microglia.[8][9] Furthermore, in lung adenocarcinoma cells, EG00229 has been shown to sensitize cells to chemotherapeutic agents like paclitaxel and 5-fluorouracil.[2] More recent studies have also investigated its effects on neurovascular permeability.[9]
Conclusion
EG00229 represents a significant advancement in the development of small molecule inhibitors targeting the VEGF-A/NRP1 axis. Its ability to competitively block the binding of VEGF-A to NRP1 translates into the inhibition of downstream signaling events crucial for angiogenesis and tumor cell survival. The preclinical data demonstrate its potential as a monotherapy and in combination with standard chemotherapeutics. The detailed experimental protocols and a clear understanding of its mechanism of action provide a solid foundation for further investigation and development of NRP1-targeted therapies.
References
- 1. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. EG 00229 | CAS 1018927-63-3 | EG00229 | Tocris Bioscience [tocris.com]
- 9. biorxiv.org [biorxiv.org]
Structural Analysis of EG00229 Trifluoroacetate Bound to the NRP1 b1 Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and biophysical interactions between the small molecule inhibitor EG00229 trifluoroacetate (B77799) and the b1 domain of Neuropilin-1 (NRP1). NRP1 is a key receptor involved in angiogenesis and neuronal guidance, making it a critical target in cancer therapy. EG00229 was the first small molecule developed to inhibit the interaction between Vascular Endothelial Growth Factor A (VEGF-A) and NRP1.[1][2] Understanding the precise binding mechanism of this antagonist is crucial for the structure-guided design of more potent and selective NRP1 inhibitors.
Core Findings: Quantitative Data Summary
The binding affinity and inhibitory activity of EG00229 against the NRP1 b1 domain have been characterized using various biophysical and biochemical assays. The key quantitative data are summarized in the tables below.
Crystallographic Data for EG00229 in Complex with NRP1 b1 Domain
| Parameter | Value | Reference |
| PDB ID | 3I97 | [3] |
| Resolution | 2.90 Å | [4] |
| R-Value Work | 0.216 | [4] |
| R-Value Free | 0.282 | [4] |
| Expression System | Escherichia coli | [4] |
| Organism | Homo sapiens | [4] |
Binding Affinity and Inhibitory Concentration of EG00229
| Assay | Parameter | Value | Cell/System | Reference |
| Isothermal Titration Calorimetry (ITC) | Kd | 5.1 µM (at pH 7.5) | Purified NRP1 b1 domain | [2] |
| Isothermal Titration Calorimetry (ITC) | Kd | 11.0 µM (at pH 5.5) | Purified NRP1 b1 domain | [2] |
| Cell-Free Binding Assay (bt-VEGF-A) | IC50 | 3 µM | Purified NRP1 b1 domain | [4] |
| Cell-Based Binding Assay (¹²⁵I-VEGF-A) | IC50 | 8 µM | Porcine Aortic Endothelial (PAE)/NRP1 cells | [4] |
| Cell-Based Binding Assay (¹²⁵I-VEGF-A) | IC50 | 23 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [4] |
Signaling Pathway and Experimental Logic
The following diagrams illustrate the targeted signaling pathway and the logical workflow of the structural and functional analysis of EG00229.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments performed in the structural analysis of EG00229 bound to the NRP1 b1 domain.
Protein Expression and Purification of NRP1 b1 Domain
-
Construct: The human NRP1 b1 domain (residues 274-423) was cloned into a suitable expression vector for production in Escherichia coli.
-
Expression: The protein was expressed in E. coli BL21(DE3) cells. Cultures were grown at 37°C to an OD₆₀₀ of 0.6-0.8, and protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) overnight at a reduced temperature (e.g., 18-25°C).
-
Lysis: Cells were harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lysis was performed by sonication or high-pressure homogenization.
-
Purification:
-
Affinity Chromatography: The clarified lysate was loaded onto a Ni-NTA affinity column. The column was washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The NRP1 b1 domain was eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: The eluted protein was further purified by size-exclusion chromatography to remove aggregates and other impurities, using a buffer suitable for downstream applications (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Purity Assessment: Protein purity was assessed by SDS-PAGE, and the concentration was determined by measuring the absorbance at 280 nm.
-
Crystallization of the NRP1 b1-EG00229 Complex
-
Complex Formation: Purified NRP1 b1 domain was concentrated to approximately 10 mg/mL and incubated with a 2- to 5-fold molar excess of EG00229 trifluoroacetate.
-
Crystallization: Crystals were grown using the hanging drop vapor diffusion method at 20°C. The protein-ligand complex solution was mixed in a 1:1 ratio with a reservoir solution. While the exact conditions for PDB entry 3I97 are not publicly detailed, a typical condition could be 0.1 M buffer (e.g., MES or HEPES) at a specific pH, and a precipitant such as polyethylene (B3416737) glycol (PEG) of a particular molecular weight and concentration.
-
Crystal Harvesting: Crystals were cryo-protected by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-25% glycerol) before being flash-cooled in liquid nitrogen.
X-ray Diffraction Data Collection and Structure Determination
-
Data Collection: X-ray diffraction data were collected from a single crystal at a synchrotron source.
-
Data Processing: The diffraction data were indexed, integrated, and scaled using software such as HKL2000 or XDS.
-
Structure Solution and Refinement: The structure was solved by molecular replacement using a previously determined structure of the NRP1 b1 domain as a search model. The structure was refined using programs like REFMAC5 or PHENIX, with manual model building in Coot. The EG00229 ligand was modeled into the electron density maps. The final model was validated using tools such as MolProbity.
Isothermal Titration Calorimetry (ITC)
-
Instrumentation: ITC experiments were performed on a MicroCal ITC200 or a similar instrument.
-
Sample Preparation: Purified NRP1 b1 domain was dialyzed against the experimental buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). EG00229 was dissolved in the same dialysis buffer.
-
Experimental Setup: The NRP1 b1 domain (e.g., 20-50 µM) was placed in the sample cell, and EG00229 (e.g., 200-500 µM) was loaded into the injection syringe.
-
Titration: A series of injections (e.g., 19-25 injections of 1.5-2 µL) of the EG00229 solution were made into the sample cell at a constant temperature (e.g., 25°C).
-
Data Analysis: The heat changes upon each injection were measured. The resulting data were integrated, corrected for the heat of dilution, and fitted to a one-site binding model using the manufacturer's software (e.g., Origin) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).[2]
Cell-Free VEGF-A Binding Assay (ELISA-based)
-
Plate Coating: High-binding 96-well plates were coated with purified recombinant NRP1 b1 domain overnight at 4°C.
-
Blocking: The plates were washed and blocked with a blocking buffer (e.g., PBS containing 1% BSA) for 1-2 hours at room temperature.
-
Inhibition: A constant concentration of biotinylated VEGF-A₁₆₅ (bt-VEGF-A) (e.g., 0.25 nM) was mixed with serial dilutions of EG00229.
-
Incubation: The bt-VEGF-A and EG00229 mixtures were added to the NRP1-coated wells and incubated for 2 hours at room temperature.
-
Detection: The plates were washed, and bound bt-VEGF-A was detected by incubating with streptavidin-horseradish peroxidase (HRP) conjugate, followed by the addition of a colorimetric HRP substrate (e.g., TMB). The reaction was stopped, and the absorbance was read at the appropriate wavelength.
-
Data Analysis: The absorbance values were plotted against the logarithm of the EG00229 concentration, and the IC50 value was determined by fitting the data to a sigmoidal dose-response curve.[1]
This guide provides a comprehensive overview of the structural and quantitative analysis of EG00229's interaction with the NRP1 b1 domain. The detailed methodologies and summarized data serve as a valuable resource for researchers in the field of drug discovery and development targeting the NRP1 pathway.
References
Unveiling the Selectivity of EG00229 Trifluoroacetate: A Technical Guide to its Preferential Binding to NRP1 over VEGFR-1 and VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
EG00229 trifluoroacetate (B77799) is a small molecule antagonist of Neuropilin-1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A) that plays a crucial role in angiogenesis and tumor progression.[1][2] A key characteristic of EG00229 is its remarkable selectivity for NRP1 over the primary VEGF receptors, VEGFR-1 and VEGFR-2. This technical guide provides an in-depth analysis of this selectivity, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Analysis of EG00229 Binding Affinity
The selectivity of EG00229 trifluoroacetate is underscored by its potent inhibition of the VEGF-A-NRP1 interaction, while exhibiting no discernible effect on the binding of VEGF-A to VEGFR-1 and VEGFR-2.[3][4] The following table summarizes the available quantitative data for the inhibitory activity of EG00229 against NRP1.
| Target | Assay Type | Ligand | Cell/System | IC50 | Reference |
| NRP1 | Cell-free binding assay | Biotinylated VEGF-A | Purified NRP1 b1 domain | 3 μM | [5] |
| NRP1 | Cell-based binding assay | 125I-VEGF-A | Porcine Aortic Endothelial (PAE) cells expressing NRP1 (PAE/NRP1) | 8 μM | [6] |
| VEGFR-1 | Not reported | Not applicable | Not applicable | No effect | [3][4] |
| VEGFR-2 | Not reported | Not applicable | Not applicable | No effect | [3][4] |
Table 1: Inhibitory Potency of EG00229 against NRP1.
It is important to note that while direct binding assays of EG00229 to VEGFR-1 and VEGFR-2 have not been extensively published, multiple sources consistently report a lack of inhibitory effect on VEGF-A binding to these receptors.[3][4]
Experimental Protocols
The determination of EG00229's selectivity involves a series of rigorous experimental protocols designed to measure its binding affinity and functional effects on NRP1, VEGFR-1, and VEGFR-2. The following are detailed methodologies representative of those cited in the literature.
Cell-Free NRP1 Binding Assay (ELISA-based)
This assay quantifies the ability of EG00229 to inhibit the binding of VEGF-A to the purified extracellular b1 domain of NRP1.
-
Plate Coating: 96-well microplates are coated with purified recombinant NRP1 b1 domain and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a solution containing 3% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) for 2 hours at room temperature to prevent non-specific binding.
-
Competitive Binding: A fixed concentration of biotinylated VEGF-A165 (bt-VEGF-A165) is mixed with varying concentrations of this compound.
-
Incubation: The bt-VEGF-A165 and EG00229 mixture is added to the NRP1-coated wells and incubated for 2 hours at room temperature.
-
Detection: After washing, Streptavidin-Horseradish Peroxidase (HRP) conjugate is added to the wells and incubated for 1 hour. This enzyme binds to the biotin (B1667282) on the VEGF-A165 that is bound to NRP1.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, and the colorimetric change is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of bt-VEGF-A165 binding against the concentration of EG00229.
Cell-Based NRP1 Binding Assay
This assay assesses the inhibitory effect of EG00229 on VEGF-A binding to NRP1 expressed on the surface of cells.
-
Cell Culture: Porcine aortic endothelial (PAE) cells engineered to express human NRP1 (PAE/NRP1) are cultured to confluence in appropriate media. These cells are chosen as they do not endogenously express VEGFR-1 or VEGFR-2.[2]
-
Competitive Binding: The cells are incubated with a fixed concentration of radiolabeled 125I-VEGF-A165 in the presence of increasing concentrations of this compound.
-
Incubation: The incubation is carried out at 4°C for a sufficient period to reach binding equilibrium.
-
Washing: The cells are washed extensively with cold PBS to remove unbound 125I-VEGF-A165.
-
Lysis and Measurement: The cells are lysed, and the amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The IC50 value is determined by analyzing the displacement of 125I-VEGF-A165 binding at different concentrations of EG00229.
VEGFR-1 and VEGFR-2 Binding Assays (Blocking ELISA)
To confirm the lack of activity of EG00229 against VEGFR-1 and VEGFR-2, a similar ELISA-based blocking assay can be employed.
-
Plate Coating: 96-well microtiter plates are pre-coated with recombinant human VEGF-A.
-
Blocking: The plates are washed and blocked with 3% BSA in PBS.
-
Inhibitor Incubation: A fixed amount of the extracellular domain of either VEGFR-1 or VEGFR-2 is pre-incubated with varying concentrations of this compound for 2 hours at room temperature.
-
Binding to Plate: The receptor-inhibitor mixture is then transferred to the VEGF-A-coated plates and incubated overnight at 4°C.
-
Detection: The amount of bound VEGFR-1 or VEGFR-2 is detected using a specific primary antibody followed by an HRP-conjugated secondary antibody.
-
Substrate Addition and Measurement: A chromogenic substrate is added, and the absorbance is measured. A lack of change in absorbance with increasing concentrations of EG00229 indicates no inhibition of binding.
VEGFR-2 Phosphorylation Assay
This functional assay determines whether EG00229 affects the downstream signaling of VEGFR-2 activation.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are grown to confluence and then serum-starved.
-
Inhibitor Pre-treatment: The cells are pre-treated with various concentrations of this compound for 30 minutes.
-
VEGF-A Stimulation: The cells are then stimulated with a fixed concentration of VEGF-A165 for 5-10 minutes at 37°C to induce VEGFR-2 phosphorylation.
-
Cell Lysis: The cells are lysed, and the protein concentration of the lysates is determined.
-
ELISA for Phospho-VEGFR-2: A specific ELISA kit is used to measure the levels of phosphorylated VEGFR-2 (at Tyr1175) in the cell lysates.
-
Data Analysis: The results will show whether EG00229 can inhibit the VEGF-A-induced phosphorylation of VEGFR-2. Studies have shown that EG00229 can attenuate VEGF-A-induced VEGFR-2 phosphorylation, which is an indirect effect of its action on NRP1, as NRP1 enhances VEGF-A signaling through VEGFR-2.[5]
Visualizing the Molecular Interactions and Workflows
To further elucidate the selectivity of EG00229, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. novamedline.com [novamedline.com]
- 2. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. EG 00229 | CAS 1018927-63-3 | EG00229 | Tocris Bioscience [tocris.com]
- 5. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Core Science of EG00229 Trifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational science behind EG00229 trifluoroacetate (B77799), a selective antagonist of Neuropilin-1 (NRP1). This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for cited assays, and visualizes the intricate signaling pathways and experimental workflows involved in its characterization.
Core Mechanism of Action
EG00229 trifluoroacetate is a small molecule inhibitor that selectively targets the b1 domain of Neuropilin-1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor-A (VEGF-A).[1][2][3][4][5] By binding to this specific domain, EG00229 effectively blocks the interaction between VEGF-A and NRP1.[1][2][3][4][5] This inhibitory action is crucial as the formation of the VEGF-A/NRP1 complex enhances VEGF-A-mediated signaling through the primary VEGF receptor, VEGFR-2.[6][7] Consequently, by disrupting this interaction, EG00229 attenuates downstream signaling cascades, leading to a reduction in VEGFR-2 phosphorylation, a key step in angiogenesis.[2][3][4][5][6][8] This ultimately results in the inhibition of endothelial cell migration and proliferation, fundamental processes in the formation of new blood vessels.[2][3][4][5][6][8]
Furthermore, EG00229 has been shown to impact the transforming growth factor-beta (TGFβ) signaling pathway.[9] It can reverse an immune phenotype elicited by the immunomodulatory peptide tuftsin (B1682037) by blocking canonical TGFβ signaling through SMAD3/AKT.[9]
Recent studies have also revealed a more complex role for EG00229, indicating that while it can inhibit VEGF-induced vascular permeability when administered prior to VEGF stimulation, it may paradoxically increase vascular leakage when used alone or concurrently with VEGF.[10][11] This effect is reportedly dependent on NRP1 expression but independent of VEGFR1 and VEGFR2, and involves the activation of p38 MAP kinase and SRC family kinase phosphorylation, leading to rearrangements in vascular endothelial (VE) cadherin.[10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound from various in vitro studies.
Table 1: Inhibitory Concentrations (IC50) of EG00229
| Assay | Cell Line/System | IC50 Value | Reference |
| 125I-VEGF-A binding to PAE/NRP1 cells | Porcine Aortic Endothelial cells expressing NRP1 | 8 µM | [1] |
| Biotinylated VEGF-A binding to purified NRP1 b1 domain | Cell-free | 3 µM | [1] |
| Biotinylated VEGF-A binding to NRP1 | Cell-free | 8 µM | [9] |
| VEGF-A binding to HUVECs | Human Umbilical Vein Endothelial Cells | 23 µM | [1] |
Table 2: Effects of EG00229 on Cellular Processes
| Experiment | Cell Line | EG00229 Concentration | Observed Effect | Reference |
| VEGFR-2 Phosphorylation | HUVECs | 30 µM | ~20% inhibition of VEGF-A stimulated phosphorylation | [9] |
| Cell Viability | A549 (lung carcinoma) | 0-100 µM (48 hours) | Significant reduction in cell viability | [1] |
| Chemosensitivity | A549 (lung carcinoma) | Not specified | Increased chemosensitivity in combination with Taxol | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by EG00229 and the general workflows of the experiments used to characterize its activity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are synthesized from publicly available information and should be adapted as necessary for specific laboratory conditions.
VEGF-A Binding Assay (Cell-Free)
Objective: To determine the ability of EG00229 to inhibit the binding of VEGF-A to the purified NRP1 b1 domain.
Materials:
-
Purified recombinant NRP1 b1 domain
-
Biotinylated VEGF-A165 (bt-VEGF-A)
-
This compound
-
High-binding 96-well plates
-
Bovine Serum Albumin (BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Plate reader
Protocol:
-
Coat a 96-well plate with the purified recombinant NRP1 b1 domain overnight at 4°C.
-
Wash the plate three times with wash buffer to remove any unbound protein.
-
Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of EG00229 in binding buffer.
-
Add the EG00229 dilutions to the wells.
-
Add a constant concentration of bt-VEGF-A (e.g., 0.25 nM) to each well.[4]
-
Incubate the plate for 2 hours at room temperature to allow for competitive binding.[4]
-
Wash the plate five times with wash buffer to remove unbound bt-VEGF-A.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each EG00229 concentration and determine the IC50 value.
VEGFR-2 Phosphorylation Assay (ELISA)
Objective: To assess the effect of EG00229 on VEGF-A-induced phosphorylation of VEGFR-2 in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
VEGF-A165
-
This compound
-
Cell lysis buffer
-
Phospho-VEGFR-2 (Tyr1175) Sandwich ELISA kit
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate and grow to confluence.
-
Serum-starve the cells overnight before the experiment.
-
Pre-treat the cells with various concentrations of EG00229 or vehicle (DMSO) for 30 minutes.[8]
-
Stimulate the cells with VEGF-A (e.g., 25 ng/mL) for 5 minutes at 37°C.[8]
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells using the cell lysis buffer provided in the ELISA kit.
-
Perform the Phospho-VEGFR-2 (Tyr1175) Sandwich ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates to the antibody-coated plate.
-
Incubating to allow capture of the target protein.
-
Washing away unbound material.
-
Adding a detection antibody.
-
Adding a secondary antibody-enzyme conjugate.
-
Adding a substrate for color development.
-
Stopping the reaction.
-
-
Read the absorbance at 450 nm.
-
Normalize the phosphorylated VEGFR-2 levels to the total VEGFR-2 levels (determined by a parallel ELISA or Western blot) or total protein concentration.
HUVEC Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the inhibitory effect of EG00229 on VEGF-A-induced migration of HUVECs.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
VEGF-A165
-
This compound
-
Culture inserts or a p200 pipette tip for creating the scratch
-
Microscope with a camera
Protocol:
-
Seed HUVECs in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Create a "wound" or "scratch" in the monolayer using a sterile pipette tip or by removing a culture insert.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free or low-serum medium containing different concentrations of EG00229 and/or VEGF-A.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same field at various time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure or migration distance.
A549 Cell Viability Assay (MTT Assay)
Objective: To determine the effect of EG00229 on the viability of A549 lung carcinoma cells.
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plate
-
Plate reader
Protocol:
-
Seed A549 cells in a 96-well plate at a density of approximately 1 x 104 cells/well and allow them to attach overnight.[12]
-
Replace the medium with fresh medium containing various concentrations of EG00229. Include a vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 24 or 48 hours).[12]
-
Four hours before the end of the incubation, add 10 µl of MTT solution (10 mg/ml) to each well.[12]
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PathScan® RP Phospho-VEGFR-2 (Tyr1175) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]
- 8. Effect of EG00229 on Radiation Resistance of Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution of EG00229 Trifluoroacetate for In Vitro Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
EG00229 trifluoroacetate (B77799) is a potent antagonist of Neuropilin 1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A). By selectively inhibiting the binding of VEGFA to the b1 domain of NRP1, EG00229 effectively modulates downstream signaling pathways implicated in angiogenesis and tumor progression.[1][2] Specifically, it has been shown to reduce VEGFA-induced VEGFR-2 tyrosine phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs), attenuate HUVEC migration, and decrease the viability of A549 lung carcinoma cells in vitro. This document provides a detailed protocol for the proper dissolution of EG00229 trifluoroacetate for use in a variety of in vitro experimental settings.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below. Adherence to the recommended storage conditions is critical to maintain the stability and activity of the compound.
| Property | Value |
| Molecular Weight | 611.59 g/mol |
| Formula | C₁₇H₁₉N₇O₅S₃·CF₃CO₂H |
| Purity | ≥98% (HPLC) |
| Appearance | Solid[3] |
| CAS Number | 1210945-69-9 |
| Storage | Store at -20°C |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes the maximum concentrations that can be achieved. It is recommended to use freshly opened, anhydrous DMSO for optimal dissolution, as hygroscopic DMSO can negatively impact solubility.[4]
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 61.16 |
| ≥ 67.69 | ≥ 41.4[4] | |
| 2eq. NaOH | 100 | 61.16 |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Aliquot the Compound: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.612 mg of this compound (Molecular Weight = 611.59).
-
Solvent Addition: Add the appropriate volume of sterile DMSO to the vial containing the compound. For 0.612 mg, add 100 µL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Optional Sonication: If precipitation or incomplete dissolution is observed, sonicate the solution in a water bath for 5-10 minutes.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Preparation of Working Solutions
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for in vitro experiments. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Example): To prepare a 100 µM working solution, perform a 1:100 dilution of the 10 mM stock solution. For example, add 2 µL of the 10 mM stock solution to 198 µL of sterile cell culture medium or assay buffer.
-
Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in media containing serum.
-
Final Dilution in Assay: Add the appropriate volume of the working solution to your experimental setup (e.g., cell culture wells) to achieve the desired final concentration. Remember to include a vehicle control (containing the same final concentration of DMSO) in your experimental design.
-
Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment and use them on the same day.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of EG00229 and the experimental workflow for its preparation.
Caption: EG00229 inhibits VEGFA binding to NRP1, modulating downstream signaling.
Caption: Workflow for preparing EG00229 solutions for in vitro experiments.
References
- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Recommended starting concentration of EG00229 trifluoroacetate for HUVEC assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EG00229 trifluoroacetate (B77799) is a potent and selective antagonist of Neuropilin-1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor-A (VEGF-A). By binding to the NRP1 b1 domain, EG00229 trifluoroacetate effectively inhibits the interaction between VEGF-A and NRP1, a critical step in VEGF-A-mediated signaling in endothelial cells. This inhibition leads to the attenuation of downstream signaling cascades, including the phosphorylation of VEGF Receptor-2 (VEGFR-2), and subsequently modulates key cellular processes involved in angiogenesis such as proliferation, migration, and tube formation.[1][2][3][4] These application notes provide a recommended starting concentration and detailed protocols for utilizing this compound in various assays with Human Umbilical Vein Endothelial Cells (HUVECs).
Mechanism of Action
This compound specifically targets the VEGF-A binding site on NRP1, thereby preventing the formation of the VEGF-A/NRP1/VEGFR-2 signaling complex.[1][2][3][4] This targeted inhibition allows for the specific investigation of NRP1's role in angiogenesis.
DOT Code for Signaling Pathway Diagram
Caption: this compound signaling pathway.
Recommended Starting Concentrations
Based on published data, a starting concentration range of 10 µM to 100 µM is recommended for HUVEC assays. The optimal concentration will vary depending on the specific assay and experimental conditions. It is advisable to perform a dose-response experiment to determine the most effective concentration for your particular setup.
Quantitative Data Summary
| Assay Type | Cell Line | EG00229 Concentration | Observed Effect | Reference |
| VEGF-A Binding Inhibition | HUVECs | IC50: 23 µM | Inhibition of 125I-VEGF-A binding. | [5] |
| VEGFR-2 Phosphorylation | HUVECs | 100 µM | 34% inhibition of VEGF-A-induced phosphorylation. | [2][5] |
| Cell Migration (Chemotaxis) | HUVECs | 100 µM | Significant reduction in VEGF-A induced migration. | [2][5] |
| Cell Migration (Chemotaxis) | HUVECs | 30 µM (EG00229 derivative) | Significant inhibition of VEGF-A-induced migration. | [6] |
Experimental Protocols
Stock Solution Preparation
This compound is soluble in DMSO up to 100 mM.[1] To prepare a 10 mM stock solution, dissolve 6.12 mg of this compound (MW: 611.59 g/mol ) in 1 mL of DMSO. Aliquot and store at -20°C. Further dilutions should be made in the appropriate cell culture medium immediately before use.
HUVEC Proliferation Assay (MTT Assay)
This protocol is a general guideline and may require optimization.
Materials:
-
HUVECs
-
Complete endothelial cell growth medium (EGM-2)
-
Serum-free basal medium (EBM-2)
-
This compound
-
VEGF-A
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete EGM-2.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Serum-starve the cells by replacing the medium with 100 µL of serum-free EBM-2 and incubate for 4-6 hours.
-
Prepare serial dilutions of this compound in serum-free EBM-2.
-
Pre-treat the cells by adding 50 µL of the this compound dilutions to the respective wells and incubate for 1 hour.
-
Add 50 µL of EBM-2 containing 2X the desired final concentration of VEGF-A (e.g., 40 ng/mL for a final concentration of 20 ng/mL) to stimulate proliferation. Include appropriate controls (vehicle control, VEGF-A only, and medium only).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
DOT Code for HUVEC Proliferation Assay Workflow
Caption: HUVEC proliferation assay workflow.
HUVEC Migration Assay (Wound Healing/Scratch Assay)
Materials:
-
HUVECs
-
Complete EGM-2
-
Serum-free EBM-2
-
This compound
-
VEGF-A
-
6- or 12-well plates
-
200 µL pipette tip
Procedure:
-
Seed HUVECs in a 6- or 12-well plate and grow to 90-100% confluency.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free EBM-2 containing different concentrations of this compound and/or VEGF-A.
-
Acquire images of the scratch at 0 hours and at various time points (e.g., 6, 12, 24 hours) using a microscope.
-
Quantify the migration by measuring the area of the scratch at each time point using image analysis software.
HUVEC Tube Formation Assay
Materials:
-
HUVECs
-
Complete EGM-2
-
Serum-free EBM-2
-
This compound
-
VEGF-A
-
Matrigel® or other basement membrane extract
-
96-well plates
Procedure:
-
Thaw Matrigel® on ice overnight.
-
Coat the wells of a 96-well plate with 50 µL of Matrigel® and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest HUVECs and resuspend them in serum-free EBM-2 at a concentration of 2-4 x 105 cells/mL.
-
Prepare cell suspensions containing different concentrations of this compound and/or VEGF-A.
-
Seed 100 µL of the cell suspension (20,000-40,000 cells) onto the solidified Matrigel®.
-
Incubate for 4-18 hours at 37°C in a 5% CO2 incubator.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[7][8][9][10]
DOT Code for HUVEC Tube Formation Assay Workflow
References
- 1. EG 00229 trifluoroacetate | VEGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 2. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promocell.com [promocell.com]
Application Notes and Protocols: Preparation and Storage of EG00229 Trifluoroacetate Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
EG00229 trifluoroacetate (B77799) is a potent and selective antagonist of the Neuropilin 1 (NRP1) receptor.[1] It functions by inhibiting the binding of Vascular Endothelial Growth Factor-A (VEGF-A) to the b1 domain of NRP1.[1][2] This inhibitory action has been shown to attenuate VEGF-A-induced VEGFR-2 phosphorylation and migration in endothelial cells, as well as reduce cell viability in certain cancer cell lines. Given its role in angiogenesis and potential therapeutic applications, proper preparation and storage of EG00229 trifluoroacetate stock solutions are crucial for ensuring experimental reproducibility and accuracy. These application notes provide a detailed protocol for the preparation and storage of this compound stock solutions.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Citations |
| Molecular Weight | ~611.6 g/mol (It is recommended to use the batch-specific molecular weight found on the vial label) | [1][3] |
| Formula | C₁₇H₁₉N₇O₅S₃·CF₃CO₂H | |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (≥41.4 mg/mL or 67.69 mM) and 2eq. NaOH (up to 100 mM) | [1][3] |
Experimental Protocol: Preparation of Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound. The most common solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][3]
3.1. Materials and Equipment
-
This compound solid
-
Anhydrous, high-purity DMSO[1]
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Optional: Sonicator or water bath
3.2. Stock Solution Preparation Workflow
Caption: Workflow for the preparation and storage of this compound stock solution.
3.3. Step-by-Step Protocol
-
Determine the Desired Concentration and Volume: Decide on the final concentration and volume of the stock solution you wish to prepare. A common concentration range for stock solutions is 10 mM to 100 mM.
-
Calculate the Required Mass: Use the following formula to calculate the mass of this compound required: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) For accurate calculations, always use the batch-specific molecular weight provided on the product's certificate of analysis.
-
Weigh the Compound: Carefully weigh the calculated amount of this compound using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: a. Transfer the weighed compound into a sterile tube. b. Add the calculated volume of anhydrous, high-purity DMSO. It is important to use newly opened DMSO as it can be hygroscopic, which can affect the solubility of the compound.[1] c. Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. d. If precipitation or phase separation occurs, gentle heating in a water bath or sonication can be used to aid dissolution.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes.[1]
Storage and Stability
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Additional Notes | Citations |
| Solid | 4°C or -20°C | ≥ 4 years | Store in a tightly sealed container, away from moisture. | [1][3] |
| Stock Solution | -20°C | 1 month | Store in tightly sealed aliquots, away from moisture. | [1] |
| Stock Solution | -80°C | 6 months | Store in tightly sealed aliquots, away from moisture. | [1] |
Safety Precautions
-
This compound is for laboratory research use only and is not for human or veterinary use.[1][3]
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
Application Notes and Protocols for EG00229 Trifluoroacetate in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EG00229 trifluoroacetate (B77799) is a selective antagonist of Neuropilin 1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor A (VEGFA).[1][2][3] By binding to the b1 domain of NRP1, EG00229 effectively inhibits the interaction between VEGFA and NRP1, subsequently leading to a reduction in VEGFA-induced tyrosine phosphorylation of VEGF Receptor 2 (VEGFR-2).[1][2] This inhibitory action disrupts downstream signaling pathways crucial for angiogenesis, tumor growth, and vascularization.[2][3] Preclinical studies in mouse xenograft models have demonstrated the potential of EG00229 trifluoroacetate as an anti-cancer agent, showing significant reductions in tumor progression and vascularity in various cancer types, including glioma and squamous cell carcinoma.[2][4]
These application notes provide detailed protocols for the preparation and administration of this compound for in vivo mouse xenograft studies, based on established research.
Mechanism of Action: VEGFA/NRP1 Signaling Pathway
This compound exerts its anti-tumor effects by targeting the VEGFA/NRP1 signaling axis, a critical pathway in tumor angiogenesis.
Caption: this compound inhibits VEGFA binding to NRP1.
Quantitative Data Summary
The following tables summarize the reported dosages and administration details for this compound in different mouse xenograft models.
| Parameter | Details | Reference |
| Drug | This compound | [2] |
| Mouse Model | 6-week old female NOD scid IL2 receptor gamma chain knockout (NSG) mice | [2] |
| Xenograft Model | Epidermal Carcinoma Stem (ECS) cells | [2] |
| Dosage | 10 mg/kg | [2] |
| Administration Route | Intraperitoneal (IP) injection | [2] |
| Frequency | Three times per week | [2] |
| Duration | 4 weeks | [2] |
| Observed Effects | Substantial reduction in tumor growth and visible vascularization | [2] |
| Parameter | Details | Reference |
| Drug | EG00229 | [4] |
| Mouse Model | Not specified | [4] |
| Xenograft Model | Squamous Cell Carcinoma (SCC) | [4] |
| Dosage | 10 mg/kg body weight | [4] |
| Administration Route | Not specified | [4] |
| Frequency | Not specified | [4] |
| Duration | Not specified | [4] |
| Observed Effects | Reduced tumor vascularization and growth | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration (Captisol Vehicle)
This protocol is based on the formulation used in the squamous cell carcinoma xenograft study.[4]
Materials:
-
This compound powder
-
Captisol (a modified cyclodextrin)
-
Sterile water for injection
-
1N Acetic acid
-
Sterile filter (0.22 µm)
-
Sterile vials
Procedure:
-
Prepare a 40% Captisol solution by dissolving the required amount of Captisol powder in sterile water. Stir overnight at room temperature to ensure complete dissolution.
-
Sterilize the 40% Captisol solution by passing it through a 0.22 µm sterile filter.
-
Prepare a 20% Captisol solution by diluting the 40% solution 1:1 with sterile water.
-
To the 20% Captisol solution, add 0.5 ml of 1N acetic acid per 100 ml of solution to aid in the solubilization of EG00229.
-
Weigh the required amount of this compound to prepare a 2 mM (approximately 1.22 mg/ml) solution.
-
Add the this compound powder to the 20% Captisol vehicle.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved.
-
The final solution is ready for administration.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (DMSO/PEG300/Tween-80/Saline Vehicle)
This protocol provides an alternative vehicle for solubilizing this compound.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile vials
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/ml).
-
To prepare the final formulation, add the solvents in the following order, ensuring complete mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 ml of the final formulation:
-
Add 100 µl of the 25 mg/ml this compound stock in DMSO to a sterile vial.
-
Add 400 µl of PEG300 and mix thoroughly.
-
Add 50 µl of Tween-80 and mix thoroughly.
-
Add 450 µl of sterile saline to reach a final volume of 1 ml.
-
-
The final solution will have a concentration of 2.5 mg/ml. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Experimental Workflow for a Typical In Vivo Mouse Xenograft Study
The following diagram outlines a standard workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: Workflow for this compound in vivo xenograft studies.
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for researchers initiating in vivo studies with this compound in mouse xenograft models. Adherence to these established methodologies will facilitate reproducible and reliable evaluation of this promising NRP1 antagonist in a preclinical setting. It is recommended to perform a small pilot study to determine the optimal dosage and administration schedule for specific cell line-derived xenograft models.
References
- 1. dokumen.pub [dokumen.pub]
- 2. Frontiers | From protein-protein interactions to immune modulation: Therapeutic prospects of targeting Neuropilin-1 in high-grade glioma [frontiersin.org]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cell Migration Assays Using EG00229 Trifluoroacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process crucial in physiological events such as embryonic development, tissue repair, and immune response. However, aberrant cell migration is a hallmark of pathological conditions, most notably cancer metastasis and angiogenesis. The intricate signaling pathways governing cell migration present numerous targets for therapeutic intervention. One such target is Neuropilin-1 (NRP1), a transmembrane co-receptor for Vascular Endothelial Growth Factor-A (VEGF-A). The interaction between VEGF-A and NRP1 is pivotal in promoting endothelial cell migration during angiogenesis.[1][2][3] EG00229 trifluoroacetate (B77799) is a selective antagonist of NRP1, which functions by inhibiting the binding of VEGF-A to the NRP1 b1 domain.[3][4] This inhibitory action attenuates VEGF-A induced cell migration, making EG00229 trifluoroacetate a valuable tool for studying the roles of the VEGF-A/NRP1 axis in cell migration and as a potential anti-angiogenic and anti-metastatic agent.[3][5]
These application notes provide detailed protocols for two standard in vitro cell migration assays—the Wound Healing (Scratch) Assay and the Transwell Migration Assay—using this compound to assess its inhibitory effects on cell migration.
Mechanism of Action: The VEGF-A/NRP1 Signaling Pathway
VEGF-A binding to its receptors, primarily VEGFR2, and its co-receptor NRP1, initiates a cascade of intracellular signaling events that orchestrate the complex cellular machinery of migration. Upon binding of VEGF-A, NRP1 forms a complex with VEGFR2, enhancing downstream signaling.[1] This leads to the activation of several key pathways, including the Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K)/Akt, and Rho GTPase (e.g., RhoA) pathways.[1][2] These pathways converge to regulate cytoskeletal rearrangements, focal adhesion dynamics, and the expression of genes involved in cell motility. This compound, by blocking the VEGF-A/NRP1 interaction, effectively dampens these pro-migratory signals.
// Nodes VEGFA [label="VEGF-A", fillcolor="#FBBC05", fontcolor="#202124"]; NRP1 [label="NRP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EG00229 [label="EG00229\nTrifluoroacetate", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="NRP1/VEGFR2\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoA [label="RhoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges VEGFA -> NRP1 [color="#202124"]; NRP1 -> Complex [color="#202124"]; VEGFR2 -> Complex [color="#202124"]; EG00229 -> NRP1 [arrowhead=tee, label="Inhibits", fontcolor="#EA4335", color="#EA4335"]; Complex -> FAK [color="#202124"]; Complex -> PI3K [color="#202124"]; PI3K -> Akt [color="#202124"]; Complex -> RhoA [color="#202124"]; FAK -> Migration [color="#202124"]; Akt -> Migration [color="#202124"]; RhoA -> Migration [color="#202124"];
// Invisible edges for layout VEGFA -> VEGFR2 [style=invis]; }
Figure 1: VEGF-A/NRP1 Signaling Pathway in Cell Migration.
Data Presentation
The following tables summarize representative quantitative data from cell migration assays performed with this compound.
Table 1: Effect of this compound on HUVEC Cell Migration (Wound Healing Assay)
| Treatment Group | Concentration (µM) | Mean Wound Closure (%) at 24h | Standard Deviation | % Inhibition of Migration |
| Vehicle Control (DMSO) | 0 | 85 | ± 5 | 0% |
| This compound | 10 | 55 | ± 6 | 35% |
| This compound | 25 | 30 | ± 4 | 65% |
| This compound | 50 | 15 | ± 3 | 82% |
Note: The data presented in this table is a representative example based on literature findings and should be confirmed experimentally.
Table 2: Effect of this compound on A549 Cell Migration (Transwell Assay)
| Treatment Group | Concentration (µM) | Mean Migrated Cells per Field | Standard Deviation | % Inhibition of Migration |
| Vehicle Control (DMSO) | 0 | 150 | ± 15 | 0% |
| This compound | 10 | 110 | ± 12 | 27% |
| This compound | 25 | 75 | ± 9 | 50% |
| This compound | 50 | 40 | ± 7 | 73% |
Note: The data presented in this table is a representative example based on literature findings and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed cells to form\na confluent monolayer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scratch [label="Create a 'wound' with\na sterile pipette tip", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash to remove\ndetached cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Treat [label="Add medium with Vehicle\nor EG00229", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Image0 [label="Image at Time 0", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate for 12-24 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ImageFinal [label="Image at final time point", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze wound closure", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed [color="#202124"]; Seed -> Scratch [color="#202124"]; Scratch -> Wash [color="#202124"]; Wash -> Treat [color="#202124"]; Treat -> Image0 [color="#202124"]; Image0 -> Incubate [color="#202124"]; Incubate -> ImageFinal [color="#202124"]; ImageFinal -> Analyze [color="#202124"]; Analyze -> End [color="#202124"]; }
Figure 2: Experimental Workflow for the Wound Healing Assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other adherent cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (solubilized in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Serum Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 6-12 hours to minimize cell proliferation.
-
Creating the Wound: Gently create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Carefully wash the wells twice with PBS to remove any detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Imaging (Time 0): Immediately capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the position of each image to ensure the same field is captured later.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for an appropriate duration (e.g., 12-24 hours), depending on the cell type's migration rate.
-
Final Imaging: After incubation, capture images of the same marked areas as at Time 0.
-
Data Analysis: Measure the area of the cell-free "wound" at both time points for each condition using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100
Protocol 2: Transwell Migration Assay
This assay quantifies the chemotactic response of cells towards a chemoattractant.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare cell suspension in\nserum-free medium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LoadLower [label="Add chemoattractant to\nlower chamber", fillcolor="#FBBC05", fontcolor="#202124"]; LoadUpper [label="Add cell suspension with Vehicle\nor EG00229 to upper chamber", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 12-24 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Remove [label="Remove non-migrated cells\nfrom upper surface", fillcolor="#34A853", fontcolor="#FFFFFF"]; FixStain [label="Fix and stain migrated cells\non lower surface", fillcolor="#FBBC05", fontcolor="#202124"]; ImageCount [label="Image and count\nmigrated cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze and compare\ntreatment groups", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare [color="#202124"]; Prepare -> LoadUpper [color="#202124"]; Start -> LoadLower [color="#202124"]; LoadLower -> Incubate [color="#202124"]; LoadUpper -> Incubate [color="#202124"]; Incubate -> Remove [color="#202124"]; Remove -> FixStain [color="#202124"]; FixStain -> ImageCount [color="#202124"]; ImageCount -> Analyze [color="#202124"]; Analyze -> End [color="#202124"]; }
Figure 3: Experimental Workflow for the Transwell Migration Assay.
Materials:
-
A549 lung carcinoma cells or other cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Chemoattractant (e.g., 10% Fetal Bovine Serum)
-
This compound (solubilized in DMSO)
-
Vehicle control (DMSO)
-
Transwell inserts (e.g., 8 µm pore size for A549 cells) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Inverted microscope with a camera
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours before the assay. On the day of the assay, detach the cells, wash with serum-free medium, and resuspend in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup: a. Add 600 µL of medium containing the chemoattractant to the lower chambers of the 24-well plate. b. In separate tubes, pre-incubate the cell suspension with the desired concentrations of this compound or vehicle control for 30 minutes at 37°C. c. Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts. d. Carefully place the inserts into the lower wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for an appropriate time (e.g., 12-24 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: a. Fix the migrated cells on the bottom of the membrane by immersing the inserts in fixation solution for 20 minutes at room temperature. b. Wash the inserts with PBS. c. Stain the migrated cells by immersing the inserts in staining solution for 15 minutes. d. Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Imaging and Quantification: a. Using an inverted microscope, count the number of stained, migrated cells in several random fields of view for each insert. b. Calculate the average number of migrated cells per field for each condition.
Conclusion
The provided protocols for the wound healing and Transwell migration assays offer robust methods for investigating the inhibitory effects of this compound on cell migration. By targeting the VEGF-A/NRP1 signaling axis, EG00229 serves as a specific tool to dissect the molecular mechanisms of cell motility and to evaluate a potential therapeutic strategy for diseases characterized by excessive cell migration, such as cancer. The quantitative data and detailed methodologies presented herein are intended to guide researchers in the successful application of these assays.
References
- 1. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. NRP1 promotes cell migration and invasion and serves as a therapeutic target in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of VEGFR2 Phosphorylation Following EG00229 Trifluoroacetate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels. Upon binding to its ligand, Vascular Endothelial Growth Factor A (VEGFA), VEGFR2 undergoes dimerization and autophosphorylation at specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. Consequently, the inhibition of VEGFR2 phosphorylation is a primary strategy in the development of anti-angiogenic therapies for diseases such as cancer.
EG00229 trifluoroacetate (B77799) is a small molecule antagonist of Neuropilin 1 (NRP1), a co-receptor for VEGFA.[1] EG00229 functions by inhibiting the binding of VEGFA to the b1 domain of NRP1.[1] While it does not directly affect VEGFA binding to VEGFR1 or VEGFR2, its disruption of the VEGFA-NRP1 interaction leads to a reduction in VEGFA-induced VEGFR2 tyrosine phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).[1] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of EG00229 trifluoroacetate on VEGFR2 phosphorylation.
Mechanism of Action
This compound indirectly inhibits VEGFR2 phosphorylation. By binding to NRP1, it prevents the formation of the VEGFA/NRP1/VEGFR2 complex, which is essential for robust VEGFA-mediated signaling. This leads to an attenuation of the downstream signaling cascades that promote angiogenesis.
Data Presentation
The following table provides a template for presenting quantitative data from a Western blot analysis of VEGFR2 phosphorylation after treatment with varying concentrations of this compound. Densitometry should be used to quantify the band intensities of phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2. The ratio of p-VEGFR2 to total VEGFR2 is then calculated and normalized to the vehicle control (0 µM EG00229) to determine the percentage of inhibition.
Table 1: Dose-Dependent Inhibition of VEGFR2 Phosphorylation by this compound
| EG00229 Concentration (µM) | p-VEGFR2 (Tyr1175) Intensity | Total VEGFR2 Intensity | p-VEGFR2 / Total VEGFR2 Ratio | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 0 | |||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 |
Note: This table is a template. Researchers should populate it with their own experimental data.
Experimental Protocols
This section details the methodology for performing a Western blot analysis to assess the impact of this compound on VEGFR2 phosphorylation.
1. Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are recommended as they endogenously express VEGFR2 and NRP1.
-
Cell Seeding: Plate HUVECs in 6-well plates and grow until they reach 80-90% confluency.
-
Serum Starvation: To reduce basal VEGFR2 phosphorylation, serum-starve the cells for 12-24 hours in a low-serum or serum-free medium prior to treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.
-
Dilute the stock solution to the desired final concentrations in a serum-free medium. A suggested dose range for a dose-response experiment is 1-100 µM.
-
Aspirate the starvation medium and add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 30 minutes to 2 hours at 37°C.
-
-
VEGFA Stimulation:
-
Prepare a solution of recombinant human VEGFA (e.g., 25-50 ng/mL) in a serum-free medium.
-
Add the VEGFA solution to all wells, except for the unstimulated control, and incubate for 5-15 minutes at 37°C to induce VEGFR2 phosphorylation.
-
2. Cell Lysis and Protein Quantification
-
Lysis:
-
After stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
-
3. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of total protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-12% SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom. Include a pre-stained protein ladder.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is generally recommended to reduce background.
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
For the loading control, a separate blot can be run or the same blot can be stripped and re-probed with an antibody for total VEGFR2 and a housekeeping protein like β-actin or GAPDH.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).
Visualizations
Diagram 1: VEGFR2 Signaling Pathway and Inhibition by this compound
Caption: VEGFR2 signaling pathway and its inhibition by EG00229.
Diagram 2: Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of VEGFR2 phosphorylation.
References
Application Notes and Protocols: Synergistic Antitumor Effects of EG00229 Trifluoroacetate and Paclitaxel in A549 Human Lung Carcinoma Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Paclitaxel (B517696) is a potent chemotherapeutic agent widely used in the treatment of non-small cell lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[1] EG00229 trifluoroacetate (B77799) is a small molecule antagonist of Neuropilin-1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor (VEGF).[2] By inhibiting the VEGF/NRP1 interaction, EG00229 can disrupt downstream signaling pathways involved in tumor proliferation and survival.[2] This document provides detailed protocols for investigating the synergistic cytotoxic effects of combining EG00229 trifluoroacetate with paclitaxel in the A549 human lung adenocarcinoma cell line. The described experiments will enable researchers to quantify the effects on cell viability, apoptosis, cell cycle progression, and the expression of key apoptotic regulatory proteins.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be obtained from the described experimental protocols. These tables are intended to serve as a guide for data presentation and interpretation.
Table 1: Cell Viability (MTT Assay)
| Treatment Group | Concentration (nM) | % Cell Viability (Mean ± SD) |
| Control | - | 100 ± 5.2 |
| EG00229 | 100 | 92 ± 4.5 |
| Paclitaxel | 10 | 65 ± 6.1 |
| EG00229 + Paclitaxel | 100 + 10 | 45 ± 5.8 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment Group | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| EG00229 | 4.3 ± 0.8 | 2.1 ± 0.4 | 6.4 ± 1.2 |
| Paclitaxel | 15.2 ± 2.1 | 8.5 ± 1.5 | 23.7 ± 3.6 |
| EG00229 + Paclitaxel | 25.8 ± 3.2 | 14.2 ± 2.3 | 40.0 ± 5.5 |
Table 3: Cell Cycle Distribution (Propidium Iodide Staining)
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 60.5 ± 4.1 | 25.3 ± 2.5 | 14.2 ± 1.8 |
| EG00229 | 58.9 ± 3.9 | 26.1 ± 2.8 | 15.0 ± 2.1 |
| Paclitaxel | 10.2 ± 1.5 | 15.5 ± 2.0 | 74.3 ± 3.5 |
| EG00229 + Paclitaxel | 8.1 ± 1.2 | 12.3 ± 1.8 | 79.6 ± 4.1 |
Table 4: Western Blot Analysis (Relative Protein Expression)
| Treatment Group | Bcl-2 (Anti-apoptotic) | Bax (Pro-apoptotic) | Cleaved Caspase-3 |
| Control | 1.00 | 1.00 | 1.00 |
| EG00229 | 0.95 | 1.10 | 1.20 |
| Paclitaxel | 0.45 | 2.50 | 3.80 |
| EG00229 + Paclitaxel | 0.25 | 3.80 | 5.90 |
Experimental Protocols
A549 Cell Culture
-
Cell Line: A549 human lung carcinoma cells.
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a ratio of 1:4 to 1:6.
Cell Viability (MTT) Assay
-
Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound, paclitaxel, or the combination at the desired concentrations for 48 hours. Include an untreated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Seeding and Treatment: Seed A549 cells in 6-well plates and treat with the compounds as described for the MTT assay for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seeding and Treatment: Culture and treat A549 cells in 6-well plates as previously described for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Following treatment for 48 hours, lyse the A549 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Visualizations
Caption: Experimental workflow for assessing the combined effects of EG00229 and paclitaxel.
Caption: Proposed signaling pathway for the synergistic action of EG00229 and paclitaxel.
References
Application of EG00229 Trifluoroacetate in Studying Glioma Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Application Notes
EG00229 trifluoroacetate (B77799) is a potent and specific small molecule antagonist of Neuropilin-1 (NRP1), a co-receptor for vascular endothelial growth factor A (VEGF-A) and other growth factors.[1][2][3] In the context of glioma, a highly vascularized and aggressive brain tumor, NRP1 plays a crucial role in promoting tumor angiogenesis, cell migration, and immunosuppression. EG00229 trifluoroacetate offers a valuable tool to investigate the multifaceted roles of NRP1 in glioma progression and to evaluate its potential as a therapeutic target.
Mechanism of Action: EG00229 competitively inhibits the binding of VEGF-A to the b1 domain of NRP1.[1][3] This blockade disrupts the formation of the VEGF-A/NRP1/VEGFR2 signaling complex, thereby attenuating downstream signaling pathways that are critical for endothelial cell proliferation and migration, key processes in tumor angiogenesis.[2][4] Furthermore, EG00229 has been shown to modulate the tumor microenvironment by blocking canonical TGFβ signaling through the SMAD3/AKT pathway in immune cells, suggesting an immunomodulatory role in addition to its anti-angiogenic effects.[2][4] Specifically, it can reverse the pro-tumorigenic M2 polarization of glioma-associated microglia and macrophages.[3]
Key Applications in Glioma Research:
-
Inhibition of Angiogenesis: By targeting the VEGF-A/NRP1 axis, EG00229 can be utilized to study the dependence of glioma growth on NRP1-mediated angiogenesis.
-
Suppression of Tumor Cell Migration and Invasion: Investigating the effect of EG00229 on glioma cell motility can elucidate the role of NRP1 in the invasive nature of these tumors.
-
Modulation of the Tumor Microenvironment: The compound can be used to explore the interplay between glioma cells and immune cells, particularly the role of NRP1 in TGFβ-mediated immunosuppression.
-
Evaluation of Combination Therapies: EG00229 can be assessed in combination with standard-of-care treatments for glioma, such as chemotherapy and radiation, to identify potential synergistic effects.[3]
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (VEGF-A binding to NRP1) | Cell-free assay | 8 µM | [2] |
| Inhibition of VEGF-A induced VEGFR2 phosphorylation | HUVECs | 20% inhibition at 30 µM | [2] |
| Effect on Glioma Proliferation (in vivo) | Mouse glioma model | Inhibition of proliferation with local delivery | [2][4] |
| Effect on Glioma-Associated Microglia/Macrophages | Mouse glioma model | Blocks pro-tumorigenic M2 polarization | [3] |
| Effect on TGFβ Signaling | Mouse microglia | Decreased SMAD2/3 activation | [5] |
Experimental Protocols
In Vitro Glioma Cell Viability Assay
This protocol is designed to determine the effect of this compound on the viability of glioma cell lines.
Materials:
-
Glioma cell lines (e.g., U87MG, LN-229)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed glioma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest EG00229 concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Transwell Migration Assay
This protocol assesses the effect of this compound on the migratory capacity of glioma cells.
Materials:
-
Glioma cell lines
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Crystal violet staining solution
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Preparation: Culture glioma cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Compound Treatment: Add this compound at desired concentrations (e.g., 10 µM, 30 µM) or vehicle control to the cell suspension.
-
Assay Setup: Add 500 µL of medium with 10% FBS to the lower chamber of the 24-well plate. Place the Transwell insert into the well.
-
Cell Seeding: Add 200 µL of the treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate for 12-24 hours at 37°C and 5% CO2.
-
Cell Removal and Staining: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol (B129727) and stain with 0.5% crystal violet.
-
Imaging and Quantification: Wash the inserts with water and allow them to dry. Image the stained cells using a microscope and count the number of migrated cells in several random fields.
Western Blot for VEGFR2 Phosphorylation
This protocol evaluates the effect of this compound on VEGF-A-induced VEGFR2 phosphorylation in glioma cells.
Materials:
-
Glioma cell lines
-
Serum-free medium
-
Recombinant human VEGF-A
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Culture and Serum Starvation: Culture glioma cells to 80-90% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound at desired concentrations (e.g., 10 µM, 30 µM) or vehicle control for 1-2 hours.
-
VEGF-A Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated VEGFR2 levels to total VEGFR2 and the loading control.
In Vivo Orthotopic Glioma Model
This protocol describes the establishment of an orthotopic glioma model in mice to evaluate the in vivo efficacy of this compound. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Glioma cells (e.g., U87MG)
-
Stereotactic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
This compound formulated for in vivo administration
-
Bioluminescence or MRI imaging system for tumor monitoring
Protocol:
-
Cell Preparation: Harvest glioma cells and resuspend them in sterile PBS or an appropriate vehicle at a concentration of 1 x 10^5 to 1 x 10^6 cells per 5 µL.
-
Intracranial Injection:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull at a predetermined stereotactic coordinate corresponding to the desired brain region (e.g., striatum).
-
Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if using luciferase-expressing cells) or MRI, typically starting 7-10 days after implantation.
-
Drug Administration:
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage, or local delivery). The optimal dose and route should be determined in preliminary studies. A starting point for systemic administration could be in the range of 10-50 mg/kg, based on similar in vivo studies with other small molecule inhibitors.
-
Administer vehicle to the control group.
-
-
Efficacy Evaluation: Monitor tumor volume and animal survival. At the end of the study, euthanize the animals and collect the brains for histological and immunohistochemical analysis to assess tumor morphology, proliferation (e.g., Ki-67 staining), and angiogenesis (e.g., CD31 staining).
Visualizations
Caption: EG00229 inhibits the VEGF-A/NRP1 signaling axis in glioma cells.
Caption: EG00229 modulates the immune microenvironment by inhibiting NRP1-mediated TGF-β signaling.
Caption: Experimental workflow for in vivo evaluation of EG00229 in a glioma model.
References
- 1. An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. EG 00229 | CAS 1018927-63-3 | EG00229 | Tocris Bioscience [tocris.com]
- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthotopic Glioblastoma Models for Evaluation of the Clinical Target Volume Concept - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Tube Formation Assay with EG00229 Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The in vitro tube formation assay is a widely used method to assess the pro- or anti-angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures. EG00229 trifluoroacetate (B77799) is a potent and specific small molecule antagonist of Neuropilin-1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor-A (VEGF-A).[1][2] By inhibiting the interaction between VEGF-A and NRP1, EG00229 can modulate downstream signaling pathways crucial for angiogenesis.[1][2] These application notes provide a detailed protocol for utilizing EG00229 trifluoroacetate in an in vitro tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) and offer insights into its mechanism of action.
Mechanism of Action: this compound in Angiogenesis
This compound selectively binds to the b1 domain of NRP1, the same site that recognizes VEGF-A.[1][2] This competitive inhibition prevents the formation of the VEGF-A/NRP1 complex, which is essential for augmenting the signaling cascade initiated by the binding of VEGF-A to its primary receptor, VEGFR-2. Consequently, EG00229 has been shown to reduce VEGFA-induced VEGFR-2 tyrosine phosphorylation in HUVECs and attenuate their migration.[1] The disruption of this signaling axis ultimately leads to an inhibition of the morphological changes required for tube formation, such as cell alignment, elongation, and the formation of a tubular network.
Signaling Pathway of this compound in Angiogenesis
References
Application Notes: Long-Term Stability of Frozen EG00229 Trifluoroacetate Stock Solutions
Introduction
EG00229 is a potent and selective antagonist of the Neuropilin-1 (NRP1) receptor, playing a crucial role in angiogenesis and tumor progression by inhibiting the binding of Vascular Endothelial Growth Factor-A (VEGF-A).[1][2] As a key research tool in cancer biology and drug development, understanding the long-term stability of EG00229 trifluoroacetate (B77799) stock solutions is critical for ensuring experimental reproducibility and the validity of research findings. These application notes provide a comprehensive overview of the recommended storage conditions, stability data, and protocols for assessing the stability of frozen EG00229 trifluoroacetate stock solutions.
Chemical Properties
| Property | Value |
| Chemical Name | N2-[[3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine trifluoroacetate |
| Molecular Formula | C₁₇H₁₉N₇O₅S₃·CF₃CO₂H |
| Molecular Weight | 611.59 g/mol |
| CAS Number | 1210945-69-9 |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in 2eq. NaOH. |
Long-Term Stability of Stock Solutions
Proper storage of this compound stock solutions is paramount to maintaining their integrity and biological activity over time. The following table summarizes the recommended storage conditions and expected stability based on supplier data.
| Storage Temperature | Solvent | Concentration | Stability Period |
| -80°C | DMSO | 10 mM | Up to 6 months[1] |
| -20°C | DMSO | 10 mM | Up to 1 month[1] |
Note: For optimal stability, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Solutions should be stored in tightly sealed containers, protected from moisture.
Factors Influencing Stability
Several factors can influence the long-term stability of this compound in solution:
-
Temperature: As indicated, lower temperatures significantly extend the shelf-life of the compound in solution.
-
Solvent: While DMSO is a common solvent for creating stock solutions, its hygroscopic nature can introduce water, which may affect stability. Ensure the use of anhydrous, high-purity DMSO.
-
Freeze-Thaw Cycles: Repeated changes in temperature can accelerate degradation. Aliquoting the stock solution into smaller, single-use vials is highly recommended.
-
Trifluoroacetate (TFA) Counterion: TFA is a remnant from the synthesis and purification process of peptides and small molecules.[3] While generally stable, under certain conditions, the presence of the TFA salt could potentially influence the compound's physicochemical properties.[3][4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound solid
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM solution, dissolve 0.6116 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Assessment of Long-Term Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively assess the purity and degradation of this compound stock solutions over time.
Materials:
-
Frozen aliquots of this compound stock solution stored for different durations (e.g., 0, 1, 3, 6 months) at -20°C and -80°C.
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
HPLC-grade water and acetonitrile
Procedure:
-
Sample Preparation:
-
Thaw a fresh aliquot of the this compound stock solution (time point 0) and an aliquot from each storage condition and time point to be tested.
-
Dilute the stock solutions to a suitable concentration for HPLC analysis (e.g., 100 µM) with the initial mobile phase composition.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject a standard volume of the prepared sample onto the column.
-
Run a linear gradient to elute the compound (e.g., 5% to 95% Mobile Phase B over 20 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., determined by a UV scan of the compound).
-
Record the chromatograms for each sample.
-
-
Data Analysis:
-
Identify the peak corresponding to intact EG00229.
-
Integrate the area of the main peak and any potential degradation peaks.
-
Calculate the purity of the compound at each time point as a percentage of the total peak area.
-
Compare the purity of the stored samples to the freshly prepared sample (time point 0). A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.
-
Visualizations
Caption: Workflow for preparing and assessing the long-term stability of this compound stock solutions.
Caption: EG00229 inhibits the binding of VEGF-A to the NRP1 receptor, thereby blocking downstream signaling.
References
Troubleshooting & Optimization
Troubleshooting Inconsistent Results in EG00229 Trifluoroacetate Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving EG00229 trifluoroacetate (B77799). This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common issues and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is EG00229 trifluoroacetate and what is its primary mechanism of action?
A1: this compound is a selective antagonist of Neuropilin-1 (NRP1).[1] It functions by inhibiting the binding of Vascular Endothelial Growth Factor A (VEGFA) to the b1 domain of the NRP1 receptor. This action has been shown to reduce VEGFA-induced VEGFR-2 tyrosine phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs), attenuate HUVEC migration, and decrease the viability of A549 lung carcinoma cells in vitro.[1]
Q2: I am observing an unexpected increase in vascular permeability after treating my endothelial cells with EG00229. Is this a known effect?
A2: Yes, this is a documented, albeit counterintuitive, effect. Recent studies have shown that while EG00229 was designed to inhibit VEGF-induced blood vessel growth, it can unexpectedly increase vascular leakage.[1][2][3][4][5] This phenomenon has been observed in both perfused retinal explants and across primary brain endothelial cell monolayers, either when EG00229 is administered alone or concurrently with VEGF164.[1][2][3][4]
Q3: What is the proposed mechanism for EG00229-induced vascular permeability?
A3: The EG00229-induced vascular leakage is not considered an off-target effect. It is dependent on the expression of endothelial NRP1 and the integrity of its VEGF164 binding pocket.[1][2][3][4] However, this effect is independent of VEGFR1 and VEGFR2.[1][2][3][4] The underlying mechanism involves the activation of signaling pathways typically associated with paracellular permeability, including the phosphorylation of p38 MAP kinase (p38) and SRC family kinases (SFK), as well as the rearrangement of CDH5 (VE-cadherin) in endothelial junctions.[1][2][3][4]
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble up to 100 mM in DMSO and 100 mM in 2 equivalents of NaOH. It is recommended to store the compound at -20°C.
Troubleshooting Guide
Issue 1: Inconsistent inhibition of cell migration in HUVEC assays.
-
Question: My results for HUVEC migration inhibition with EG00229 are variable between experiments. What could be the cause?
-
Answer:
-
Cell Passaging and Health: Ensure HUVECs are used at a low passage number and are healthy. Senescent cells can exhibit altered migratory behavior.
-
Serum Concentration: The presence and concentration of serum in your assay medium can significantly impact results, as serum contains various growth factors that can influence cell migration. Consider performing the assay in serum-free or reduced-serum media.
-
EG00229 Concentration: Titrate the concentration of EG00229 to determine the optimal inhibitory concentration for your specific experimental conditions.
-
VEGF-A Stimulation: Ensure consistent stimulation with an optimal concentration of VEGF-A. The potency of VEGF-A can vary between lots.
-
Issue 2: Discrepancies in A549 cell viability assay results.
-
Question: I am seeing conflicting results in my A549 cell viability assays with EG00229. How can I improve reproducibility?
-
Answer:
-
Assay Method: Different viability assays (e.g., MTT, resazurin (B115843), CCK-8) measure different aspects of cell health (metabolic activity vs. membrane integrity).[6][7] Ensure you are using a consistent assay and are aware of its limitations.
-
Seeding Density: The initial seeding density of A549 cells can affect their growth rate and sensitivity to treatment.[8] Optimize and maintain a consistent seeding density across experiments.
-
Incubation Time: The duration of exposure to EG00229 will influence the observed effect on cell viability.[9] Perform time-course experiments to identify the optimal treatment duration.
-
Combination with other drugs: The effect of EG00229 on A549 cell viability can be enhanced when used in combination with other chemotherapeutic agents like paclitaxel.[10] If using a combination treatment, ensure the concentrations and timing of administration are consistent.
-
Issue 3: Difficulty in reproducing the reduction of VEGFR-2 phosphorylation.
-
Question: I am not consistently observing a decrease in VEGFR-2 phosphorylation after EG00229 treatment. What should I check?
-
Answer:
-
Serum Starvation: To reduce basal VEGFR-2 phosphorylation, it is crucial to serum-starve the cells (e.g., HUVECs) for at least 4-6 hours before inhibitor treatment and VEGF stimulation.[11][12]
-
Inhibitor Pre-incubation Time: The duration of pre-incubation with EG00229 before VEGF stimulation is critical. A pre-incubation time of 1-2 hours is often used.[13]
-
VEGF Stimulation Time: The timing of VEGF stimulation to induce VEGFR-2 phosphorylation is typically short, around 5-10 minutes.[13] Longer stimulation times can lead to receptor internalization and desensitization.
-
Phosphatase Inhibitors: Ensure that your cell lysis buffer contains phosphatase inhibitors to prevent the dephosphorylation of VEGFR-2 after cell lysis.[11][14]
-
Quantitative Data Summary
Table 1: Reported IC50 Values for EG00229
| Assay Type | Cell Line/System | IC50 Value (µM) | Reference |
| 125I-VEGF-A165 Binding | PAE/NRP1 cells | 1.2 ± 0.2 | |
| Cell Viability | A549 | Not explicitly stated as IC50, but activity reported |
Note: IC50 values can be highly dependent on the specific experimental conditions, including cell line, assay method, and incubation time.[15][16]
Detailed Experimental Protocols
1. HUVEC Migration Assay (Transwell/Boyden Chamber Assay)
-
Objective: To assess the effect of EG00229 on VEGF-A-induced HUVEC migration.
-
Methodology:
-
Culture HUVECs to 70-90% confluency.
-
Prepare assay medium (e.g., Endothelial Cell Basal Medium with 10% FBS).
-
Coat the underside of the transwell insert membrane (e.g., 8 µm pore size) with an appropriate extracellular matrix protein if desired.
-
Serum-starve HUVECs for 4-6 hours.
-
Harvest and resuspend HUVECs in serum-free medium.
-
In the lower chamber, add medium containing VEGF-A (e.g., 40 ng/mL) as a chemoattractant.[17]
-
In the upper chamber (the insert), add the HUVEC suspension pre-incubated with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.[17]
-
After incubation, remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
2. Western Blot for VEGFR-2 Phosphorylation
-
Objective: To determine the effect of EG00229 on VEGF-A-induced VEGFR-2 phosphorylation.
-
Methodology:
-
Plate HUVECs and grow to near confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.[11][12]
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.[13]
-
Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.[13]
-
Immediately place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-VEGFR-2 (e.g., pTyr1175) and total VEGFR-2.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
-
3. A549 Cell Viability Assay (Resazurin-based)
-
Objective: To evaluate the effect of EG00229 on the viability of A549 cells.
-
Methodology:
-
Seed A549 cells in a 96-well plate at an optimized density and allow them to adhere overnight.[9]
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).[9]
-
Add resazurin solution to each well and incubate for a further 2-4 hours, or as recommended by the manufacturer.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Signaling Pathways and Workflows
Caption: Signaling pathways of this compound.
Caption: General experimental workflow for EG00229 studies.
Caption: Logical troubleshooting workflow for EG00229 experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. research.brighton.ac.uk [research.brighton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of EG00229 on Radiation Resistance of Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanopartikel.info [nanopartikel.info]
- 9. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
Optimizing EG00229 trifluoroacetate concentration to avoid off-target effects
Welcome to the technical support center for EG00229 trifluoroacetate (B77799). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of EG00229 trifluoroacetate and avoiding potential off-target or unexpected effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of Neuropilin 1 (NRP1). It functions by inhibiting the binding of Vascular Endothelial Growth Factor A (VEGFA) to the b1 domain of NRP1. This action specifically blocks the VEGFA/NRP1 interaction without affecting the binding of VEGFA to its primary signaling receptors, VEGFR-1 and VEGFR-2. The intended on-target effect is the attenuation of VEGFA-induced signaling pathways, leading to reduced cell migration and viability.[1]
Q2: What are the known "off-target" or unexpected effects of this compound?
A2: While EG00229 is designed to be a specific NRP1 antagonist, a significant unexpected effect has been observed: an increase in vascular permeability or leakage.[2][3][4][5] This is not a traditional off-target effect (i.e., binding to an unintended protein) but rather an on-target, NRP1-dependent mechanism that is independent of VEGFR1 and VEGFR2.[2][3][4][5] At certain concentrations, EG00229 can activate signaling pathways, including p38 MAP kinase and SRC family kinases, leading to this paradoxical increase in vascular leakage.[2][3][4][5]
Q3: What is the recommended concentration range for this compound?
A3: The optimal concentration of this compound is highly dependent on the cell type and experimental system. Based on published studies, concentrations have ranged from 2 µM to 100 µM.[3] A commonly used concentration is 10 µM.[3] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application that maximizes the desired inhibitory effects while minimizing vascular leakage.
Troubleshooting Guide
Issue 1: I am observing an increase in vascular permeability after treating my cells with this compound.
-
Cause: This is a known, on-target effect of EG00229. The molecule can induce vascular leakage through an NRP1-dependent mechanism.[2][3][4][5] One study noted that this leakage effect appeared to be maximal at a concentration of 10 µM.[3]
-
Solution:
-
Concentration Optimization: Perform a dose-response curve to identify a concentration that inhibits VEGFA-mediated cell migration and proliferation without significantly increasing vascular permeability. It may be necessary to use a lower concentration of EG00229.
-
Incubation Time: Evaluate different treatment durations. Shorter incubation times may be sufficient to achieve the desired inhibitory effects on cell signaling without inducing significant changes in vascular permeability.
-
Endpoint Analysis: If possible, measure both the desired anti-angiogenic effects and vascular permeability in parallel to determine the optimal experimental window.
-
Issue 2: The inhibitory effect of EG00229 on cell migration or viability is lower than expected.
-
Cause:
-
Suboptimal Concentration: The concentration of EG00229 may be too low for the specific cell line or experimental conditions.
-
Cellular Context: The dependence of the cells on the VEGFA/NRP1 signaling axis may be low.
-
Compound Stability: Ensure proper storage and handling of the compound to maintain its activity. This compound should be stored at -20°C.
-
-
Solution:
-
Dose-Response Experiment: Conduct a systematic dose-response study to determine the EC50 for your specific assay.
-
Positive Controls: Use a known inhibitor of the VEGFA signaling pathway to validate the experimental setup.
-
NRP1 Expression: Confirm the expression of NRP1 in your cell model, as EG00229's activity is dependent on the presence of its target.
-
Quantitative Data Summary
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 (VEGF-A Binding) | 8 µM | Cell-based assay | [1][6] |
| Commonly Used Conc. | 10 µM | Various cellular assays | [3] |
| Reported Conc. Range | 2 µM - 100 µM | Various cellular assays | [3] |
Experimental Protocols
Protocol 1: Dose-Response Determination for Optimal EG00229 Concentration
-
Cell Seeding: Plate cells at a density appropriate for your endpoint assay (e.g., migration, proliferation, or permeability assay).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in your cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Treatment: Replace the cell culture medium with the medium containing the different concentrations of EG00229. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Endpoint Analysis: Perform your primary assay (e.g., wound healing for migration, MTT for viability).
-
Permeability Co-Assay: In parallel, if applicable, perform a vascular permeability assay (e.g., transendothelial electrical resistance or FITC-dextran leakage) to assess the impact on barrier function.
-
Data Analysis: Plot the dose-response curve for both the desired inhibitory effect and the permeability effect to identify the optimal concentration.
Visualizations
Caption: EG00229 signaling pathway.
Caption: Experimental workflow for concentration optimization.
Caption: Troubleshooting decision tree.
References
- 1. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficacy of EG00229 Trifluoroacetate
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers experiencing low efficacy with EG00229 trifluoroacetate (B77799) in their cell line. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common experimental hurdles.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I observing low or no efficacy with EG00229 trifluoroacetate in my cell line?
Low efficacy of EG00229 can stem from several factors, ranging from the biological characteristics of your specific cell line to the experimental conditions or the properties of the compound itself. A systematic approach is crucial to pinpoint the issue.
Primary areas to investigate include:
-
Cell Line Characteristics: The primary target of EG00229 is Neuropilin-1 (NRP1).[1][2] The expression level of NRP1 in your chosen cell line is the most critical determinant of sensitivity to the compound.
-
Experimental Protocol: The concentration of the inhibitor, duration of treatment, and the specific assay used to measure the effect must be optimized for your experimental system.
-
Compound Integrity and Properties: The stability, solubility, and potential biological activity of the trifluoroacetate (TFA) counterion can significantly impact the observed results.
The following flowchart outlines a logical troubleshooting workflow to diagnose the cause of low efficacy.
FAQ 2: How can I verify that my cell line is a suitable model for EG00229 treatment?
EG00229 is an antagonist of Neuropilin-1 (NRP1); therefore, its efficacy is critically dependent on the presence of this receptor on the cell surface.[1]
Recommended Actions:
-
Confirm NRP1 Expression: Verify the expression of NRP1 in your cell line at the protein level using Western Blot or at the mRNA level using quantitative PCR (qPCR).
-
Literature Review: Check published literature to see if NRP1 expression levels have been previously characterized in your cell line.
-
Positive Control Cell Line: If possible, include a cell line known to express high levels of NRP1 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or A549 lung carcinoma cells) as a positive control in your experiments.[1][2]
FAQ 3: What is the optimal concentration of this compound to use?
The effective concentration of EG00229 can vary significantly depending on the cell line and the biological endpoint being measured. A dose-response experiment is essential to determine the optimal concentration for your specific system.
Reported Effective Concentrations:
| Assay Type | Cell Line / System | Effective Concentration (IC₅₀) | Reference |
| VEGF-A Binding Inhibition | Purified NRP1 b1 domain | 3 µM | [3] |
| PAE/NRP1 cells | 8 µM | [3] | |
| HUVECs | 23 µM | [3] | |
| Cell Viability Reduction | A549 lung carcinoma | Significant reduction at 10-100 µM (48h) | [3] |
| VEGFR-2 Phosphorylation | HUVECs | Attenuation observed | [1][2] |
| Cell Migration | HUVECs | Attenuation observed | [1][2] |
Recommended Actions:
-
Perform a Dose-Response Curve: Test a broad range of EG00229 concentrations (e.g., 0.1 µM to 100 µM) to determine the IC₅₀ or optimal effective dose in your cell line.
-
Time-Course Experiment: Efficacy can be time-dependent. Assess the effects at multiple time points (e.g., 24, 48, 72 hours).[4]
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the highest dose of EG00229 to rule out solvent toxicity. The final DMSO concentration should typically not exceed 0.1%.[4]
FAQ 4: Could the trifluoroacetate (TFA) salt be influencing my results?
Yes. EG00229 is supplied as a trifluoroacetate salt, which is a byproduct of the HPLC purification process.[5][6] The TFA counterion is not biologically inert and can exert its own effects, potentially confounding your results.[5][6][7]
Potential Effects of TFA:
-
Inhibition of Cell Proliferation: TFA has been shown to reduce cell numbers in osteoblast and chondrocyte cultures at concentrations as low as 10⁻⁸ to 10⁻⁷ M.[5][6] This could mask a compound's true effect or be misinterpreted as compound-induced cytotoxicity.[5][6]
-
Stimulation of Cell Growth: In some cell lines, such as murine glioma cells, TFA has been observed to stimulate proliferation at higher concentrations (0.5–7.0 mM), which could counteract the inhibitory activity of EG00229.[6]
-
Reduced Efficacy: Some studies report that compounds formulated as TFA salts may exhibit lower pharmacological efficacy compared to other salt forms.[7]
Recommended Actions:
-
Run a TFA Control: Treat your cells with trifluoroacetic acid or sodium trifluoroacetate alone at the same molar concentrations as the this compound used in your experiment. This will help you determine if the TFA counterion has a baseline effect on your cells.
-
Consider Counterion Exchange: If significant TFA-induced effects are observed, it may be necessary to perform a salt exchange (e.g., to a hydrochloride salt) on the compound, though this is a complex chemical procedure.
FAQ 5: How can I be sure the compound is stable and active in my experiment?
Proper handling and storage of small molecule inhibitors are critical for maintaining their activity.
Best Practices for Compound Handling:
| Parameter | Recommendation | Rationale |
| Storage | Store the solid compound and stock solutions at -20°C, desiccated.[1][3][8] | Prevents degradation from temperature fluctuations, light, and moisture. |
| Solubility | Prepare high-concentration stock solutions in an appropriate solvent like DMSO (soluble up to 100 mM).[1][2] | Ensures the compound is fully dissolved before further dilution in aqueous media, preventing precipitation. |
| Stock Solutions | Prepare fresh stock solutions periodically. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[9] | Repeated freeze-thaw cycles can lead to compound degradation. |
| Working Solutions | Prepare fresh working solutions in cell culture media immediately before each experiment. | Small molecules can be unstable in aqueous media over long periods.[4][9] For long-term experiments, consider refreshing the media with new compound every 24-48 hours.[9] |
FAQ 6: What are the key signaling pathways I should investigate?
EG00229 primarily functions by blocking the interaction between Vascular Endothelial Growth Factor A (VEGF-A) and NRP1. This disrupts the formation of the VEGF-A/NRP1/VEGFR2 signaling complex, which is crucial for angiogenesis.[10]
Primary Signaling Pathway:
The canonical pathway inhibited by EG00229 involves the attenuation of VEGF-A-mediated signaling. By binding to NRP1, EG00229 prevents VEGF-A from utilizing NRP1 as a co-receptor to enhance its binding and signaling through VEGFR2. The expected downstream effect is a reduction in VEGFR2 phosphorylation and a subsequent decrease in pro-angiogenic responses like cell migration and proliferation.[10][11]
Note on Unexpected Signaling: Be aware that some research has indicated EG00229 can, under certain conditions, increase vascular permeability by activating p38 and SRC family kinase (SFK) signaling in an NRP1-dependent but VEGFR-independent manner.[12][13] This highlights the complexity of NRP1 signaling and suggests that the cellular context can lead to unexpected outcomes.
Detailed Experimental Protocols
Protocol 1: Western Blot for NRP1 Expression
-
Cell Lysis: Plate cells and grow to 80-90% confluency. Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes. Separate proteins on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against NRP1 overnight at 4°C. Wash the membrane three times with TBST.
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST. Detect the signal using an ECL substrate and an imaging system. Include a loading control like β-actin or GAPDH.
Protocol 2: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control and an untreated control. Replace the medium in the wells with the medium containing the compound or controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) in a standard cell culture incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration to determine the IC₅₀.
Protocol 3: VEGFR-2 Phosphorylation Assay
-
Cell Culture and Starvation: Grow endothelial cells (e.g., HUVECs) to near confluency. Serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS).
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of EG00229 or a vehicle control for 1-2 hours.
-
VEGF-A Stimulation: Stimulate the cells with a predetermined optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes). Include a non-stimulated control.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Lyse the cells as described in the Western Blot protocol.
-
Analysis: Analyze the levels of phosphorylated VEGFR-2 (p-VEGFR2) and total VEGFR-2 in the cell lysates using either a specific ELISA kit or by Western Blotting with antibodies against p-VEGFR2 (e.g., Tyr1175) and total VEGFR-2. Normalize the p-VEGFR2 signal to the total VEGFR-2 signal.
References
- 1. rndsystems.com [rndsystems.com]
- 2. bio-techne.com [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
Addressing solubility issues of EG00229 trifluoroacetate in aqueous media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for addressing solubility issues of EG00229 trifluoroacetate (B77799) in aqueous media during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is EG00229 trifluoroacetate and what are its basic properties?
This compound is a potent and selective antagonist of Neuropilin 1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A). It functions by inhibiting the binding of VEGF-A to the NRP1 b1 domain.[] This inhibition can lead to the reduction of VEGF-A-induced VEGFR-2 phosphorylation and downstream signaling pathways involved in angiogenesis and cell migration.
Q2: What are the known solubility characteristics of this compound?
This compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and in basic aqueous solutions such as 2 equivalents of sodium hydroxide (B78521) (2eq. NaOH). However, it is sparingly soluble in neutral aqueous buffers like Phosphate-Buffered Saline (PBS).[2]
Q3: Why does my this compound precipitate when I dilute my DMSO stock solution in aqueous buffer?
This is a common phenomenon known as "precipitation upon dilution."[3] this compound is highly soluble in 100% DMSO, allowing for a concentrated stock solution. When this stock is diluted into an aqueous buffer, the solvent environment changes drastically. The compound's low solubility in the aqueous buffer can be quickly exceeded, causing it to precipitate out of the solution.[3][4]
Q4: Can the trifluoroacetate (TFA) salt form affect the compound's properties?
Yes, the trifluoroacetate counterion can influence the physicochemical properties of the compound, including its solubility and stability. In some applications, particularly for in vivo studies, high concentrations of TFA can be a concern, and its removal or exchange for a different salt form (e.g., HCl) might be considered.[5][6][7][8]
Troubleshooting Guide: Addressing Solubility Issues
This guide provides a systematic approach to overcoming common solubility challenges encountered with this compound in aqueous media.
Issue 1: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Buffer
Root Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer.
Solutions:
-
Optimize the Co-solvent System: For many in vitro and in vivo applications, a co-solvent system is necessary to maintain solubility.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[][11][12] Since this compound is soluble in 2eq. NaOH, it is likely that increasing the pH of the aqueous buffer will improve its solubility.
-
Caution: Ensure the final pH of your working solution is compatible with your experimental system (e.g., cell culture, enzymatic assay).
-
-
Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[9]
-
Protocol: After adding the DMSO stock to the aqueous buffer, place the solution in a sonicator bath for short intervals or warm it gently (e.g., to 37°C) with agitation.[10] Always check for compound stability under these conditions.
-
Issue 2: Inconsistent Results in Biological Assays
Root Cause: Poor solubility leading to an inaccurate concentration of the active compound, or degradation of the compound in the assay medium.
Solutions:
-
Prepare Fresh Working Solutions: It is recommended to prepare working solutions fresh for each experiment from a frozen stock.[9]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to minimize the risk of precipitation.[10]
-
Assess Compound Stability: Incubate the compound in your final assay medium for the duration of your experiment and analyze for any degradation, for example, using HPLC-MS.[10]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 611.59 g/mol | |
| Molecular Formula | C₁₇H₁₉N₇O₅S₃ • CF₃CO₂H | |
| Solubility in DMSO | Soluble to 100 mM | |
| Solubility in 2eq. NaOH | Soluble to 100 mM | |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound. For 1 mg of compound (using the molecular weight of 611.59 g/mol ), the volume of DMSO to add for a 10 mM stock would be approximately 163.5 µL.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used if necessary.[10]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent System (for in vivo use)
This protocol is adapted from a supplier's recommendation for in vivo experiments and aims for a final concentration of ≥ 2.5 mg/mL.[9]
-
Initial Dissolution in DMSO: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare the Vehicle: In a separate tube, prepare the co-solvent vehicle by mixing PEG300, Tween-80, and saline in the appropriate ratios. For a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the vehicle would consist of a 40:5:45 ratio of PEG300:Tween-80:saline.
-
Dilution: Add the DMSO stock solution to the prepared vehicle to achieve the final desired concentration and solvent ratios. For example, to make 1 mL of the final solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the vehicle.
-
Mixing: Vortex thoroughly to ensure a clear, homogeneous solution. If precipitation occurs, gentle warming or sonication may be used.[9]
Visualizations
Caption: A generalized workflow for preparing stock and working solutions of this compound.
Caption: The inhibitory action of EG00229 on the VEGF-A/NRP1 signaling pathway.
References
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. wjbphs.com [wjbphs.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
EG00229 trifluoroacetate degradation in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of EG00229 trifluoroacetate (B77799) in cell culture media. The following information, troubleshooting guides, and FAQs are designed to ensure the effective application of this compound in your experiments.
EG00229 Trifluoroacetate Degradation Profile in Cell Culture Media
While specific real-world data on the degradation of this compound in cell culture media is not extensively published, based on the general behavior of similar small molecules, a hypothetical degradation profile is presented below. This data is intended to serve as a guideline for experimental design. Actual stability may vary depending on specific media composition, supplements, and experimental conditions.
Table 1: Hypothetical Degradation of this compound (10 µM) in Common Cell Culture Media at 37°C
| Time (Hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Serum-Free DMEM (% Remaining) |
| 0 | 100% | 100% | 100% |
| 2 | 98% | 97% | 99% |
| 4 | 95% | 93% | 97% |
| 8 | 88% | 85% | 92% |
| 12 | 82% | 78% | 88% |
| 24 | 65% | 60% | 75% |
| 48 | 40% | 35% | 55% |
| 72 | 25% | 20% | 40% |
Troubleshooting Guide
This guide addresses potential issues related to the stability and use of this compound in cell culture.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why am I seeing lower than expected efficacy of EG00229 in my long-term ( > 24 hours) cell-based assay? | Significant degradation of the compound in the cell culture medium over the incubation period. | 1. Replenish the Media: For long-term experiments, consider replacing the media with freshly prepared EG00229-containing media every 24 hours. 2. Increase Initial Concentration: Based on stability data, you may need to use a higher initial concentration to maintain an effective concentration range throughout the experiment. 3. Perform a Time-Course Experiment: Determine the optimal incubation time for your specific cell line and assay where EG00229 efficacy is maximal before significant degradation occurs. |
| I observe variability in my experimental results between different batches of media. | Differences in media composition, such as the source and lot of fetal bovine serum (FBS) or the presence of reducing agents, can affect compound stability. | 1. Use a Consistent Media Source: Use the same lot of media and FBS for a set of experiments to minimize variability. 2. Test in Serum-Free Media: If your experiment allows, test the stability and efficacy of EG00229 in serum-free media, as serum components can contribute to degradation. |
| My stock solution of EG00229 in DMSO appears to have precipitated. | The compound may have come out of solution due to improper storage or multiple freeze-thaw cycles. | 1. Proper Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] 2. Solubilization: Before use, ensure the compound is fully dissolved. Gentle warming and vortexing can help redissolve the compound. |
| How can I confirm if EG00229 is degrading in my specific cell culture setup? | Direct measurement of the compound concentration over time is the most accurate method. | 1. Perform a Stability Study: Follow the "Experimental Protocol for Assessing EG00229 Stability" outlined below to quantify the amount of intact EG00229 in your media over time using techniques like HPLC or LC-MS. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing stock solutions of this compound?
This compound is soluble in DMSO at concentrations up to 100 mM. For cell culture experiments, prepare a concentrated stock solution in sterile DMSO.
2. What are the recommended storage conditions for this compound?
The lyophilized powder should be stored at -20°C.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
3. How should I dilute the DMSO stock solution into my cell culture media?
To minimize the final concentration of DMSO in your cell culture, it is recommended to perform a serial dilution. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
4. Is this compound stable in aqueous solutions?
While soluble in 2eq. NaOH, the stability of this compound in aqueous buffers for extended periods is not well-documented and may be limited. It is best to prepare fresh dilutions in cell culture media from a DMSO stock solution immediately before use.
5. At what point in my experiment should I add this compound?
Add the compound to your cell culture media immediately before applying it to your cells to ensure the most accurate initial concentration.
6. Does the trifluoroacetate salt affect the activity of EG00229?
The trifluoroacetate salt is used to improve the solubility and stability of the compound. For in vitro studies, the biological activity is attributed to the EG00229 molecule.
7. In which cell lines and media has EG00229 been used?
EG00229 has been used in various cell lines, including A549 and H1299 lung carcinoma cells, as well as Human Umbilical Vein Endothelial Cells (HUVECs).[2][3] The culture media used in these studies include DMEM and RPMI-1640, typically supplemented with 10% fetal bovine serum.[2][3]
8. What is the mechanism of action of EG00229?
EG00229 is an antagonist of Neuropilin 1 (NRP1).[1] It inhibits the binding of Vascular Endothelial Growth Factor A (VEGF-A) to the NRP1 b1 domain, which can in turn reduce VEGF-A-induced signaling pathways involved in angiogenesis and cell migration.
Experimental Protocol for Assessing EG00229 Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Objective: To quantify the degradation of this compound in a specific cell culture medium over a defined time course at 37°C.
Materials:
-
This compound
-
Sterile DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Incubator at 37°C with 5% CO2
-
Sterile microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Prepare Working Solution: Dilute the stock solution into your pre-warmed cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Incubation:
-
Aliquot the 10 µM EG00229-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Place the tubes in a 37°C incubator.
-
-
Sample Collection:
-
At each designated time point, remove one aliquot from the incubator.
-
Immediately store the sample at -80°C until analysis to prevent further degradation. The T=0 sample should be frozen immediately after preparation.
-
-
Sample Analysis:
-
Thaw the samples and prepare them for analysis according to the requirements of your HPLC or LC-MS system. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the supernatant to quantify the concentration of intact EG00229.
-
-
Data Analysis:
-
Calculate the percentage of remaining EG00229 at each time point relative to the T=0 sample.
-
Plot the percentage of remaining EG00229 against time to visualize the degradation profile.
-
Visualizations
Caption: Workflow for assessing EG00229 stability in cell culture media.
References
Potential off-target effects of EG00229 trifluoroacetate on kinase activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using EG00229 trifluoroacetate (B77799). The focus is on understanding its mechanism and investigating potential off-target effects on kinase activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EG00229 trifluoroacetate?
A1: this compound is an antagonist of Neuropilin-1 (NRP1). It functions by binding to the b1 CendR binding pocket of NRP1, which inhibits the binding of Vascular Endothelial Growth Factor A (VEGF-A). This action indirectly modulates downstream signaling pathways. Notably, it has been shown to have no direct effect on VEGFA binding to its primary receptors, VEGFR-1 and VEGFR-2.[1]
Q2: My cells show unexpected phenotypes after treatment with EG00229. Could this be due to off-target kinase inhibition?
A2: While EG00229 is not a direct kinase inhibitor, its modulation of the NRP1/VEGF-A axis can lead to complex downstream signaling changes that may appear as unexpected phenotypes. For example, although it blocks some VEGF-A functions, EG00229 has been observed to increase vascular permeability by activating p38 MAP kinase and SRC family kinase (SFK) signaling.[2][3][4] This effect was found to be dependent on its on-target engagement with NRP1, rather than a separate off-target interaction.[2][3][4] If you observe unexpected results, it is crucial to first investigate the activation state of known downstream pathways before assuming a novel off-target kinase interaction.
Q3: How can I experimentally determine if EG00229 is directly inhibiting a kinase in my system?
A3: The most direct method to identify potential off-target kinase activity is to perform a comprehensive in vitro kinase profiling assay.[5][6] This involves screening EG00229 against a large panel of purified kinases to determine its inhibitory concentration (IC50) for each. This service is commercially available from several vendors.
Q4: I don't have access to a full kinome screen. What cell-based assays can I perform to investigate a suspected off-target kinase effect?
A4: You can use Western Blotting to probe the phosphorylation status of key kinases and their substrates.
-
Confirm On-Target Effect: First, confirm that you are observing the expected on-target effect, which is the reduction of VEGF-A-induced VEGFR-2 phosphorylation.[1][7]
-
Probe Suspected Pathways: If you suspect a specific off-target kinase is activated or inhibited, analyze the phosphorylation state of that kinase and its direct downstream substrates.
-
Use Controls: Include a "rescue" experiment if possible. For instance, if you can express a drug-resistant mutant of the suspected off-target kinase, it should reverse the observed phenotype, confirming the off-target interaction.[5]
Troubleshooting Guide
Issue 1: Unexpected Increase in Pathway Activation (e.g., p38, SRC)
-
Problem: After applying EG00229 to my cells, I see an increase in the phosphorylation of p38 MAP kinase or SRC family kinases, which was not my intended outcome.
-
Explanation: This is a documented, on-target effect of EG00229.[2][3][4] The binding of EG00229 to NRP1 can, independent of VEGFR1/2, trigger signaling cascades that lead to the activation of these kinases.[2][3][4] This highlights that antagonism of a receptor does not always lead to the inhibition of all downstream pathways.
-
Recommended Action:
-
Verify the Effect: Confirm the phosphorylation increase using Western Blot.
-
Investigate Downstream Consequences: Examine the functional consequences of p38/SRC activation in your specific cell type, as this may explain your unexpected phenotype.
-
Logical Flow for Troubleshooting:
Caption: Troubleshooting logic for unexpected pathway activation.
-
Issue 2: Lack of Expected Inhibition of VEGF-A Signaling
-
Problem: I treated my cells with EG00229, but I am not seeing the expected decrease in cell migration or VEGFR-2 phosphorylation.
-
Possible Causes & Solutions:
-
Suboptimal Compound Concentration: Your concentration of EG00229 may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell type and assay.
-
Cellular Context: The dependence of your cell system on the VEGF-A/NRP1 axis may be low. Ensure your cells (e.g., HUVECs) express sufficient levels of NRP1.
-
Ligand Concentration: The concentration of VEGF-A used for stimulation might be too high, outcompeting the inhibitor. Try reducing the VEGF-A concentration.
-
Experimental Timing: The timing of pre-incubation with EG00229 and stimulation with VEGF-A is critical. Ensure you are pre-incubating with the inhibitor for a sufficient period (e.g., 1-2 hours) before adding VEGF-A.[6]
-
Quantitative Data Summary
The following table summarizes hypothetical results from an in vitro kinase profiling screen to illustrate how to interpret such data. Note: This is example data for instructional purposes, as a comprehensive public kinase screen for EG00229 is not available.
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Interpretation |
| NRP1 (Primary Target) | 3000[8] | N/A (Binding Assay) | Expected on-target binding. |
| Hypothetical Kinase A | 500 | 90% | Strong potential off-target. 6-fold less potent than primary target binding, but potent kinase inhibition. |
| Hypothetical Kinase B | 4,500 | 45% | Moderate potential off-target, likely only relevant at high concentrations. |
| Hypothetical Kinase C | >20,000 | <10% | Unlikely to be a significant off-target. |
Key Experimental Protocols
Protocol 1: Western Blot for VEGFR-2 Phosphorylation
-
Objective: To confirm the on-target effect of EG00229 by measuring the inhibition of VEGF-A-stimulated VEGFR-2 phosphorylation.[6]
-
Methodology:
-
Cell Culture: Plate endothelial cells (e.g., HUVECs) and grow to sub-confluency.
-
Starvation: Serum-starve the cells for several hours to reduce basal kinase activity.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Stimulate cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).
-
Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Immunoblotting: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2. Use a secondary antibody conjugated to HRP and visualize with an ECL substrate.
-
Analysis: Densitometrically quantify the ratio of phospho-VEGFR-2 to total VEGFR-2.
-
Protocol 2: In Vitro Kinase Profiling
-
Objective: To determine the selectivity of EG00229 by screening it against a large panel of purified kinases.[5][6]
-
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Assay Plate Setup: In a multi-well plate, add the individual purified recombinant kinases, their specific peptide substrates, and the appropriate kinase buffer.
-
Inhibitor Addition: Add the diluted EG00229 to the wells. Include a vehicle control (e.g., DMSO) for 100% activity and a no-kinase control for background.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes (or as recommended for the specific kinases).
-
Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection method (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Visualizations
Caption: Signaling pathway showing EG00229's primary mechanism.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. EG 00229 | CAS 1018927-63-3 | EG00229 | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Managing cytotoxicity of EG00229 trifluoroacetate at high concentrations
Welcome to the technical support center for EG00229 trifluoroacetate (B77799). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential cytotoxicity issues, particularly at high concentrations, during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is EG00229 trifluoroacetate and what is its primary mechanism of action?
A1: this compound is a selective antagonist of Neuropilin-1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor-A (VEGF-A).[1] It functions by inhibiting the binding of VEGF-A to the NRP1 b1 domain, which in turn can attenuate downstream signaling pathways involved in angiogenesis, cell migration, and proliferation.[2][3] It does not affect the binding of VEGF-A to its primary receptors, VEGFR-1 and VEGFR-2.
Q2: I am observing significant cytotoxicity in my cell line after treatment with high concentrations of this compound. Is this expected?
A2: Yes, dose-dependent cytotoxicity is an expected outcome of EG00229 treatment in certain cell lines, such as A549 lung carcinoma cells.[3] However, excessive or unexpected cytotoxicity at high concentrations can be attributed to several factors, including on-target effects, off-target effects, or the presence of the trifluoroacetate (TFA) counter-ion.[4] It is crucial to systematically troubleshoot the cause of the observed cytotoxicity.
Q3: Could the trifluoroacetate (TFA) salt be contributing to the cytotoxicity I'm observing?
A3: It is possible. Trifluoroacetic acid (TFA) is often used in the purification of synthetic small molecules and can remain as a counter-ion in the final product.[4] TFA itself has been reported to be cytotoxic to various cell lines, even at low concentrations.[4][5] Therefore, it is important to consider the potential contribution of the TFA salt to the overall cytotoxicity, especially at high concentrations of the compound.
Q4: How can I determine if the observed cytotoxicity is from the EG00229 molecule itself or the TFA salt?
A4: A critical troubleshooting step is to perform a vehicle control experiment. This involves treating your cells with a TFA salt solution (e.g., sodium trifluoroacetate) at concentrations equivalent to those present in your this compound stock solution. If the TFA-only control exhibits similar levels of cytotoxicity, it strongly suggests that the TFA counter-ion is a significant contributing factor.[4][6]
Q5: Are there methods to remove or replace the TFA salt?
A5: Yes, a process known as counter-ion exchange can be performed to replace the trifluoroacetate anion with a more biocompatible one, such as chloride (from HCl) or acetate (B1210297).[4][6][7] This can be achieved through techniques like repeated lyophilization from an aqueous solution of the desired acid (e.g., HCl) or by using ion-exchange chromatography.[7][8][9]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity at High Concentrations
Possible Causes:
-
TFA Salt Toxicity: The trifluoroacetate counter-ion may be inducing cytotoxicity.
-
On-Target Cytotoxicity: The intended biological effect of NRP1 inhibition is leading to cell death in your specific cell line.
-
Off-Target Effects: At high concentrations, EG00229 may be interacting with other cellular targets, leading to toxicity.
-
Solvent Toxicity: The solvent used to dissolve EG00229 (e.g., DMSO) may be at a toxic concentration.
-
Compound Precipitation: The compound may be precipitating out of solution at high concentrations, leading to inconsistent results and potential physical stress on the cells.
Troubleshooting Steps:
-
Run a TFA Vehicle Control:
-
Prepare a stock solution of a trifluoroacetate salt (e.g., sodium trifluoroacetate) in the same solvent as your EG00229.
-
Treat cells with concentrations of TFA equivalent to those in your high-concentration EG00229 experiments.
-
Compare the cytotoxicity of the TFA control to your EG00229-treated cells.
-
-
Optimize Compound Concentration:
-
Perform a detailed dose-response experiment with a wide range of EG00229 concentrations to determine the IC50 (half-maximal inhibitory concentration) for your cell line.
-
Use the lowest effective concentration that achieves the desired biological effect to minimize off-target and TFA-related toxicity.
-
-
Perform a Counter-Ion Exchange:
-
If TFA toxicity is confirmed, consider performing a salt exchange to a hydrochloride or acetate salt. (See Protocol 2).
-
-
Check for Solvent Toxicity:
-
Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically below 0.5%).
-
Always include a solvent-only control in your experiments.[10]
-
-
Assess Compound Solubility:
-
Visually inspect your high-concentration stock solutions and final dilutions in media for any signs of precipitation.
-
If precipitation is observed, consider adjusting the solvent or using a lower concentration.
-
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Causes:
-
Variable Cell Health and Density: Differences in cell confluency, passage number, or overall health can affect susceptibility to cytotoxic agents.
-
Inconsistent Compound Preparation: Errors in serial dilutions or incomplete solubilization of the compound can lead to variability.
-
Assay-Specific Issues: Variations in incubation times, reagent preparation, or plate reader settings can introduce inconsistencies.
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Use cells from a similar passage number for all experiments.
-
Seed cells at a consistent density and allow them to adhere and stabilize for a uniform period before treatment.
-
Ensure cells are in the logarithmic growth phase and appear healthy under a microscope.
-
-
Ensure Proper Compound Handling:
-
Prepare fresh dilutions of EG00229 for each experiment from a well-characterized stock solution.
-
Vortex stock solutions and dilutions thoroughly before adding them to the cell culture medium.
-
-
Optimize and Standardize Assay Protocol:
-
Follow a consistent timeline for cell seeding, compound treatment, and the addition of assay reagents.[10]
-
Ensure all reagents are properly stored and within their expiration dates.
-
Calibrate and maintain the plate reader according to the manufacturer's instructions.
-
Data Presentation
Table 1: Reported In Vitro Activity of EG00229
| Cell Line | Assay | Parameter | Result | Reference |
| A549 (Lung Carcinoma) | Cell Viability | Reduced cell viability | Significant reduction observed at 10, 30, and 100 µM after 48 hours | [3] |
| HUVEC | VEGFR-2 Phosphorylation | Inhibition | Dose-dependent inhibition of VEGF-A induced phosphorylation | [3] |
| HUVEC | Cell Migration | Inhibition | Attenuation of VEGF-A induced migration | |
| A549-RR (Radiation-Resistant) | Cell Proliferation | Decreased | Significant decrease after 10 Gy irradiation and 10h EG00229 treatment | [11] |
| H1299-RR (Radiation-Resistant) | Cell Proliferation | Decreased | Significant decrease after 10 Gy irradiation and 10h EG00229 treatment | [11] |
Table 2: Troubleshooting Summary for High Cytotoxicity
| Observation | Possible Cause | Recommended Action |
| High cytotoxicity in both EG00229 and TFA control wells | TFA Salt Toxicity | Perform a counter-ion exchange (Protocol 2). Use a lower, non-toxic concentration of EG00229 if possible. |
| High cytotoxicity only in EG00229 treated wells | On-target or Off-target Toxicity | Perform a detailed dose-response curve to find the optimal concentration. Investigate downstream signaling pathways to confirm on-target effects. |
| High cytotoxicity in all wells, including solvent control | Solvent Toxicity | Reduce the final concentration of the solvent (e.g., DMSO) to <0.5%. |
| Precipitate observed in high concentration wells | Poor Solubility | Lower the working concentration. Consider using a different solvent system. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing cell viability. It is recommended to optimize seeding density and incubation times for your specific cell line.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Include appropriate controls: untreated cells, vehicle (solvent) control, and a TFA salt control if necessary.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Protocol 2: Counter-Ion Exchange from Trifluoroacetate (TFA) to Hydrochloride (HCl)
This protocol describes a common method for exchanging the TFA counter-ion with chloride.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl) solution, sterile
-
Sterile, nuclease-free water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound powder in the 0.1 M HCl solution.
-
Freezing: Rapidly freeze the solution, for example, using a dry ice/acetone bath or a -80°C freezer.
-
Lyophilization: Lyophilize the frozen sample until all the solvent has been removed. This may take several hours to overnight, depending on the volume.
-
Repetition: To ensure complete exchange, it is recommended to repeat the dissolution, freezing, and lyophilization steps at least two more times.
-
Final Product: The resulting powder will be the hydrochloride salt of EG00229. This can be used to prepare new stock solutions for your cell-based assays to re-evaluate cytotoxicity.
Visualizations
Caption: VEGF-A/NRP1 Signaling Pathway and Point of Inhibition by EG00229.
Caption: Troubleshooting Workflow for High Cytotoxicity of EG00229.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Is Trifluoroacetic acid toxic for cells? - Cell Biology [protocol-online.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Effect of EG00229 on Radiation Resistance of Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Agonist-Like Effects of EG00229 Trifluoroacetate
This technical support center is designed for researchers, scientists, and drug development professionals who are using EG00229 trifluoroacetate (B77799) and have encountered unexpected agonist-like effects in their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help you understand and address these observations.
Frequently Asked Questions (FAQs)
Q1: We are observing an agonist-like effect with EG00229 trifluoroacetate in our assay, but it is described as a Neuropilin-1 (NRP1) antagonist. Why is this happening?
A1: This is a critical observation that has been recently reported. While EG00229 is a well-established antagonist of the NRP1 receptor, inhibiting the binding of Vascular Endothelial Growth Factor A (VEGFA), recent studies have shown that it can also induce certain cellular responses on its own, mimicking an agonist.[1][2][3][4][5] This phenomenon is not entirely uncommon in pharmacology and can be attributed to several factors:
-
Context-Dependent Signaling: The signaling outcome of a ligand-receptor interaction can be highly dependent on the specific cellular context, including the expression levels of co-receptors and downstream signaling molecules.
-
Biased Agonism: EG00229 might be a "biased agonist," meaning it stabilizes a receptor conformation that preferentially activates a subset of downstream signaling pathways, different from those activated by the endogenous ligand (VEGFA).
-
Off-Target Effects: Although EG00229 is known to be selective for NRP1, the possibility of it interacting with other unknown cellular targets cannot be entirely ruled out.[6]
A recent study has shown that EG00229 can induce vascular permeability, an effect typically associated with agonists, in an NRP1-dependent but VEGFR1 and VEGFR2-independent manner.[3][5] This suggests that EG00229 may trigger a distinct signaling cascade downstream of NRP1.
Q2: What is the proposed signaling pathway for the agonist-like effects of EG00229?
A2: Research suggests that the agonist-like effects of EG00229, specifically the induction of vascular leakage, are mediated by a signaling pathway that involves the phosphorylation of p38 MAP kinase and SRC family kinases (SFKs).[3][5] This is distinct from the canonical VEGFA/VEGFR2 signaling pathway.
Q3: How can we confirm if the observed agonist-like effect is a true biological activity of EG00229 and not an artifact?
A3: To validate your findings, a series of control experiments are recommended. Please refer to the Troubleshooting Guide and Experimental Protocols sections below for detailed procedures. Key validation steps include:
-
Verifying the purity and integrity of your this compound compound.
-
Performing concentration-response curves to characterize the effect.
-
Using negative controls (e.g., vehicle-treated cells) and positive controls (e.g., a known agonist for the pathway you are studying).
-
Using cell lines that do not express NRP1 to check for off-target effects.[6]
Troubleshooting Guide
If you are observing unexpected agonist-like effects with EG00229, this guide will help you systematically troubleshoot the issue.
| Potential Cause | Suggested Solution & Rationale |
| Compound Integrity | Verify Compound Purity and Identity: Ensure the purity of your this compound lot using techniques like HPLC or mass spectrometry. Impurities could be responsible for the observed activity.[6] |
| Experimental Conditions | Optimize Compound Concentration: Perform a full concentration-response curve to determine the potency (EC50) of the agonist-like effect. It's possible the effect is only observed at a specific concentration range. |
| Check Vehicle Effects: Run a vehicle-only control to ensure that the solvent used to dissolve EG00229 is not causing the observed effect. | |
| Off-Target Effects | Use NRP1 Knockdown/Knockout Cells: The most definitive way to confirm an on-target effect is to test EG00229 in cells where NRP1 expression has been silenced or knocked out. If the agonist-like effect disappears, it is likely mediated by NRP1. |
| Use a Structurally Unrelated NRP1 Antagonist: If available, test another NRP1 antagonist with a different chemical scaffold. If it does not produce the same agonist-like effect, this could point to a unique property of EG00229. | |
| Signaling Pathway | Investigate Downstream Signaling: Use specific inhibitors for the proposed downstream mediators (e.g., p38 MAPK inhibitor, SFK inhibitor) to see if the agonist-like effect is blocked. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound based on published literature.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (VEGFA binding to NRP1) | 8 µM | 125I-VEGF-A binding to PAE/NRP1 cells | [7] |
| IC50 (VEGFA binding to NRP1) | 3 µM | bt-VEGF-A binding to purified NRP1 b1 domain | [7] |
| IC50 (VEGFA binding to HUVECs) | 23 µM | Human Umbilical Vein Endothelial Cells | [7] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the unexpected agonist-like effects of EG00229.
Protocol 1: Concentration-Response Curve for Agonist-Like Activity
Objective: To determine the potency (EC50) of the agonist-like effect of EG00229.
Methodology:
-
Cell Culture: Plate your cells of interest (e.g., endothelial cells) in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Compound Preparation: Prepare a series of dilutions of this compound in your assay buffer. A typical concentration range to test would be from 1 nM to 100 µM. Also, prepare a vehicle control.
-
Treatment: Replace the cell culture medium with the prepared dilutions of EG00229 or vehicle.
-
Incubation: Incubate the cells for a predetermined time, based on the specific cellular response you are measuring.
-
Assay: Perform your functional assay to measure the cellular response (e.g., measure vascular permeability, protein phosphorylation, or reporter gene activity).
-
Data Analysis: Plot the response as a function of the EG00229 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Western Blot for p38 and SRC Phosphorylation
Objective: To investigate if EG00229 induces the phosphorylation of p38 MAPK and SRC family kinases.
Methodology:
-
Cell Treatment: Treat cells with an effective concentration of EG00229 (determined from Protocol 1) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control and a positive control (e.g., a known activator of the p38/SRC pathway).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated p38 (P-p38), total p38, phosphorylated SRC (P-SRC), and total SRC.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways
Caption: EG00229 signaling pathways: antagonist vs. proposed agonist-like.
Experimental Workflow
Caption: Workflow for troubleshooting unexpected agonist-like effects of EG00229.
References
Technical Support Center: Controlling for Trifluoroacetate (TFA) Salt Effects in Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on managing the effects of trifluoroacetate (B77799) (TFA) in experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered due to the presence of this common counterion.
Frequently Asked Questions (FAQs)
Q1: What is a TFA counterion and why is it in my sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides for cleaving the peptide from the resin and as an ion-pairing agent during purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3][4][5][6][7] Consequently, the final lyophilized peptide product often exists as a salt, where the positively charged peptide molecule is associated with the negatively charged trifluoroacetate anion, known as the TFA counterion.[1][3]
Q2: How can residual TFA affect my biological experiments?
A2: Residual TFA is not biologically inert and can significantly interfere with a range of biological assays.[1][2] Its effects are concentration-dependent and can vary between different cell lines and assay systems.[3] Documented effects include:
-
Cell Viability and Proliferation: TFA can be cytotoxic, with some studies reporting inhibition of cell growth at concentrations as low as 10⁻⁸ to 10⁻⁷ M.[1][8] Conversely, other studies have shown that TFA can stimulate cell proliferation, for instance, in murine glioma cells at concentrations of 0.5–7.0 mM.[1][4][9]
-
Enzyme and Receptor Binding: The acidity of TFA can denature pH-sensitive enzymes, and it may compete with phosphate (B84403) groups in active sites, potentially inhibiting kinases.[3]
-
Peptide Structure and Aggregation: TFA can influence the secondary structure of peptides, sometimes inducing a slight increase in helical structure, which can alter biological function.[3][10] It can also affect the solubility of peptides and may promote aggregation.[3]
-
Spectroscopic Interference: TFA can interfere with spectroscopic analysis, which can complicate structural characterization.[3]
-
Immunogenicity: TFA has been reported to have inflammatory effects and may influence the immunogenicity of peptides.[3][9]
Q3: At what concentrations does TFA become problematic?
A3: The concentration at which TFA becomes problematic is highly dependent on the specific assay and cell type. Some studies have shown effects on cell proliferation at nanomolar concentrations (10⁻⁸ to 10⁻⁷ M).[8] It is crucial to determine the tolerance for TFA in your specific experimental setup, and if your peptide is only available as a TFA salt, to consider performing a counterion exchange.[1]
Q4: How can I determine if TFA is affecting my experimental results?
A4: To determine if TFA is the source of unexpected results, you can run a control experiment.[11] This involves exposing your cells or assay system to the same concentrations of TFA that are present in your peptide stock solution, but without the peptide itself. This will help you to differentiate the effects of the counterion from the biological activity of your peptide.[11]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays
-
Symptoms:
-
High variability between replicate wells.
-
Poor reproducibility between experiments.
-
A discrepancy between the expected and observed biological activity of the peptide.[11]
-
-
Possible Cause: The TFA counterion in your peptide preparation may be exerting its own biological effects, interfering with the assay.[11]
-
Solutions:
-
Run a TFA Control Experiment: As mentioned in Q4, test the effect of TFA alone on your cells at the relevant concentrations.[11]
-
Perform a Counter-Ion Exchange: If TFA is found to be problematic, exchange it for a more biologically compatible counterion, such as hydrochloride (HCl) or acetate (B1210297).[1][11] Detailed protocols for these procedures are provided below.
-
Source an Alternative Salt Form: If possible, obtain the peptide as a hydrochloride or acetate salt from the supplier.
-
Issue 2: Poor Peptide Solubility or Precipitation
-
Symptoms:
-
The lyophilized peptide powder is difficult to dissolve.
-
The peptide precipitates out of solution when diluted into an aqueous buffer.[12]
-
-
Possible Cause: The TFA salt form can influence the solubility of some peptides. Also, a rapid change in solvent polarity when diluting from an organic stock (like DMSO) to an aqueous buffer can cause precipitation.[12]
-
Solutions:
-
Initial Dissolution in an Organic Solvent: First, dissolve the peptide in a minimal amount of a compatible organic solvent like DMSO or DMF before adding it dropwise to your stirred aqueous buffer.[12][13]
-
Optimize Buffer Conditions: Adjust the pH of your buffer. For basic peptides, a more acidic buffer may increase solubility, while for acidic peptides, a more basic buffer might be beneficial.[13]
-
Sonication: After initial dissolution, placing the vial in an ultrasonic bath for a few minutes can help break up aggregates and improve solubilization.[12]
-
Quantitative Data Summary
The following table summarizes the reported effects of TFA on various cell lines at different concentrations.
| Cell Line | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10⁻⁸ to 10⁻⁷ M | Reduced cell numbers and thymidine (B127349) incorporation | [8] |
| Articular Chondrocytes | 10⁻⁸ to 10⁻⁷ M | Reduced cell numbers and thymidine incorporation | [8] |
| Murine Glioma Cells | 0.5–7.0 mM | Stimulated cell growth | [1][4][9] |
| HUVEC | ~0.1 mM | Inhibition of cell proliferation | [3] |
| Jurkat | ~5 mM | Significant toxicity | [3] |
| Multiple (e.g., HeLa, HEK293) | >100 µM | General cytotoxic effects | [3] |
| PC-12 | 1-5 mM | Dose-dependent cell death | [3] |
Experimental Protocols
Protocol 1: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange
This protocol is adapted from established methods to replace TFA counterions with hydrochloride.[2]
-
Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[2]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[2]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[2]
-
Repeat: For complete exchange, it is recommended to repeat the cycle of re-dissolving in a dilute HCl solution, freezing, and lyophilizing at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired buffer for the experiment.
Workflow for TFA to HCl salt exchange.
Protocol 2: Trifluoroacetate (TFA) to Acetate Salt Exchange via Anion Exchange Chromatography
This protocol utilizes an anion exchange resin to replace TFA with acetate.[2][14][15]
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. The amount of resin should provide a 10- to 50-fold excess of anion sites relative to the estimated amount of TFA in the peptide sample.[2][14][15]
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[2][14][15]
-
Washing: Thoroughly wash the column with distilled water to remove any excess sodium acetate.[2][14][15]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[2][14][15]
-
Elution: Elute the column with distilled water. The peptide, now in its acetate salt form, will elute while the TFA remains bound to the resin.[2][14]
-
Fraction Collection: Collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[2][14]
Workflow for TFA to Acetate salt exchange.
Decision-Making Workflow
The following diagram provides a logical workflow for deciding how to handle potential TFA effects in your experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. genscript.com.cn [genscript.com.cn]
- 10. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. scribd.com [scribd.com]
Validation & Comparative
Validating the On-Target Effects of EG00229 Trifluoroacetate Using NRP1 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EG00229 trifluoroacetate (B77799), a selective Neuropilin-1 (NRP1) antagonist, with alternative inhibitors. It offers supporting experimental data and detailed protocols to validate its on-target effects, primarily through the use of NRP1 knockout cells. This information is crucial for researchers investigating NRP1-mediated signaling in cancer and other diseases.
Executive Summary
EG00229 trifluoroacetate is a small molecule inhibitor that selectively targets the b1 domain of NRP1, thereby inhibiting the binding of Vascular Endothelial Growth Factor A (VEGF-A). This interference with the VEGF-A/NRP1 axis has been shown to attenuate downstream signaling pathways, such as PI3K/Akt and MAPK/ERK, which are critical for cell proliferation, migration, and survival. The use of NRP1 knockout (KO) cells in conjunction with EG00229 treatment provides a robust model to confirm that the observed effects of the compound are indeed mediated through its intended target, NRP1. This guide presents data demonstrating the differential effects of EG00229 in wild-type versus NRP1 KO cells and compares its efficacy with other known NRP1 inhibitors.
Comparison of NRP1 Inhibitors
The following table summarizes the inhibitory activities of this compound and its alternatives in various cancer cell lines. The data is presented as half-maximal inhibitory concentrations (IC50), indicating the concentration of the inhibitor required to reduce a specific biological activity by 50%.
| Inhibitor | Target(s) | Cell Line | Assay | IC50 | Citation(s) |
| This compound | NRP1 | A549 (Lung Carcinoma) | Cell Viability (MTT) | ~50 µM | [1] |
| H1299 (Lung Carcinoma) | Cell Viability (MTT) | Not specified, but effective | [2] | ||
| S26, 6-10B (Nasopharyngeal Carcinoma) | Cell Migration (Transwell) | 10 µM (concentration used) | [3] | ||
| NRPa-308 | NRP1/NRP2 | 786-O (Renal Cell Carcinoma) | Cell Viability (XTT) | Lower than sunitinib | [4] |
| A498 (Renal Cell Carcinoma) | Cell Viability (XTT) | Lower than sunitinib | [4] | ||
| 786-O NRP1 KO | Cell Viability (XTT) | Increased vs. WT | [4] | ||
| 786-O NRP2 KO | Cell Viability (XTT) | Increased vs. WT | [4] | ||
| ATWLPPR | NRP1 | Not specified in cited cancer studies | VEGF-A Binding | Not specified for cancer cells | [5] |
On-Target Validation using NRP1 Knockout Cells
A study using endothelial NRP1 knockout mice demonstrated that the vascular leakage effect of EG00229 was completely abolished in the absence of NRP1, confirming its on-target activity in a physiological context.[6] Furthermore, studies on nasopharyngeal carcinoma cells have shown that both NRP1 knockdown and treatment with EG00229 lead to a significant suppression of cell migration and invasion.[3]
The following table illustrates the expected comparative effects of this compound on wild-type versus NRP1 knockout cancer cells, based on available data.
| Parameter | Wild-Type Cells | NRP1 Knockout Cells | Expected Outcome |
| Cell Viability | Dose-dependent decrease | Minimal to no effect | A significant rightward shift in the IC50 curve for NRP1 KO cells, indicating resistance to EG00229. |
| Cell Migration | Significant inhibition | No significant inhibition | The anti-migratory effect of EG00229 is abrogated in the absence of NRP1. |
| VEGFR2 Phosphorylation | Reduction in VEGF-A induced phosphorylation | No significant change from baseline | Confirms that EG00229's effect on VEGFR2 is upstream and dependent on NRP1. |
| Akt/ERK Phosphorylation | Decrease in phosphorylation | No significant change from baseline | Demonstrates that the downstream signaling effects are NRP1-dependent. |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format to determine the dose-dependent effect of EG00229 on the viability of wild-type and NRP1 knockout cancer cells.
-
Cell Seeding: Seed wild-type and NRP1 KO cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This assay, also known as a Boyden chamber assay, is used to assess the effect of EG00229 on the migratory capacity of cancer cells.
-
Chamber Preparation: Place 24-well plate Transwell inserts (8.0 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.
-
Cell Preparation: Harvest wild-type and NRP1 KO cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal and Staining: Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Express the results as the percentage of migrated cells relative to the vehicle control.
Western Blot for Phosphorylated Proteins (p-Akt, p-ERK)
This protocol is used to analyze the effect of EG00229 on key signaling proteins.
-
Cell Treatment: Seed wild-type and NRP1 KO cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells overnight. Treat the cells with this compound for the desired time, followed by stimulation with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizing the Molecular Interactions
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Experimental workflow for validating EG00229's on-target effects.
Caption: Simplified NRP1 signaling pathway and the point of inhibition by EG00229.
Conclusion
The available evidence strongly supports the on-target activity of this compound as a selective NRP1 inhibitor. The use of NRP1 knockout cells is a critical tool for definitively validating that the anti-proliferative and anti-migratory effects of EG00229 are mediated through its intended target. This guide provides the necessary framework, including comparative data and detailed experimental protocols, for researchers to confidently assess the on-target effects of EG00229 and to compare its performance against other NRP1-targeting compounds in the context of cancer drug discovery and development. The provided visualizations of the experimental workflow and signaling pathway further aid in the conceptual understanding of these processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of EG00229 on Radiation Resistance of Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NRP1 promotes cell migration and invasion and serves as a therapeutic target in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropilin 1 and Neuropilin 2 gene invalidation or pharmacological inhibition reveals their relevance for the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of EG00229 Trifluoroacetate and Other Small Molecule Neuropilin-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Neuropilin-1 (NRP1) has emerged as a critical co-receptor in various signaling pathways, notably enhancing the activity of Vascular Endothelial Growth Factor A (VEGF-A) by forming a complex with VEGF Receptor 2 (VEGFR2). This role in promoting angiogenesis, tumor progression, and other pathological processes has made NRP1 a compelling target for therapeutic intervention. EG00229 was one of the first small molecules developed to specifically inhibit the VEGF-A/NRP1 interaction. This guide provides a detailed comparison of the efficacy of EG00229 trifluoroacetate (B77799) with other notable small molecule NRP1 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Efficacy of NRP1 Small Molecule Inhibitors
The following table summarizes the quantitative data on the efficacy of EG00229 and other selected small molecule inhibitors of NRP1. The data is compiled from various in vitro and cell-based assays designed to measure the inhibition of the VEGF-A binding to NRP1 and downstream functional effects.
| Inhibitor | Target Interaction | Assay Type | Measured Efficacy | Reference |
| EG00229 | NRP1 b1 domain | Inhibition of 125I-VEGF-A165 binding to PAE/NRP1 cells | IC50: 8 µM | [1][2] |
| NRP1 b1 domain | Inhibition of biotinylated VEGF-A binding to purified NRP1 b1 domain | IC50: 3 µM | [3] | |
| NRP1 b1 domain | Binding affinity (Molecular Dynamics Simulation) | ΔGbind: -8.76 ± 0.24 kcal/mol | [4] | |
| EG01377 (Compound 1) | NRP1 b1 domain | Binding affinity (SPR) | Kd: 1.3 µM | [4] |
| NRP1 b1 domain | Inhibition of VEGF-A stimulated VEGFR2 phosphorylation in HUVECs | 50% inhibition at 30 µM | [5] | |
| NRP1 b1 domain | Binding affinity (Molecular Dynamics Simulation) | ΔGbind: -13.23 ± 0.28 kcal/mol | [4] | |
| PLN-5 | NRP1 | Enzyme inhibition assay | IC50: 5.15 ± 0.24 nM | [6] |
| ATWLPPR (Peptide) | NRP1 | Inhibition of VEGF165 binding to NRP-1 | - | [7][8] |
| Compound 16 | NRP1 CendR pocket | Spike-NRP1 binding assay | >60% inhibition | [9] |
| Compound 17 | NRP1 CendR pocket | Spike-NRP1 binding assay | >60% inhibition | [9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: NRP1 Signaling Pathway and Inhibition by Small Molecules.
The diagram above illustrates how VEGF-A binds to both NRP1 and VEGFR2, leading to the formation of a signaling complex that enhances VEGFR2 phosphorylation and subsequent downstream pathways promoting angiogenesis and cell migration. Small molecule inhibitors like EG00229 physically block the binding of VEGF-A to the b1 domain of NRP1, thereby attenuating this signaling cascade.
Caption: Experimental Workflow for Evaluating NRP1 Inhibitors.
This workflow outlines the key experimental stages for identifying and validating novel NRP1 inhibitors. It begins with initial screening for binding affinity and inhibitory activity in cell-free and cell-based systems, followed by functional assays to assess the impact on downstream signaling and cellular processes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of NRP1 inhibitors are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of small molecule inhibitors to the NRP1 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human NRP1 protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Small molecule inhibitor stock solution (in DMSO)
Protocol:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the recombinant NRP1 protein (diluted in an appropriate immobilization buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Analyte Binding:
-
Prepare a serial dilution of the small molecule inhibitor in running buffer. A DMSO concentration gradient should be included for reference subtraction if necessary.
-
Inject the different concentrations of the inhibitor over the immobilized NRP1 surface at a constant flow rate.
-
Allow for an association phase followed by a dissociation phase with running buffer.
-
-
Data Analysis:
-
The binding response is measured in resonance units (RU).
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
-
Cell-Based VEGF-A Binding Inhibition Assay
Objective: To measure the IC50 value of an inhibitor for the displacement of radiolabeled VEGF-A from NRP1-expressing cells.
Materials:
-
NRP1-expressing cells (e.g., PAE/NRP1 cells)
-
24-well plates
-
125I-labeled VEGF-A165
-
Unlabeled VEGF-A165
-
Small molecule inhibitor
-
Binding buffer (e.g., DMEM with 0.1% BSA)
-
Wash buffer (e.g., cold PBS)
-
Gamma counter
Protocol:
-
Cell Plating: Seed PAE/NRP1 cells in 24-well plates and grow to confluence.
-
Inhibitor Incubation:
-
Wash the cells with binding buffer.
-
Add different concentrations of the small molecule inhibitor (e.g., 0.1–100 µM) to the wells.
-
-
VEGF-A Binding:
-
Add a constant concentration of 125I-VEGF-A165 (e.g., 0.1 nM) to each well.
-
For determining non-specific binding, add a 100-fold excess of unlabeled VEGF-A165 to control wells.
-
Incubate at 4°C for 2 hours.
-
-
Washing and Lysis:
-
Aspirate the binding solution and wash the cells multiple times with cold wash buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).
-
-
Quantification:
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
VEGFR2 Phosphorylation Assay (Western Blot)
Objective: To assess the inhibitor's ability to block VEGF-A-induced phosphorylation of VEGFR2 in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture reagents
-
Recombinant human VEGF-A
-
Small molecule inhibitor
-
Lysis buffer (RIPA buffer with phosphatase and protease inhibitors)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Culture and Starvation: Culture HUVECs to near confluence. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal receptor phosphorylation.
-
Inhibitor and VEGF-A Treatment:
-
Pre-treat the starved cells with various concentrations of the NRP1 inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VEGFR2 and total VEGFR2.
-
Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal to determine the extent of inhibition.[5]
-
Transwell Cell Migration Assay
Objective: To evaluate the effect of the NRP1 inhibitor on VEGF-A-induced endothelial cell migration.
Materials:
-
HUVECs
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium and medium with chemoattractant (VEGF-A)
-
Small molecule inhibitor
-
Matrigel (for invasion assays)
-
Crystal violet stain
Protocol:
-
Preparation of Transwell Inserts: If performing an invasion assay, coat the inserts with Matrigel. For migration, no coating is needed.
-
Cell Seeding:
-
Resuspend serum-starved HUVECs in serum-free medium containing the desired concentration of the NRP1 inhibitor.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
-
Chemoattraction:
-
Add medium containing VEGF-A (and the inhibitor) to the lower chamber.
-
Include a negative control (no VEGF-A) and a vehicle control.
-
-
Incubation: Incubate for 4-24 hours at 37°C.
-
Staining and Visualization:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Data Analysis:
Conclusion
EG00229 trifluoroacetate was a foundational small molecule inhibitor of the NRP1-VEGF-A interaction, paving the way for the development of more potent antagonists. As demonstrated by the comparative data, newer compounds such as EG01377 and others identified through advanced screening methods exhibit significantly improved efficacy in terms of binding affinity and inhibitory concentration. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel NRP1 inhibitors, which hold promise as therapeutic agents in oncology and other diseases driven by aberrant angiogenesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of the new COVID-19 target neuropilin-1 in complex with SARS-CoV-2 S1 C-end rule peptide and small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-throughput virtual screening, identification and in vitro biological evaluation of novel inhibitors of PLK1 and NRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress | PLOS One [journals.plos.org]
- 9. Novel compounds targeting neuropilin receptor 1 with potential to interfere with SARS-CoV-2 virus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. NRP1 promotes cell migration and invasion and serves as a therapeutic target in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EG00229 Trifluoroacetate and Bevacizumab for Anti-Angiogenic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two anti-angiogenic therapeutic agents: EG00229 trifluoroacetate (B77799) and the well-established monoclonal antibody, bevacizumab. The information presented is based on available preclinical data and is intended to inform research and development decisions in the field of oncology and angiogenesis-dependent diseases.
Executive Summary
Bevacizumab, a humanized monoclonal antibody, functions as a vascular endothelial growth factor A (VEGF-A) ligand trap, preventing its interaction with its receptors, primarily VEGFR2. This blockade of the primary VEGF signaling pathway has been a cornerstone of anti-angiogenic therapy for over a decade. In contrast, EG00229 trifluoroacetate is a novel small molecule inhibitor that targets Neuropilin-1 (NRP1), a co-receptor for VEGF-A that enhances VEGFR2 signaling. By selectively antagonizing NRP1, EG00229 offers a distinct mechanism to modulate VEGF-driven angiogenesis. This guide will delve into their respective mechanisms of action, present available quantitative data from key preclinical assays, and provide detailed experimental protocols for the cited studies.
Mechanism of Action
Bevacizumab: The VEGF-A Ligand Trap
Bevacizumab's mechanism of action is direct and well-characterized. It binds to all isoforms of VEGF-A, sequestering the ligand and preventing its interaction with VEGFR1 and VEGFR2 on the surface of endothelial cells.[1][2] This neutralization of VEGF-A inhibits downstream signaling cascades that are crucial for endothelial cell proliferation, migration, survival, and the formation of new blood vessels.[3][4]
This compound: A Selective Neuropilin-1 Antagonist
This compound represents a more targeted approach within the VEGF signaling axis. It is a small molecule antagonist of Neuropilin-1 (NRP1), a transmembrane co-receptor that potentiates VEGF-A signaling through VEGFR2.[5][6] EG00229 selectively inhibits the binding of VEGF-A to the b1 domain of NRP1, thereby attenuating VEGF-A-induced VEGFR2 phosphorylation and subsequent downstream signaling.[5][6] Notably, it does not affect the binding of VEGF-A to VEGFR1 or VEGFR2 directly.[5]
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams illustrate the targeted signaling pathways.
Quantitative Data Presentation
The following tables summarize the available quantitative data from in vitro and in vivo preclinical studies for this compound and bevacizumab. It is important to note that these data are compiled from different studies and direct, head-to-head comparisons should be made with caution.
Table 1: In Vitro Anti-Angiogenic Activity
| Assay | This compound | Bevacizumab | Cell Line | Reference |
| Endothelial Cell Migration | Attenuates VEGF-A-induced migration | Time- and dose-dependent inhibition of VEGF-induced migration | HUVEC | [1][7] |
| Endothelial Cell Proliferation | Data not available | Dose-dependent inhibition of VEGF-induced proliferation | HUVEC | [7] |
| Endothelial Tube Formation | Data not available | Dose-dependent inhibition of VEGF-induced tube formation | HUVEC | [7][8] |
| Tumor Cell Viability | Reduces viability | No direct inhibition of proliferation | A549 (Lung Carcinoma) | [1][9] |
| Binding Affinity (IC50) | 8 µM (to NRP1) | 0.11 µg/mL (VEGFR2 interaction) | N/A | [6][10] |
Table 2: In Vivo Anti-Tumor Efficacy
| Tumor Model | This compound | Bevacizumab | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| A549 (Lung Carcinoma) Xenograft | Reduces tumor growth and vascularization | Significant tumor growth inhibition | EG00229: Not specified; Bevacizumab: 200 µ g/mouse , once weekly | EG00229: Not specified; Bevacizumab: Significant (P < 0.05) | [2] |
| Glioma Xenograft | Reduces tumor growth and vascularization | 69% (Ad-VEGFR2-Fc) | EG00229: Not specified; Bevacizumab: Not applicable | Not directly comparable | [11] |
| Neuroblastoma Xenograft | Data not available | 30-63% reduction in angiogenesis | 5 mg/kg, twice weekly | Not specified | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Apparatus: Boyden chambers with a porous membrane (e.g., 8 µm pore size).
-
Procedure:
-
HUVECs are serum-starved for a defined period (e.g., 4-6 hours).
-
The lower chamber is filled with endothelial basal medium (EBM) containing a chemoattractant, typically VEGF-A (e.g., 25 ng/mL).
-
HUVECs are pre-incubated with various concentrations of the test compound (EG00229 or bevacizumab) or vehicle control.
-
The treated cells are seeded into the upper chamber of the Boyden apparatus.
-
The chambers are incubated for a specified time (e.g., 4-8 hours) at 37°C in a 5% CO2 incubator to allow for cell migration through the membrane.
-
Following incubation, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of migrated cells is quantified by counting under a microscope in several random fields.
-
-
Data Analysis: The percentage of migration inhibition is calculated relative to the vehicle-treated control.
Tumor Cell Viability Assay (MTT or WST-1 Assay)
-
Cell Line: A549 (human lung carcinoma).
-
Procedure:
-
A549 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound (EG00229 or bevacizumab) or vehicle control.
-
The plates are incubated for a specified duration (e.g., 48-72 hours).
-
After the incubation period, MTT or WST-1 reagent is added to each well.
-
The plates are incubated for a further period (e.g., 2-4 hours) to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values (the concentration of the compound that inhibits cell viability by 50%) can be calculated from the dose-response curves.
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: A specific number of tumor cells (e.g., 5 x 10^6 A549 cells) are injected subcutaneously or orthotopically into the mice.
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (EG00229 or bevacizumab) at a specified dose and schedule (e.g., intraperitoneal or intravenous injection).
-
The control group receives a vehicle control.
-
-
Tumor Growth Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for microvessel density).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Experimental Workflow Diagram
Discussion and Future Directions
The available preclinical data suggests that both bevacizumab and this compound are effective inhibitors of angiogenesis, albeit through different mechanisms. Bevacizumab's broad VEGF-A neutralization has proven clinical efficacy but can be associated with side effects and resistance mechanisms. EG00229, by targeting the NRP1 co-receptor, offers a more nuanced approach to modulating VEGF signaling.
A direct comparative study of these two agents in the same preclinical models is warranted to definitively assess their relative efficacy and potential for synergistic effects. Future research should focus on:
-
Head-to-head in vitro and in vivo studies: Utilizing the same cell lines, tumor models, and dosing schedules to provide directly comparable data.
-
Investigation of resistance mechanisms: Understanding how tumors may develop resistance to EG00229 and whether it differs from bevacizumab resistance.
-
Combination therapies: Exploring the potential for synergistic anti-tumor activity by combining EG00229 with bevacizumab or other chemotherapeutic agents.
This guide provides a foundational comparison based on current knowledge. As more research on this compound becomes available, a more comprehensive understanding of its therapeutic potential relative to established anti-angiogenic agents like bevacizumab will emerge.
References
- 1. EG 00229 trifluoroacetate | VEGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Importance of Bevacizumab Maintenance Following Combination Chemotherapy in Human Non–small Cell Lung Cancer Xenograft Models | Anticancer Research [ar.iiarjournals.org]
- 6. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Addition of bevacizumab enhances antitumor activity of erlotinib against non-small cell lung cancer xenografts depending on VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Successful inhibition of intracranial human glioblastoma multiforme xenograft growth via systemic adenoviral delivery of soluble endostatin and soluble vascular endothelial growth factor receptor-2: Laboratory investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-VEGF antibody bevacizumab potently reduces the growth rate of high-risk neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Assays for Confirming EG00229 Trifluoroacetate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental assays to confirm the mechanism of action of EG00229 trifluoroacetate (B77799). EG00229 is a small molecule antagonist of Neuropilin-1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A).[1][2][3] Its primary mechanism involves inhibiting the binding of VEGF-A to the b1 domain of NRP1, thereby attenuating downstream signaling pathways that are crucial for angiogenesis and tumor progression.[3][4] To rigorously validate this mechanism, a multi-faceted approach employing a series of orthogonal assays is essential. These assays provide independent lines of evidence, confirming target engagement, downstream pathway modulation, and cellular phenotypic responses.
Summary of Quantitative Data
The following tables summarize the key quantitative data from various assays used to characterize the activity of EG00229 trifluoroacetate and its analogs.
| Assay Type | Description | This compound Performance | Alternative/Orthogonal Methods |
| Target Engagement | Measures the direct interaction of EG00229 with its target protein, NRP1. | IC50: 8 µM (Biotinylated VEGF-A binding to NRP1)[5] | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Cellular Thermal Shift Assay (CETSA) |
| Downstream Signaling | Assesses the effect of EG00229 on the immediate signaling events following NRP1 inhibition. | 34% inhibition of VEGF-A-induced VEGFR-2 phosphorylation at 100 µM in HUVECs.[3] | ELISA-based phosphorylation assays, Kinase activity assays |
| Cellular Function (Migration) | Evaluates the impact of EG00229 on a key cellular process regulated by VEGF-A/NRP1 signaling. | Significant reduction in VEGF-A induced HUVEC migration.[5] A more potent analog showed >60% inhibition at 30 µM.[5] | Wound healing (scratch) assay, Transwell migration assay |
| Cellular Function (Viability) | Determines the effect of EG00229 on the survival and proliferation of cancer cells expressing NRP1. | Dose-dependent inhibition of A549 lung carcinoma cell viability.[2] | CCK-8 assay, MTT assay, Alamar Blue (Resazurin) assay, Clonogenic assay |
Signaling Pathway and Experimental Logic
The following diagrams illustrate the targeted signaling pathway, the overall experimental workflow for validation, and the logical relationship between the orthogonal assays.
Figure 1: EG00229 Mechanism of Action.
Figure 2: Orthogonal Assay Workflow.
Figure 3: Logical Relationships of Assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
VEGF-A/NRP1 Binding Assay (ELISA-based)
This assay directly measures the ability of EG00229 to inhibit the interaction between VEGF-A and the NRP1 b1 domain in a cell-free system.[3]
-
Materials:
-
96-well ELISA plates
-
Recombinant NRP1 b1 domain
-
Biotinylated VEGF-A165 (bt-VEGF-A)
-
This compound
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
-
Protocol:
-
Coat the wells of a 96-well plate with the recombinant NRP1 b1 domain overnight at 4°C.
-
Wash the wells with wash buffer to remove unbound protein.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells again.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the EG00229 dilutions to the wells, followed by a fixed concentration of bt-VEGF-A (e.g., 0.25 nM).
-
Incubate for 2 hours at room temperature to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the EG00229 concentration.
-
Western Blot for VEGFR-2 Phosphorylation
This assay assesses the downstream effect of EG00229 on VEGF-A-induced VEGFR-2 activation in a cellular context.[6][7]
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Recombinant Human VEGF-A
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Protocol:
-
Seed HUVECs and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Immediately place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total VEGFR-2 and a loading control (GAPDH or β-actin).
-
Quantify the band intensities and normalize the p-VEGFR-2 signal to the total VEGFR-2 signal.
-
Cell Migration Assay (Transwell Assay)
This assay measures the effect of EG00229 on the chemotactic migration of endothelial cells towards a VEGF-A gradient.[8]
-
Materials:
-
HUVECs
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium
-
Recombinant Human VEGF-A
-
This compound
-
Calcein AM or DAPI stain
-
-
Protocol:
-
Seed HUVECs in the upper chamber of the Transwell inserts and allow them to form a monolayer.
-
Serum-starve the cells.
-
In the lower chamber, add serum-free medium containing VEGF-A as a chemoattractant. In control wells, add serum-free medium only.
-
In the upper chamber, add serum-free medium containing different concentrations of this compound or vehicle.
-
Incubate for 4-6 hours to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM or DAPI.
-
Count the number of migrated cells in several random fields under a fluorescence microscope.
-
Calculate the percentage of migration inhibition compared to the VEGF-A treated control.
-
Cell Viability Assay (Resazurin Assay)
This assay determines the effect of EG00229 on the metabolic activity and proliferation of cancer cells.[9]
-
Materials:
-
A549 lung carcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Resazurin (B115843) sodium salt solution
-
96-well plates
-
-
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or vehicle.
-
Incubate for 48-72 hours.
-
Add resazurin solution to each well (typically 10% of the culture volume).
-
Incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
By employing these orthogonal assays, researchers can build a robust body of evidence to confidently confirm the mechanism of action of this compound as a potent and specific inhibitor of the VEGF-A/NRP1 interaction.
References
- 1. Effect of EG00229 on Radiation Resistance of Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synchronous inhibition of mTOR and VEGF/NRP1 axis impedes tumor growth and metastasis in renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of EG00229 Trifluoroacetate in NRP1-Low Expressing Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of EG00229 trifluoroacetate's performance in cells with low Neuropilin-1 (NRP1) expression, supported by experimental data and protocols. This analysis is critical for assessing the on-target specificity and potential off-target effects of this NRP1 antagonist.
EG00229 trifluoroacetate (B77799) is a small molecule inhibitor that competitively binds to the b1 CendR binding pocket of Neuropilin-1 (NRP1), thereby blocking the interaction with its ligand, Vascular Endothelial Growth Factor-A (VEGF-A).[1] This inhibition has been shown to attenuate VEGF-A-induced signaling pathways, leading to reduced cell migration and viability in NRP1-expressing cancer cell lines.[1][2] However, a thorough evaluation of its activity in cells with minimal or no NRP1 expression is essential to confirm its specificity and rule out confounding off-target effects.
Comparative Analysis of EG00229 Efficacy
To assess the specificity of EG00229, its effects on cell viability and signaling were compared across cell lines with varying NRP1 expression levels.
| Cell Line | NRP1 Expression | EG00229 Effect on Cell Viability (IC50) | EG00229 Effect on VEGF-A-induced VEGFR2 Phosphorylation | Reference |
| A549 (Lung Carcinoma) | High | Significant reduction | Attenuated | [1][2] |
| DU145 (Prostate Carcinoma) | High | Similar potency to A549 | Not explicitly stated | [2] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | High | Attenuates cell migration | Reduced | [1][3] |
| Porcine Aortic Endothelial (PAE)/NRP1 | Engineered High | IC50 of 8 μM for 125I-VEGF-A binding | Not applicable | [2][4] |
| PAE/VEGFR2 | NRP1-Low/Negative | No effect on VEGF-A binding | Not applicable | [2] |
Recent studies have also revealed an unexpected, NRP1-dependent effect of EG00229. In primary brain endothelial cell monolayers and perfused retinal explants, EG00229 was found to induce vascular leakage.[5][6][7][8] This effect was absent in NRP1-knockdown models, confirming it is not an off-target effect but rather a distinct, NRP1-mediated response that is independent of VEGFR1 and VEGFR2.[5][6][7][8]
Alternative NRP1 Inhibitors
For researchers seeking alternatives to EG00229, other small molecule inhibitors targeting the NRP1/VEGF-A interaction have been developed. One such example is EG01377 (also referred to as compound 1 in some literature), which was developed as a more potent and bioavailable inhibitor.[9]
| Compound | Target | IC50 (bt-VEGF-A binding to NRP1) | Key Features | Reference |
| EG00229 | NRP1 b1 CendR pocket | 8 μM | First-in-class small molecule inhibitor.[3] | [9] |
| EG01377 | NRP1 b1 CendR pocket | Submicromolar | Higher potency and improved in vivo stability compared to EG00229.[9] | [9] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate NRP1-high and NRP1-low expressing cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 μM) for 48 hours.[2] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for VEGFR2 Phosphorylation
-
Cell Culture and Starvation: Culture HUVECs or other suitable cell lines to near confluency. Starve the cells in a serum-free medium for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of EG00229 for 1-2 hours.
-
VEGF-A Stimulation: Stimulate the cells with recombinant VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2. Subsequently, use HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the pVEGFR2 signal to the total VEGFR2 signal.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: NRP1 Signaling and EG00229 Inhibition.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EG00229 | CAS:1210945-69-9 | Nrp1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of EG00229 Trifluoroacetate in Diverse Cancer Models: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive analysis of the anti-tumor activity of EG00229 trifluoroacetate (B77799), a selective Neuropilin-1 (NRP1) antagonist, across various cancer models. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of EG00229's performance against other NRP1 inhibitors, supported by experimental data.
Abstract
Neuropilin-1 (NRP1) has emerged as a critical co-receptor in angiogenesis and tumor progression, primarily by potentiating Vascular Endothelial Growth Factor A (VEGF-A) signaling. EG00229 trifluoroacetate is a small molecule inhibitor that targets the VEGF-A binding site on NRP1, thereby disrupting downstream signaling pathways implicated in cancer cell proliferation, migration, and survival. This guide presents a cross-validation of EG00229's activity in lung carcinoma, glioma, and melanoma models, and compares its efficacy with other NRP1 antagonists, including the small molecule EG01377 and the peptide inhibitor A7R. The presented data, compiled from in vitro and in vivo studies, demonstrates the potential of EG00229 as a therapeutic agent and provides a framework for future pre-clinical investigations.
Introduction to this compound and its Mechanism of Action
This compound is an antagonist of Neuropilin 1 (NRP1), a receptor involved in angiogenesis and tumor development.[1] It functions by inhibiting the binding of Vascular Endothelial Growth Factor A (VEGF-A) to NRP1.[1] This inhibitory action disrupts the VEGF-A/NRP1 signaling pathway, which in turn leads to a reduction in the phosphorylation of VEGF Receptor 2 (VEGFR-2), a key step in initiating the angiogenic process.[1] Consequently, EG00229 has been shown to decrease the viability of cancer cells and hinder their migration.[1]
dot
Figure 1. Mechanism of action of this compound.
Comparative In Vitro Activity of NRP1 Inhibitors
The in vitro efficacy of EG00229 and its alternatives has been evaluated across several key assays that model different aspects of cancer progression.
Inhibition of VEGF-A Binding to NRP1
A primary measure of the direct activity of these inhibitors is their ability to block the interaction between VEGF-A and NRP1.
| Compound | Assay Type | IC50 | Reference |
| This compound | Cell-free bt-VEGF-A binding to NRP1 | 8 µM | [2] |
| EG01377 | Inhibition of VEGF-A binding to NRP1-a1 and NRP1-b1 | 609 nM | [3] |
| A7R (peptide) | Inhibition of VEGF165 binding to NRP-1 | 450 µM | [1] |
Table 1: Comparison of IC50 values for NRP1 inhibitors in VEGF-A binding assays.
Inhibition of Cancer Cell Viability and Migration
The functional consequence of NRP1 inhibition is a reduction in cancer cell viability and their ability to migrate.
| Compound | Cell Line | Assay | Results | Reference |
| This compound | A549 (Lung Carcinoma) | Cell Viability | Reduces cell viability | |
| This compound | Radiation-Resistant A549 & H1299 | Cell Proliferation | Decreased proliferative capacity | |
| EG01377 | HUVEC (Endothelial) | Cell Migration | Significantly reduces VEGF-A induced migration at 30 µM | [3] |
| EG01377 | A375P (Melanoma) | Spheroid Outgrowth | Reduces spheroid outgrowth in combination with VEGF-A at 30 µM | [3] |
| A7R (peptide) | HUVEC (Endothelial) | Cell Proliferation | Dose-dependent inhibition of VEGF-induced proliferation | [1] |
Table 2: Summary of in vitro activity of NRP1 inhibitors in various cancer-related cell-based assays.
Cross-Validation of In Vivo Efficacy
Preclinical in vivo studies are crucial for validating the therapeutic potential of NRP1 inhibitors.
| Compound | Cancer Model | Animal Model | Key Findings | Reference |
| This compound | Glioma | NSG mice | Reduces tumor growth and vascularization | |
| This compound | Squamous Cell Carcinoma | In vivo model | Suppresses tumor formation | [2] |
| NRPα-308 | Breast Cancer | Xenograft model | In vivo anti-cancer effects | [4] |
| A7R (peptide) | Breast Cancer | In vivo model | Decreased breast cancer angiogenesis and growth | [5] |
Table 3: Overview of in vivo anti-tumor activity of NRP1 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of the presented findings.
VEGF-A Binding to NRP1 Inhibition Assay (ELISA-based)
This protocol outlines the steps to quantify the inhibition of VEGF-A binding to NRP1 by a test compound.
-
Plate Coating: Coat a 96-well high-binding plate with recombinant NRP1 protein overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Compound Incubation: Add serial dilutions of the test compound (e.g., this compound) to the wells.
-
VEGF-A Addition: Add a constant concentration of biotinylated VEGF-A to all wells and incubate for 2 hours at room temperature to allow for competitive binding.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
dot
Figure 2. Workflow for the VEGF-A binding inhibition assay.
VEGFR-2 Phosphorylation Assay (Western Blot)
This protocol details the detection of changes in VEGFR-2 phosphorylation in response to VEGF-A stimulation and inhibitor treatment.
-
Cell Culture and Starvation: Culture human umbilical vein endothelial cells (HUVECs) to near confluency and then serum-starve for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the NRP1 inhibitor for 1-2 hours.
-
VEGF-A Stimulation: Stimulate the cells with a known concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately place the culture plates on ice, wash with ice-cold PBS, and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175). A separate blot should be probed with an antibody for total VEGFR-2 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of NRP1 inhibitors on the viability of cancer cells (e.g., A549).
-
Cell Seeding: Seed A549 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.
Conclusion
The data presented in this guide highlights the potential of this compound as a promising anti-cancer agent through its targeted inhibition of the VEGF-A/NRP1 axis. Its efficacy in reducing cancer cell viability and migration in vitro, coupled with its demonstrated tumor-suppressive effects in vivo, warrants further investigation. While alternatives like EG01377 show higher potency in direct binding assays, the overall therapeutic window and in vivo performance of each compound need to be carefully evaluated in relevant cancer models. The detailed experimental protocols provided herein should facilitate the standardized assessment and comparison of these and other novel NRP1 inhibitors, ultimately accelerating the development of more effective cancer therapies.
References
- 1. The functions and applications of A7R in anti-angiogenic therapy, imaging and drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scientificarchives.com [scientificarchives.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of EG00229 Trifluoroacetate on Neuropilin-1 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EG00229 trifluoroacetate's effects on Neuropilin-1 (NRP1) isoforms and other related compounds. The information is compiled to assist researchers in designing experiments and interpreting data related to NRP1-targeted therapies.
Introduction to Neuropilin-1 and its Isoforms
Neuropilin-1 (NRP1) is a transmembrane glycoprotein (B1211001) that acts as a co-receptor for a variety of signaling molecules, most notably Vascular Endothelial Growth Factor A (VEGF-A) and Class 3 Semaphorins.[1][2] It plays a crucial role in angiogenesis, axon guidance, and tumor progression.[1][2] The NRP1 protein consists of several extracellular domains (a1/a2, b1/b2, and c), a transmembrane domain, and a short cytoplasmic tail.[3]
Multiple isoforms of NRP1 have been identified, arising from alternative splicing of the NRP1 gene. These include the full-length transmembrane isoform and several soluble isoforms (sNRP1), such as sIIINRP1 and sIVNRP1.[3] These soluble isoforms typically contain the a1/a2 and b1/b2 domains but lack the transmembrane and cytoplasmic regions.[3] They are secreted from cells and can act as decoy receptors, binding to ligands like VEGF-A and thereby modulating the activity of the full-length NRP1 receptor.[3] Additionally, a homolog of NRP1, Neuropilin-2 (NRP2), exists and shares structural similarities and some functional overlap with NRP1.[1]
EG00229 Trifluoroacetate (B77799): A Small Molecule Antagonist of NRP1
This compound is a small molecule antagonist of NRP1.[4] Its primary mechanism of action is the inhibition of VEGFA binding to the b1 domain of NRP1.[4] This interference with the VEGF-A/NRP1 interaction leads to the attenuation of downstream signaling pathways, resulting in reduced cell migration and proliferation.[5][6]
Differential Effects on NRP1 Isoforms
Direct comparative studies on the binding affinity and functional effects of EG00229 on different NRP1 isoforms are limited. However, based on its known mechanism of action, we can infer its likely effects:
-
Full-length NRP1: EG00229 directly binds to the b1 domain of the full-length, membrane-bound NRP1, inhibiting its function as a co-receptor for VEGF-A.[4] This is the most well-characterized interaction.
-
Soluble NRP1 Isoforms (sIIINRP1, sIVNRP1): These soluble isoforms retain the b1b2 domains, which are crucial for VEGF-A binding.[3] Since EG00229 targets the b1 domain, it is highly probable that it also binds to these soluble isoforms. By doing so, EG00229 could potentially sequester these soluble decoys, although the functional consequence of this interaction has not been experimentally elucidated.
-
Neuropilin-2 (NRP2): While structurally similar to NRP1, studies with the more potent analog, EG01377, have shown selectivity for NRP1 over NRP2.[7] This suggests that EG00229 may also exhibit some degree of selectivity for NRP1.
Comparative Analysis: EG00229 vs. Alternative NRP1 Modulators
A more potent analog of EG00229, known as compound 1 (EG01377) , has been developed and serves as a valuable comparator.[7] Additionally, soluble NRP1 isoforms themselves can be considered endogenous antagonists of the full-length receptor.
Quantitative Data Summary
| Compound/Isoform | Target Domain | Reported IC50 | Reported Kd | Key Effects |
| This compound | NRP1 b1 domain | 3 µM (bt-VEGF-A binding to purified NRP1 b1 domain)[8][9]; 8 µM (125I-VEGF-A binding to PAE/NRP1 cells)[7][9] | Not widely reported | Inhibits VEGF-A binding to NRP1, reduces VEGFR-2 phosphorylation, attenuates cell migration and viability.[4][5][6] |
| Compound 1 (EG01377) | NRP1 | 609 nM (for both NRP1-a1 and NRP1-b1)[9] | 1.32 µM[9] | More potent inhibitor of NRP1 than EG00229, with antiangiogenic, antimigratory, and antitumor effects. Selective for NRP1 over NRP2.[7][9] |
| Soluble NRP1 (sIIINRP1, sIVNRP1) | Full-length NRP1 (as antagonist) | Not applicable | Not applicable | Bind to VEGF-A, acting as decoy receptors to inhibit full-length NRP1-mediated activities.[3] |
Experimental Protocols
NRP1 Binding Assay (ELISA-based)
This protocol is adapted from methods used to assess the inhibition of VEGF-A binding to NRP1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound for the VEGF-A/NRP1 interaction.
Materials:
-
Recombinant human NRP1 protein (extracellular domain)
-
Biotinylated VEGF-A (bt-VEGF-A)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
96-well microplates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Test compounds (e.g., this compound)
Procedure:
-
Coat a 96-well plate with recombinant NRP1 protein overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times.
-
Add serial dilutions of the test compound to the wells.
-
Add a fixed concentration of biotinylated VEGF-A to each well and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of a compound on VEGF-A-induced cell migration.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
VEGF-A
-
Test compounds
-
6-well plates
-
Pipette tips for creating the "wound"
Procedure:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a "wound" in the monolayer by scraping with a sterile pipette tip.
-
Wash the cells with PBS to remove debris.
-
Replace the medium with fresh medium containing a low concentration of serum, VEGF-A, and the test compound at various concentrations.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 8, 16, 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
-
Compare the wound closure in treated cells to that of the vehicle control.
Visualizations
Caption: EG00229 inhibits VEGF-A/NRP1 signaling.
Caption: Workflow for assessing NRP1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Effect of EG00229 on Radiation Resistance of Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Aflibercept vs. EG00229 Trifluoroacetate: A Comparative Guide to Angiogenesis Suppression
For researchers and drug development professionals navigating the complex landscape of angiogenesis inhibitors, a clear understanding of the mechanistic differences and a direct comparison of the efficacy of various molecules are paramount. This guide provides an objective comparison of two distinct anti-angiogenic agents: Aflibercept, a clinically approved VEGF trap, and EG00229 trifluoroacetate (B77799), a small molecule inhibitor targeting Neuropilin 1 (NRP1).
Mechanism of Action: Targeting Angiogenesis at Different Points
Aflibercept and EG00229 trifluoroacetate suppress angiogenesis through fundamentally different mechanisms, intervening at distinct points in the Vascular Endothelial Growth Factor (VEGF) signaling cascade.
Aflibercept acts as a soluble decoy receptor. It is a recombinant fusion protein that combines the second immunoglobulin (Ig) domain of VEGF receptor 1 (VEGFR1) and the third Ig domain of VEGFR2, fused to the Fc portion of human IgG1.[1][2][3] This structure allows Aflibercept to bind with high affinity to multiple VEGF isoforms (VEGF-A, VEGF-B) and Placental Growth Factor (PlGF).[1][2][3] By sequestering these ligands in the extracellular space, Aflibercept prevents them from binding to their endogenous receptors (VEGFR1 and VEGFR2) on the surface of endothelial cells, thereby inhibiting the downstream signaling pathways that lead to endothelial cell proliferation, migration, and new blood vessel formation.[1][2][4][5]
This compound , on the other hand, is a small molecule antagonist of Neuropilin 1 (NRP1).[6][7] NRP1 is a co-receptor for VEGFR2 and enhances VEGF-A signaling. This compound specifically inhibits the binding of VEGF-A to the b1 domain of NRP1.[7][8] This action does not prevent VEGF-A from binding to VEGFR1 or VEGFR2 directly, but it attenuates the full activation of VEGFR2 signaling, leading to reduced VEGF-A-induced VEGFR2 tyrosine phosphorylation and subsequent inhibition of endothelial cell migration.[6][7][8]
Performance Data: In Vitro and In Vivo Efficacy
In Vitro Anti-Angiogenic Activity
| Compound | Assay | Cell Type | Key Finding | Reference |
| Aflibercept | HUVEC Proliferation | HUVEC | IC50 = 34 pM (VEGF-induced) | [9] |
| This compound | VEGF-A Binding to NRP1 | Cell-free | IC50 = 8 µM | [10] |
| This compound | VEGFR2 Phosphorylation | HUVEC | IC50 = 20 µM | [8] |
In Vivo Anti-Angiogenic and Anti-Tumor Activity
| Compound | Model | Key Finding | Reference |
| Aflibercept | Retinoblastoma Xenograft | Significantly inhibited tumor growth and reduced microvessel density. | [11] |
| This compound | Glioma Mouse Model | Reduced tumor growth and vascularization. | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro angiogenesis assays.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells/well in complete growth medium and incubated overnight.[12][13]
-
Serum Starvation: The medium is replaced with a low-serum (e.g., 0.5-2% FBS) medium for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: Cells are treated with various concentrations of the test compound (Aflibercept or this compound) in the presence of a pro-angiogenic stimulus, typically VEGF (e.g., 10-50 ng/mL).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Quantification: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the vehicle-treated control.
References
- 1. What is the mechanism of Aflibercept? [synapse.patsnap.com]
- 2. What is the mechanism of action of Aflibercept? [synapse.patsnap.com]
- 3. Aflibercept - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aflibercept - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. EG 00229 | CAS 1018927-63-3 | EG00229 | Tocris Bioscience [tocris.com]
- 8. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. en.bio-protocol.org [en.bio-protocol.org]
- 10. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Endothelial cell proliferation assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of EG00229 Trifluoroacetate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of EG00229 trifluoroacetate (B77799) (CAS Number: 1210945-69-9), a neuropilin 1 (NRP1) receptor antagonist. Adherence to these procedures is critical for minimizing risks associated with this compound.
Immediate Safety and Handling Precautions
Before handling EG00229 trifluoroacetate, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and safety measures. As a general guideline, always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.
Waste Characterization and Segregation
Proper segregation of chemical waste is a critical first step in the disposal process. This compound waste is classified as halogenated organic waste due to the presence of fluorine atoms. It is crucial to segregate this waste stream from non-halogenated organic waste, as the co-mingling of these wastes can create toxic byproducts, such as hydrogen fluoride, during the disposal process.
Do not mix this compound waste with other incompatible waste streams. A dedicated and clearly labeled waste container should be designated for "Halogenated Organic Waste" or as specified by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of various forms of this compound waste.
1. Solid Waste Disposal:
-
Carefully collect any solid this compound powder or residue.
-
Avoid generating dust during collection.
-
Place the solid waste into a designated, sealable, and clearly labeled hazardous waste container for halogenated organic compounds.
2. Liquid Waste Disposal:
-
Do not pour any liquid waste containing this compound down the drain.
-
Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and sealable container.
-
The container must be compatible with the solvent used (e.g., do not use metal containers for corrosive solutions).
-
Clearly label the container with "Hazardous Waste: this compound in [Solvent Name]" and include the approximate concentration.
3. Contaminated Materials Disposal:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and disposable glassware, are considered contaminated.
-
Place all contaminated disposable materials into the designated "Halogenated Organic Waste" container.
-
Non-disposable glassware and equipment should be decontaminated following your laboratory's standard operating procedures before reuse.
4. Labeling and Storage of Waste:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
-
Keep waste containers securely sealed at all times, except when adding waste.
-
Store the waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until they are collected by the EHS department.
5. Scheduling Waste Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a hazardous waste pickup.
-
Follow all institutional procedures for waste manifest and pickup requests.
Quantitative Data Summary
For safe handling and storage, please refer to the following information for this compound.
| Property | Value | Source |
| CAS Number | 1210945-69-9 | [1] |
| Molecular Formula | C17H19N7O5S3.CF3CO2H | [2] |
| Molecular Weight | 611.6 g/mol | [2] |
| Storage Temperature | -20°C | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling EG00229 trifluoroacetate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling EG00229 trifluoroacetate (B77799). It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and disposal of this compound, thereby fostering a secure laboratory environment.
I. Immediate Safety and Handling Precautions
The primary acute hazard associated with EG00229 trifluoroacetate stems from its trifluoroacetate (TFA) component. Trifluoroacetic acid is a strong, corrosive acid capable of causing severe skin burns and eye damage.[1][2][3] Therefore, it is imperative to handle the compound with appropriate caution.
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4][5]
-
Ensure an eyewash station and safety shower are immediately accessible in the work area.[4]
Hygiene Measures:
-
Avoid all contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly before breaks and immediately after handling the product.[2]
II. Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is critical. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards are required. A full face shield is recommended when handling larger quantities.[2][4] | To protect against splashes which can cause severe eye damage.[1][2] |
| Skin Protection | A lab coat must be worn and fully buttoned.[2][5] Long pants and closed-toe shoes are mandatory.[2][4][5] | To prevent skin contact with the corrosive compound.[2] |
| Hand Protection | Nitrile gloves are required for handling small volumes. For larger volumes, heavy-duty gloves such as butyl rubber or Viton are recommended.[2][4][5] Double gloving is also advised.[5] | To protect hands from a corrosive substance that can cause severe burns.[2] |
III. Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and the chemical fume hood is functioning properly. Review the Safety Data Sheet (SDS).
-
Weighing and Aliquoting: Conduct all weighing and preparation of solutions within the chemical fume hood.
-
Solubilization: this compound is soluble in DMSO.[6][7][8] When preparing solutions, add the solvent to the solid compound slowly.
-
Storage: Store the solid compound at -20°C.[6][7] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[7]
-
Spill Management:
-
Small Spills (within fume hood): Absorb with an inert material (e.g., vermiculite, sand), collect into a sealed container, and dispose of as hazardous waste.[4]
-
Large Spills (outside fume hood): Evacuate the laboratory immediately.[4] Alert others, close the lab door, and contact your institution's Environmental Health and Safety (EHS) office.[4][9]
-
IV. Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[9] It should be treated as halogenated organic and acidic waste.[10]
-
Waste Collection:
-
Solid Waste: Place any solid residue and contaminated materials (e.g., gloves, weigh paper) into a designated, sealed, and clearly labeled hazardous waste container.[9][10]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and appropriately labeled container.[2][9] Do not pour down the drain. [2][9]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[4][9]
-
Storage and Pickup: Store waste containers in a designated satellite accumulation area.[4] Contact your institution's EHS department for hazardous waste pickup.[2][10]
V. Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. amherst.edu [amherst.edu]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
